molecular formula C24H24N4O2 B2380072 (-)-SHIN1 CAS No. 2444764-09-2

(-)-SHIN1

货号: B2380072
CAS 编号: 2444764-09-2
分子量: 400.482
InChI 键: VVVOFJZXKJKHTD-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile is a potent, selective, and allosteric inhibitor that specifically targets the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2) source . By binding to the TYK2 JH2 domain, this compound stabilizes the inhibitory conformation of the enzyme, effectively suppressing cytokine signaling through the interleukin-23 (IL-23), IL-12, and type I interferon (IFN) pathways source . This mechanism provides a distinct advantage over conventional ATP-competitive kinase inhibitors, potentially offering a superior therapeutic window and reduced off-target effects. Its primary research value lies in the study of autoimmune and inflammatory diseases, such as psoriasis and psoriatic arthritis, where the IL-23/Th17 axis is critically implicated source . As a key pharmacological tool, it enables researchers to dissect the specific biological roles of TYK2 signaling in immune cell function and to validate TYK2 as a therapeutic target in preclinical models. This product is supplied as a high-purity compound to ensure reliable and reproducible results in biochemical assays, cell-based studies, and in vivo research. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

(4R)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOFJZXKJKHTD-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NN1)OC(=C([C@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of (-)-SHIN1: A Technical Guide to a Potent Inhibitor of One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-SHIN1, and its more active enantiomer (+)-SHIN1, have emerged as critical research tools for dissecting the complexities of one-carbon metabolism and as a promising scaffold for the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental considerations for this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Dual Inhibition of SHMT1 and SHMT2

This compound is a potent small molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are pivotal in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][3] This reaction is a primary source of one-carbon units, which are essential for the biosynthesis of a wide range of critical biomolecules, including purines and thymidylate, and for maintaining cellular redox balance.[1][3] By competitively inhibiting SHMT1 and SHMT2, this compound effectively curtails the supply of one-carbon units, leading to a cascade of downstream metabolic consequences that ultimately impede cellular proliferation.[1][4]

Quantitative Data Summary

The inhibitory potency of SHIN1 has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Target Assay Type IC50 (nM) Reference
Human SHMT1In vitro enzymatic assay5[5][6]
Human SHMT2In vitro enzymatic assay13[5][6]

Table 1: In Vitro Inhibitory Activity of SHIN1

Cell Line Cancer Type Assay Type IC50 (nM) Notes Reference
HCT-116 (SHMT2 deletion)Colorectal CarcinomaCell Growth10Demonstrates potent inhibition of cytosolic SHMT1.[6][7]
8988TPancreatic CancerCell Growth< 100These cells have defects in the mitochondrial folate pathway and rely on SHMT1.[7][8]
B-cell malignanciesVariousCell Growth-Particularly sensitive to SHMT inhibition.[6]

Table 2: Anti-proliferative Activity of SHIN1 in Selected Cancer Cell Lines

Signaling Pathways and Metabolic Consequences

The inhibition of SHMT1 and SHMT2 by this compound sets off a series of well-defined metabolic and signaling events. The primary consequence is the depletion of the cellular pool of one-carbon units, which has profound effects on nucleotide biosynthesis and cellular redox status.

Impact on Nucleotide Synthesis

The most immediate and critical consequence of SHMT inhibition by this compound is the disruption of de novo purine (B94841) and thymidylate synthesis.[1] The production of 5,10-CH2-THF is the rate-limiting step for the generation of other one-carbon folate species, such as 10-formyl-THF, which are essential donors for two steps in the purine biosynthesis pathway. Inhibition of this process leads to a progressive depletion of nucleotide triphosphates, which in turn induces cell cycle arrest.[4][6] Metabolomic studies have shown that treatment with (+)-SHIN1 leads to the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), upstream of the one-carbon-dependent steps.[1]

Caption: Inhibition of cytosolic SHMT1 by this compound blocks purine synthesis.

Disruption of Mitochondrial Metabolism and Redox Balance

The inhibition of the mitochondrial isoform, SHMT2, has distinct and equally important consequences. The mitochondrial one-carbon pathway is a significant source of NADPH, which is critical for the regeneration of antioxidants like glutathione.[1] By inhibiting SHMT2, this compound can lead to increased oxidative stress within cancer cells.[1] Furthermore, in certain cancer types, such as diffuse large B-cell lymphoma (DLBCL), there is a reliance on SHMT2 for de novo glycine synthesis.[7][9] In these cells, formate (B1220265) supplementation fails to rescue the anti-proliferative effects of SHIN1, highlighting a critical dependency on glycine production.[7][9]

SHIN1_Mitochondrial_Pathway cluster_mitochondrion Mitochondrion Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 Redox_Balance Redox Balance (NADPH Production) CH2THF_mito->Redox_Balance Formate Formate CH2THF_mito->Formate One-Carbon Unit Export SHIN1 This compound SHIN1->THF_mito

Caption: Inhibition of mitochondrial SHMT2 by this compound disrupts redox balance.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

SHMT Enzyme Inhibition Assay

This assay determines the in vitro inhibitory activity of this compound against purified SHMT enzymes.[3]

Reagents and Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)

  • This compound dissolved in DMSO

  • Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • NADP+

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP+.

  • Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the SHMT enzyme and the coupled enzyme MTHFD.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.

  • Calculate the initial reaction velocities from the linear phase of the progress curves.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

SHMT_Inhibition_Assay_Workflow Prep Prepare Reaction Mix (Buffer, Serine, THF, NADP+) Add_Inhibitor Add this compound (Serial Dilutions) Prep->Add_Inhibitor Start_Reaction Add SHMT & MTHFD Enzymes Add_Inhibitor->Start_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the SHMT enzyme inhibition assay.

Cell Growth Inhibition Assay

This protocol assesses the effect of this compound on the viability of cancer cells.[4][6]

Reagents and Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., Trypan blue, CellTiter-Glo®, MTT)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat cells with a serial dilution of this compound (e.g., 1, 10, 100, 1000, 10000 nM) for 24-72 hours.

  • At the end of the incubation period, assess cell viability using a chosen method. For Trypan blue, count the number of viable cells. For other reagents, follow the manufacturer's protocol to measure absorbance or luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Metabolomics Analysis of this compound-Treated Cells

This workflow provides a general method for analyzing the metabolic effects of this compound on cancer cells using LC-MS/MS.[3][8]

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for a specified duration (e.g., 24-48 hours). Isotopic tracers like U-13C-serine can be used to monitor pathway flux.

  • Metabolite Extraction: Rapidly quench metabolic activity and lyse the cells to extract intracellular metabolites.

  • LC-MS/MS Analysis: Separate and detect metabolites using liquid chromatography-mass spectrometry.

  • Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to determine significant differences between treated and control groups and use pathway analysis tools to interpret the results.

Metabolomics_Workflow Cell_Treatment Cell Culture and Treatment with this compound Metabolite_Extraction Metabolite Extraction Cell_Treatment->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Processing and Analysis LCMS_Analysis->Data_Analysis Interpretation Pathway Analysis and Biological Interpretation Data_Analysis->Interpretation

Caption: General workflow for metabolomics analysis of cells treated with this compound.

Conclusion

This compound is a highly specific and potent dual inhibitor of SHMT1 and SHMT2, making it an invaluable tool for studying one-carbon metabolism. Its mechanism of action, centered on the depletion of one-carbon units, leads to the inhibition of nucleotide synthesis and disruption of cellular redox homeostasis, ultimately suppressing cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies and to further explore the therapeutic potential of targeting one-carbon metabolism in cancer and other diseases. It is important to note that while potent in vitro, SHIN1 has demonstrated poor in vivo pharmacokinetics, leading to the development of next-generation inhibitors like SHIN2 for in vivo studies.[9][10]

References

(-)-SHIN1: A Comprehensive Technical Guide for its Application as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (-)-SHIN1, the biologically inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1. Understanding the distinct properties of this compound is crucial for rigorous experimental design, ensuring that the observed biological effects of (+)-SHIN1 are directly attributable to its specific molecular target. This document details the comparative activity of both enantiomers, provides explicit experimental protocols for their use, and illustrates the underlying biochemical pathways and experimental workflows.

Core Concept: The Importance of a Stereoisomeric Negative Control

In pharmacology and chemical biology, a stereoisomeric negative control is an invaluable tool for validating the on-target activity of a chiral molecule. (+)-SHIN1 and this compound are enantiomers—mirror images of each other—that possess identical physical and chemical properties in an achiral environment. However, the chiral environment of a biological system, such as the active site of an enzyme, can lead to stereospecific interactions. The stark difference in biological activity between (+)-SHIN1 and this compound underscores the specific and selective nature of (+)-SHIN1's interaction with its target enzymes, SHMT1 and SHMT2. By demonstrating a lack of significant biological effect, this compound serves to rule out off-target or non-specific effects that could confound experimental results.

Data Presentation: Quantitative Comparison of (+)-SHIN1 and this compound

The following tables summarize the key quantitative data that highlight the differential activity between (+)-SHIN1 and its inactive enantiomer, this compound. This data is essential for designing experiments and interpreting results.

Table 1: Comparative Enzymatic Inhibition of Human SHMT Isoforms

Parameter(+)-SHIN1This compoundReference
SHMT1 IC₅₀5 nMInactive[1]
SHMT2 IC₅₀13 nMInactive[1]

Table 2: Comparative Cellular Activity in HCT-116 Colon Cancer Cells

Parameter(+)-SHIN1This compoundReference
Cell Growth IC₅₀870 nMNo significant effect up to 30 µM[1]
Cell Growth IC₅₀ (SHMT2 knockout)~10 nMNot reported[1]

Signaling Pathway and Mechanism of Action

(+)-SHIN1 exerts its biological effects by inhibiting the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. These enzymes are critical for one-carbon metabolism, a network of pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids. By blocking the conversion of serine to glycine, (+)-SHIN1 depletes the pool of one-carbon units necessary for DNA replication and cell proliferation.[1][2] In contrast, this compound does not interact with the active site of SHMT enzymes and therefore does not disrupt this pathway.

SHIN1_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_c Serine SHMT1 SHMT1 Serine_c->SHMT1 Glycine_c Glycine THF_c THF THF_c->SHMT1 MethyleneTHF_c 5,10-Methylene-THF Purine_Synth Purine (B94841) Synthesis MethyleneTHF_c->Purine_Synth Thymidylate_Synth Thymidylate Synthesis MethyleneTHF_c->Thymidylate_Synth SHMT1->Glycine_c SHMT1->MethyleneTHF_c DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Serine_m Serine SHMT2 SHMT2 Serine_m->SHMT2 Glycine_m Glycine THF_m THF THF_m->SHMT2 MethyleneTHF_m 5,10-Methylene-THF SHMT2->Glycine_m SHMT2->MethyleneTHF_m SHIN1_active (+)-SHIN1 SHIN1_active->SHMT1 Inhibits SHIN1_active->SHMT2 Inhibits SHIN1_inactive This compound SHIN1_inactive->SHMT1 SHIN1_inactive->SHMT2 No_Inhibition No Inhibition

Caption: One-carbon metabolism pathway and the stereospecific inhibition by SHIN1 enantiomers.

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the activity of (+)-SHIN1 and to utilize this compound as a negative control.

SHMT Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of (+)-SHIN1 and this compound against purified human SHMT1 and SHMT2.

Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes

  • (+)-SHIN1 and this compound stock solutions (in DMSO)

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 2 mM DTT

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of (+)-SHIN1 and this compound in the assay buffer.

  • In a 96-well plate, add the SHMT enzyme (either SHMT1 or SHMT2) and the diluted compounds. Include a vehicle control (DMSO) for baseline activity.

  • Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the substrates, L-serine and THF, along with the cofactor PLP.

  • Monitor the production of 5,10-methylenetetrahydrofolate (CH2-THF). This can be achieved using a coupled-enzyme assay where CH2-THF is oxidized by a dehydrogenase, leading to a measurable change in absorbance or fluorescence.

  • Measure the reaction rates and calculate the IC₅₀ values by fitting the dose-response data to a suitable nonlinear regression model.

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of (+)-SHIN1 and this compound Start->Prepare_Reagents Add_Enzyme Add SHMT Enzyme and Compounds to 96-well Plate Prepare_Reagents->Add_Enzyme Incubate Incubate for 15 min at Room Temperature Add_Enzyme->Incubate Add_Substrates Add Substrates (Serine, THF) and Cofactor (PLP) Incubate->Add_Substrates Monitor_Reaction Monitor Reaction Kinetics (Absorbance/Fluorescence) Add_Substrates->Monitor_Reaction Calculate_IC50 Calculate IC50 Values Monitor_Reaction->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the SHMT enzymatic inhibition assay.

Cell Viability Assay

Objective: To determine the effect of (+)-SHIN1 and this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • (+)-SHIN1 and this compound stock solutions (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of (+)-SHIN1 and this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Measure the absorbance or luminescence using a microplate reader.

  • Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to calculate the IC₅₀ value.

Cellular Metabolomics Analysis

Objective: To confirm the on-target activity of (+)-SHIN1 and the inactivity of this compound by measuring changes in intracellular metabolite levels.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • (+)-SHIN1 and this compound

  • Isotopically labeled serine (e.g., ¹³C-serine) for flux analysis

  • Methanol, water, and chloroform (B151607) (LC-MS grade)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells and treat with (+)-SHIN1, this compound, or vehicle (DMSO) for a specified duration (e.g., 24 hours). For flux analysis, the medium should contain the isotopic tracer.

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Analyze the metabolite extracts using LC-MS to identify and quantify changes in the levels of key metabolites in the one-carbon pathway and related pathways (e.g., serine, glycine, purine and pyrimidine (B1678525) synthesis intermediates).

  • Normalize the data to cell number or total protein content.

Metabolomics_Workflow Start Start Cell_Culture Culture and Treat Cells with (+)-SHIN1, this compound, or DMSO Start->Cell_Culture Quench_Metabolism Quench Metabolism and Wash with Cold PBS Cell_Culture->Quench_Metabolism Extract_Metabolites Extract Metabolites with Cold 80% Methanol Quench_Metabolism->Extract_Metabolites Collect_Lysate Collect and Centrifuge Cell Lysate Extract_Metabolites->Collect_Lysate LCMS_Analysis Analyze Supernatant using LC-MS Collect_Lysate->LCMS_Analysis Data_Analysis Data Processing and Metabolite Quantification LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cellular metabolomics analysis.

Conclusion

This compound is an indispensable tool for researchers working with its active enantiomer, (+)-SHIN1. Its lack of inhibitory activity against SHMT1 and SHMT2, and its corresponding inactivity in cellular assays, provides a robust baseline for confirming the on-target effects of (+)-SHIN1. The rigorous use of this compound as a negative control, following the detailed protocols provided in this guide, will enhance the reliability and interpretability of experimental findings in the study of one-carbon metabolism and the development of novel therapeutics targeting this critical pathway.

References

The Inactive Enantiomer as a Crucial Control: A Technical Guide to the Stereospecific Inhibition of Serine Hydroxymethyltransferase by SHIN1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, a fundamental pathway for the biosynthesis of nucleotides and amino acids essential for cell proliferation. Its two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, are highly expressed in various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth analysis of the potent SHMT inhibitor, (+)-SHIN1, and its inactive enantiomer, (-)-SHIN1. The stark contrast in their biological activities underscores the stereospecificity of SHMT inhibition and highlights the indispensable role of the inactive enantiomer as a negative control in research and drug development.

Quantitative Data Summary

The differential activity between the enantiomers of SHIN1 is most evident in their respective inhibitory concentrations. The following tables summarize the key quantitative data for (+)-SHIN1 and its inactive counterpart, this compound.

Table 1: Enzymatic Inhibition of Human SHMT Isoforms

CompoundTargetIC50
(+)-SHIN1SHMT15 nM
SHMT213 nM
This compoundSHMT1Inactive
SHMT2Inactive

Table 2: Cellular Activity in HCT-116 Colon Cancer Cells

CompoundAssayIC50
(+)-SHIN1Cell Growth Inhibition870 nM
This compoundCell Growth InhibitionNo significant effect up to 30 µM

Signaling Pathway and Mechanism of Action

SHMT plays a pivotal role in the one-carbon metabolic network by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (CH2-THF). This reaction is a primary source of one-carbon units necessary for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.

By competitively inhibiting both SHMT1 and SHMT2, (+)-SHIN1 effectively blocks the production of these one-carbon units. This disruption of one-carbon metabolism leads to a depletion of the nucleotide pool, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells. The on-target activity of (+)-SHIN1 is confirmed by rescue experiments where the addition of formate, a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor.

Metabolomic studies have further elucidated this mechanism, demonstrating that treatment with (+)-SHIN1 leads to an accumulation of intermediates in the purine (B94841) biosynthesis pathway upstream of the steps requiring one-carbon unit donation. Conversely, this compound does not elicit these metabolic changes, confirming its lack of on-target activity.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto SHMT1 Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1 SHMT1 SHMT1->Serine_cyto SHMT1->THF_cyto SHIN1_active_cyto (+)-SHIN1 SHIN1_active_cyto->SHMT1 Inhibits Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 Formate Formate CH2THF_mito->Formate SHMT2 SHMT2 SHMT2->Serine_mito SHMT2->THF_mito Formate->THF_cyto One-carbon unit shuttle SHIN1_active_mito (+)-SHIN1 SHIN1_active_mito->SHMT2 Inhibits

Caption: Inhibition of One-Carbon Metabolism by (+)-SHIN1.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SHMT Enzyme Inhibition Assay (Coupled Enzyme Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against purified human SHMT1 and SHMT2. The production of 5,10-methylenetetrahydrofolate (CH2-THF) by SHMT is coupled to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in a measurable change in absorbance.

Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • NADP+

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)

  • Test compounds ((+)-SHIN1 and this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP+.

  • Add the diluted test compounds to the appropriate wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding a mixture of the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of increase in absorbance corresponds to the production of NADPH, which is stoichiometric with the production of CH2-THF by SHMT.

  • Calculate the initial reaction velocities from the linear portion of the kinetic trace.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme_Assay_Workflow A Prepare Reagent Mix (Buffer, PLP, Serine, THF, NADP+) B Add Test Compounds to Plate ((+)-SHIN1, this compound, Vehicle) A->B C Initiate Reaction (Add SHMT + MTHFD) B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Velocities D->E F Determine % Inhibition E->F G Calculate IC50 F->G

Caption: Workflow for SHMT Enzyme Inhibition Assay.
Cell Growth Inhibition Assay (e.g., CellTiter-Glo®)

This protocol describes a method to assess the effect of SHMT inhibitors on the proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • HCT-116 cancer cell line

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds ((+)-SHIN1 and this compound) dissolved in DMSO

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed HCT-116 cells into 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Treat the cells with the diluted compounds. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Metabolomics Analysis for On-Target Confirmation

This protocol provides a general workflow for analyzing the metabolic effects of SHMT inhibitors to confirm on-target activity.

Procedure:

  • Sample Preparation: Culture HCT-116 cells and treat them with (+)-SHIN1, this compound, or a vehicle control for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol). Collect the cell lysates.

  • Sample Processing: Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the metabolites. Dry the metabolite extract.

  • LC-MS/MS Analysis: Reconstitute the dried extracts and analyze them using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to identify significant differences in metabolite levels between the different treatment groups.

Metabolomics_Workflow A Cell Culture and Treatment ((+)-SHIN1, this compound, Vehicle) B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Data Processing and Analysis C->D E Identification of Altered Metabolites D->E

Caption: Workflow for Metabolomics Analysis.

Conclusion

The stark difference in the biological activity between (+)-SHIN1 and this compound provides compelling evidence for the stereospecific nature of SHMT inhibition. While (+)-SHIN1 is a potent inhibitor of both SHMT isoforms and cell proliferation, this compound is inactive, making it an ideal negative control for in vitro and in vivo studies. The use of such inactive enantiomers is critical for validating that the observed biological effects of the active compound are due to on-target inhibition and not off-target effects. This technical guide provides the necessary quantitative data, mechanistic insights, and detailed experimental protocols to aid researchers in the continued exploration of SHMT as a therapeutic target and in the development of novel, specific inhibitors.

An In-depth Technical Guide on the Core Mechanism of Action of (-)-SHIN1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-SHIN1 is the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1. In the context of chemical biology and drug development, this compound serves as an essential negative control. Its lack of significant biological activity against the target enzymes, SHMT1 and SHMT2, is critical for demonstrating that the cellular effects observed with (+)-SHIN1 are due to specific, on-target inhibition and not a result of non-specific or off-target interactions. This guide elucidates the mechanism of action of this compound by contrasting it with its active counterpart, (+)-SHIN1, thereby highlighting the stereospecificity of SHMT inhibition.

The Role of SHMT in One-Carbon Metabolism

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a central role in one-carbon (1C) metabolism. It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units, which are essential for the biosynthesis of purines, thymidylate, and other critical biomolecules. Mammals possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2. Both isoforms are targeted by (+)-SHIN1.[1][2][3]

Mechanism of Action of the Active Enantiomer: (+)-SHIN1

To understand the role of this compound, it is imperative to first detail the mechanism of its active enantiomer. (+)-SHIN1, also known as RZ-2994, is a potent dual inhibitor of both SHMT1 and SHMT2.[4][5] It competitively binds to the folate binding site of the enzymes, preventing the binding of tetrahydrofolate and thereby inhibiting the conversion of serine to glycine and the generation of 5,10-methylenetetrahydrofolate.[3][6]

The inhibition of SHMT by (+)-SHIN1 has profound downstream effects on cellular metabolism:

  • Depletion of One-Carbon Units: The primary consequence is the reduction in the cellular pool of 5,10-CH2-THF and other one-carbon folate derivatives.[3]

  • Inhibition of Nucleotide Synthesis: These one-carbon units are vital for de novo purine (B94841) synthesis and the synthesis of thymidylate, a necessary component of DNA.[2][3] Inhibition of SHMT leads to a progressive depletion of purines and a subsequent loss of nucleotide triphosphates.[7][8]

  • Cell Cycle Arrest: The lack of essential nucleotides for DNA replication and repair leads to cell cycle arrest and an anti-proliferative effect in cancer cells.[2][3]

  • Glycine Depletion: The SHMT reaction is also a major source of endogenous glycine. In certain cancer types, such as diffuse large B-cell lymphoma (DLBCL), which have defective glycine import, this dependence on SHMT for glycine production creates a targetable vulnerability.[8][9]

The on-target activity of (+)-SHIN1 is confirmed by rescue experiments where the addition of formate, a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor in most cell types.[1][8]

This compound: A Stereospecific Negative Control

The mechanism of action of this compound is fundamentally one of inaction against its intended targets, SHMT1 and SHMT2. It does not significantly inhibit these enzymes at concentrations where (+)-SHIN1 shows potent activity.[1][8] This stereospecificity is crucial for validating that the biological effects of the racemate or the (+)-enantiomer are due to the specific interaction with the SHMT enzymes. Any cellular effect that is observed with both enantiomers would suggest a potential off-target mechanism.

Quantitative Data: (+)-SHIN1 vs. This compound

The differential activity between the two enantiomers is starkly illustrated by quantitative biochemical and cellular assays.

Parameter(+)-SHIN1This compoundReference(s)
Enzymatic Inhibition
SHMT1 IC₅₀5 nMInactive[1][4][10]
SHMT2 IC₅₀13 nMInactive[1][4][10]
Cellular Activity
HCT-116 Cell Growth IC₅₀870 nMNo significant effect up to 30 µM[1][8]
HCT-116 (SHMT2 knockout) IC₅₀~10 nM - < 50 nMNot reported[1][5][6]

Table 1: Comparative in vitro activity of (+)-SHIN1 and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to differentiate the activity of (+)-SHIN1 and this compound.

SHMT Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of the compounds against purified human SHMT1 and SHMT2 enzymes.

Methodology:

  • Reagents and Materials: Purified recombinant human SHMT1 and SHMT2, L-serine, Tetrahydrofolate (THF), Pyridoxal-5'-phosphate (PLP), Assay buffer (e.g., 50 mM HEPES, pH 7.5), (+)-SHIN1 and this compound dissolved in DMSO, a coupled enzyme system (e.g., 5,10-methylenetetrahydrofolate dehydrogenase, MTHFD) and NADP⁺.[2]

  • Procedure:

    • A reaction mixture is prepared containing assay buffer, PLP, L-serine, THF, and NADP⁺.

    • Serial dilutions of (+)-SHIN1 and this compound are added to the wells of a 96-well microplate. A DMSO vehicle control is included.

    • The reaction is initiated by adding the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.

    • The SHMT-catalyzed production of 5,10-methylene-THF is coupled to its oxidation by MTHFD, which reduces NADP⁺ to NADPH.

    • The increase in absorbance at 340 nm due to NADPH production is monitored over time using a spectrophotometer.[2]

  • Data Analysis:

    • Initial reaction velocities are calculated from the linear phase of the reaction progress curves.

    • The percentage of inhibition for each compound concentration is determined relative to the vehicle control.

    • IC₅₀ values are calculated by fitting the dose-response data to a suitable nonlinear regression model.[1]

Cell Growth Inhibition Assay

Objective: To measure the anti-proliferative effects of the compounds on a cancer cell line (e.g., HCT-116).

Methodology:

  • Reagents and Materials: HCT-116 cells, complete cell culture medium, 96-well cell culture plates, (+)-SHIN1 and this compound stock solutions in DMSO, a cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®).[3]

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of (+)-SHIN1 or this compound. A vehicle control (DMSO) is included.[3]

    • The plates are incubated for a specified period, typically 72 hours.[3]

    • The cell viability reagent is added to each well according to the manufacturer's instructions.

    • After a further incubation period to allow for the colorimetric or luminescent reaction to develop, the signal is measured using a microplate reader.[3]

  • Data Analysis:

    • The data is normalized to the vehicle-treated control wells to determine the percentage of cell growth inhibition.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Cellular Target Engagement via Metabolomics

Objective: To confirm that the active compound engages the SHMT target in cells by measuring changes in intracellular metabolite levels.

Methodology:

  • Reagents and Materials: HCT-116 cells, cell culture medium, (+)-SHIN1 and this compound, isotopic tracers such as U-¹³C-serine, liquid chromatography-mass spectrometry (LC-MS) system.[8]

  • Procedure:

    • HCT-116 cells are cultured and treated with (+)-SHIN1, this compound, or a vehicle control for a specified duration (e.g., 24 hours).[1] In some experiments, the standard medium is supplemented with U-¹³C-serine.

    • After treatment, the cells are harvested, and intracellular metabolites are extracted.

    • Metabolite levels are analyzed by LC-MS. Specifically, one would look for the incorporation of ¹³C from serine into downstream metabolites like glycine, glutathione, and purines.[8][9]

  • Data Analysis:

    • The abundance of key metabolites in the one-carbon pathway and related pathways (e.g., purine biosynthesis intermediates) is compared between the different treatment groups.[8]

    • Treatment with (+)-SHIN1 is expected to block the labeling of downstream metabolites from ¹³C-serine and cause a build-up of intermediates in the purine biosynthesis pathway (like AICAR), while this compound should show no significant difference compared to the vehicle control.[1][8][11]

Visualizations

Signaling Pathway

SHIN1_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibitors Inhibitors Serine_C Serine SHMT1 SHMT1 Serine_C->SHMT1 Glycine_C Glycine SHMT1->Glycine_C MethyleneTHF_C 5,10-CH2-THF SHMT1->MethyleneTHF_C THF_C THF THF_C->SHMT1 Purine_Synth Purine Synthesis MethyleneTHF_C->Purine_Synth One-Carbon Donation Thymidylate_Synth Thymidylate Synthesis MethyleneTHF_C->Thymidylate_Synth One-Carbon Donation Nucleotides Nucleotides Purine_Synth->Nucleotides Thymidylate_Synth->Nucleotides Proliferation Cell Proliferation Nucleotides->Proliferation Serine_M Serine SHMT2 SHMT2 Serine_M->SHMT2 Glycine_M Glycine SHMT2->Glycine_M MethyleneTHF_M 5,10-CH2-THF SHMT2->MethyleneTHF_M THF_M THF THF_M->SHMT2 MethyleneTHF_M->MethyleneTHF_C One-Carbon Shuttle pSHIN1 (+)-SHIN1 pSHIN1->SHMT1 Inhibits pSHIN1->SHMT2 Inhibits nSHIN1 This compound nSHIN1->SHMT1 Inactive nSHIN1->SHMT2 Inactive

Caption: SHMT Inhibition by SHIN1 Enantiomers.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_metabolomics Metabolomic Analysis Enzyme Purified SHMT1/2 + Substrates Add_Inhibitor Add (+)-SHIN1 or this compound Enzyme->Add_Inhibitor Measure_Activity Measure Enzyme Activity (Spectrophotometry) Add_Inhibitor->Measure_Activity Calc_IC50 Calculate IC50 Measure_Activity->Calc_IC50 Seed_Cells Seed HCT-116 Cells Treat_Cells Treat with (+)-SHIN1 or this compound (72 hours) Seed_Cells->Treat_Cells Viability_Assay Add Viability Reagent Treat_Cells->Viability_Assay Measure_Viability Measure Cell Viability (Plate Reader) Viability_Assay->Measure_Viability Calc_IC50_Cell Calculate IC50 Measure_Viability->Calc_IC50_Cell Treat_Cells_M Treat Cells +/- SHIN1 +/- ¹³C-Serine (24h) Extract Extract Metabolites Treat_Cells_M->Extract LCMS LC-MS Analysis Extract->LCMS Analyze Analyze Metabolite Levels (e.g., ¹³C incorporation, AICAR) LCMS->Analyze Confirm_Target Confirm Target Engagement Analyze->Confirm_Target

Caption: Workflow for Differentiating SHIN1 Enantiomers.

Conclusion

References

Stereospecificity of SHIN1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereospecificity of SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). A detailed comparison between the biologically active enantiomer, (+)-SHIN1, and its inactive counterpart, (-)-SHIN1, is presented, underscoring the critical importance of stereochemistry in its mechanism of action. This document outlines quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Core Concept: Stereospecific Inhibition of One-Carbon Metabolism

SHIN1 is a potent small-molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are pivotal in one-carbon metabolism, a network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[1][2] By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the conversion of serine to glycine (B1666218) and the subsequent generation of one-carbon units carried by tetrahydrofolate.[1] This disruption of one-carbon flux leads to a depletion of downstream metabolites critical for DNA replication and cellular proliferation, making SHMT a compelling target in cancer therapy.[1][3]

The inhibitory activity of SHIN1 is highly stereospecific. The (+)-enantiomer is a potent inhibitor, while the (-)-enantiomer is inactive, serving as an essential negative control in experimental settings to demonstrate the specific on-target effects of (+)-SHIN1.[1][4]

Data Presentation: Quantitative Comparison of SHIN1 Enantiomers

The differential activity of the (+)-SHIN1 and this compound enantiomers is clearly demonstrated by in vitro enzymatic assays and cellular growth inhibition studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity against Human SHMT Isoforms

InhibitorSHMT1 IC₅₀ (nM)SHMT2 IC₅₀ (nM)Notes
(+)-SHIN15[1][5]13[1][5]Potent dual inhibitor.
This compoundInactive[1]Inactive[1]Important negative control.

Table 2: Cellular Growth Inhibition (IC₅₀) in Cancer Cell Lines

Cell LineInhibitorIC₅₀Notes
HCT-116 (Colon Cancer)(+)-SHIN1870 nM[1][4]Demonstrates cellular potency.
HCT-116 (Colon Cancer)This compoundNo significant effect up to 30 µM[1][4]Confirms stereospecific cellular activity.
HCT-116 (SHMT2 knockout)(+)-SHIN1~10 nM[1][5]Highlights potent inhibition of cytosolic SHMT1.

Signaling Pathway and Mechanism of Action

The inhibition of SHMT1 and SHMT2 by (+)-SHIN1 has significant downstream effects on cellular metabolism. The primary mechanism is the disruption of the one-carbon metabolic pathway, which is crucial for nucleotide synthesis.

SHIN1_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_Synth Purine (B94841) Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHIN1_cyto (+)-SHIN1 SHIN1_cyto->SHMT1 Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate CH2THF_mito->Formate Formate->Purine_Synth Export SHIN1_mito (+)-SHIN1 SHIN1_mito->SHMT2

Mechanism of (+)-SHIN1 Inhibition of One-Carbon Metabolism.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of SHIN1 inhibitors.

SHMT Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity and IC₅₀ values of (+)-SHIN1 and this compound against purified human SHMT1 and SHMT2.

Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes[6]

  • (+)-SHIN1 and this compound stock solutions (in DMSO)[6]

  • L-serine[6]

  • Tetrahydrofolate (THF)[6]

  • Pyridoxal 5'-phosphate (PLP)[6]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)[2]

  • Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)[2]

  • NADP⁺[2]

  • 96-well microplate[6]

  • Spectrophotometer[2]

Procedure:

  • Prepare serial dilutions of (+)-SHIN1 and this compound in the assay buffer.[6]

  • In a 96-well plate, prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP⁺.[2]

  • Add the test inhibitors at various concentrations to the wells. Include a vehicle control (DMSO).[2]

  • Pre-incubate the enzyme-inhibitor mixture at room temperature for a predetermined time (e.g., 15 minutes) to allow for binding.[6]

  • Initiate the enzymatic reaction by adding the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.[2]

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.[2]

  • Calculate the initial reaction velocities from the linear phase of the progress curves.[2]

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2][6]

SHMT_Assay_Workflow A Prepare Reagents (Enzyme, Substrates, Inhibitors) B Serial Dilution of (+)-SHIN1 and this compound A->B C Add Reagents and Inhibitor to 96-well Plate B->C D Pre-incubate C->D E Initiate Reaction with SHMT and MTHFD D->E F Monitor Absorbance at 340 nm E->F G Calculate Initial Velocities F->G H Determine IC50 Values G->H

Experimental workflow for the SHMT enzyme inhibition assay.
Cell Growth Inhibition Assay

Objective: To assess the anti-proliferative effects of (+)-SHIN1 and this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116)[6]

  • Complete cell culture medium[6]

  • (+)-SHIN1 and this compound stock solutions (in DMSO)[6]

  • 96-well cell culture plates[6]

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)[1][6]

  • Incubator (37°C, 5% CO₂)[6]

  • Microplate reader[6]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][6]

  • Replace the cell culture medium with fresh medium containing various concentrations of (+)-SHIN1 or this compound. Include a vehicle control (e.g., DMSO).[1]

  • Incubate the plates for a defined period, typically 72 hours.[1]

  • Add the cell viability reagent to each well and incubate for the recommended time.[2]

  • If using an MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance or luminescence using a microplate reader.[1][6]

  • Normalize the data to the vehicle-treated control to determine the percentage of cell growth inhibition.[1]

  • Determine the IC₅₀ values from the resulting dose-response curves.[1]

Metabolomics Analysis for Target Engagement

Objective: To confirm the on-target effect of (+)-SHIN1 by measuring changes in intracellular metabolite levels.

Procedure:

  • Culture cells (e.g., HCT-116) and treat them with (+)-SHIN1, this compound, or a vehicle control for a specified duration (e.g., 24 hours).[1]

  • Quench metabolism and extract intracellular metabolites.

  • Analyze the metabolite extracts using mass spectrometry-based techniques (e.g., LC-MS).

  • Perform statistical analysis to identify significant differences in metabolite levels between the inhibitor-treated and control groups.[2] Metabolomic studies have shown that treatment with (+)-SHIN1 leads to a build-up of intermediates in the purine biosynthesis pathway upstream of the steps requiring one-carbon unit donation.[1][3]

  • Utilize pathway analysis tools to understand the metabolic pathways affected by the inhibitor.[2]

Metabolomics_Workflow A Cell Culture and Treatment ((+)-SHIN1, this compound, Vehicle) B Metabolite Extraction A->B C LC-MS Analysis B->C D Data Processing and Statistical Analysis C->D E Pathway Analysis D->E

General experimental workflow for metabolomics analysis.

Conclusion

The stark contrast in biological activity between (+)-SHIN1 and this compound provides a clear and compelling case for the stereospecificity of SHMT inhibition. (+)-SHIN1 is a highly potent dual inhibitor of SHMT1 and SHMT2, effectively disrupting one-carbon metabolism and inhibiting cancer cell proliferation.[2] In contrast, this compound is inactive, highlighting the precise structural requirements for binding to the SHMT active site.[1][4] This stereospecificity is a critical consideration for drug design and development efforts targeting SHMT. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the role of SHMT in disease and to evaluate the efficacy of its inhibitors.

References

Introduction to One-Carbon Metabolism and the Role of SHIN1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Understanding (-)-SHIN1 in One-Carbon Metabolism

One-carbon (1C) metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for maintaining redox balance.[1][2] This metabolic network relies on the transfer of one-carbon units, a process primarily orchestrated by the folate cycle.[3] Central to this pathway are the serine hydroxymethyltransferase (SHMT) enzymes, which exist in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[4][5] These enzymes catalyze the reversible conversion of serine to glycine (B1666218), which concurrently generates 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), a key one-carbon donor.[6] In many cancer cells, there is a heightened reliance on the mitochondrial 1C pathway, with SHMT2 and MTHFD2 being among the most consistently overexpressed metabolic enzymes.[7][8]

This guide focuses on SHIN1, a pyrazolopyran-based small molecule developed as a tool compound to probe this critical metabolic pathway.[4][9] It is crucial to distinguish between the two enantiomers of SHIN1:

  • (+)-SHIN1 (also known as RZ-2994): This is the biologically active enantiomer. It acts as a potent, folate-competitive dual inhibitor of both SHMT1 and SHMT2.[7][10]

  • This compound: This is the inactive enantiomer. It is used as a negative control in experiments to demonstrate that the observed metabolic effects are due to the specific, on-target inhibition of SHMT enzymes by (+)-SHIN1.[7]

Therefore, this guide will detail the effects of the active compound, (+)-SHIN1, on one-carbon metabolism, with the understanding that this compound serves as the crucial experimental counterpart to validate these findings.

Core Mechanism of Action

(+)-SHIN1 exerts its effects by competitively binding to the folate-binding site of both SHMT1 and SHMT2.[11] This inhibition blocks the conversion of serine into glycine and 5,10-CH₂-THF.[4] The dual inhibition of both isoforms is critical, as it prevents metabolic compensation that could occur if only one isoform were targeted.[11] The primary consequence of this blockade is the depletion of the one-carbon units necessary for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[4][6] This disruption of nucleotide biosynthesis ultimately leads to cell cycle arrest and impairs cancer cell proliferation.[4][10]

cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2_THF_mito 5,10-CH2-THF SHMT2->CH2_THF_mito THF_mito THF THF_mito->SHMT2 Formate (B1220265) Formate CH2_THF_mito->Formate MTHFD2/1L THF_cyto THF Formate->THF_cyto MTHFD1 Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2_THF_cyto 5,10-CH2-THF SHMT1->CH2_THF_cyto THF_cyto->SHMT1 Purines Purine (B94841) Synthesis CH2_THF_cyto->Purines Thymidylate Thymidylate Synthesis CH2_THF_cyto->Thymidylate SHIN1 (+)-SHIN1 SHIN1->SHMT2 Inhibits SHIN1->SHMT1 Inhibits

Caption: Mechanism of (+)-SHIN1 action on one-carbon metabolism.

Quantitative Data Presentation

The efficacy of (+)-SHIN1 has been quantified through various biochemical and cell-based assays. The following tables summarize key data regarding its inhibitory activity and anti-proliferative effects.

Table 1: In Vitro Inhibitory Activity of (+)-SHIN1
TargetIC₅₀ (nM)Assay TypeReference
Human SHMT15In vitro enzyme assay[12]
Human SHMT213In vitro enzyme assay[12]
Table 2: In Vitro Anti-proliferative Activity of (+)-SHIN1
Cell LineCancer TypeIC₅₀ (nM)NotesReference
HCT-116 (Wild-Type)Colon Cancer870Efficacy is primarily due to SHMT2 inhibition.[11][11][]
HCT-116 (SHMT2 knockout)Colon Cancer~10 - 50Increased sensitivity highlights potent SHMT1 inhibition.[7][11][7][11]
HCT-116 (SHMT1 knockout)Colon CancerIndistinguishable from WTConfirms mitochondrial SHMT2 inhibition is limiting for efficacy in WT cells.[7][11][11]
8988TPancreatic Cancer< 100These cells have defects in the mitochondrial folate pathway and rely on SHMT1.[7][8][7]
Various B-cell linesB-cell Lymphoma-Particularly sensitive due to intrinsic defects in glycine uptake.[4][8][4][8]
Ewing Sarcoma Cell LinesEwing Sarcoma-Effective in suppressing cell proliferation.[4][9]

Experimental Protocols

Reproducing the findings related to SHIN1 requires specific experimental methodologies. Below are detailed protocols for key experiments.

Cell Proliferation Assay (Trypan Blue Exclusion)

Objective: To determine the effect of (+)-SHIN1 on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in 12-well plates at a density that allows for logarithmic growth over 72 hours. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (+)-SHIN1 and the inactive control this compound in culture medium. The final concentrations should span a range appropriate for determining the IC₅₀ (e.g., 1 nM to 10,000 nM).[12] Also include a vehicle control (DMSO).

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of SHIN1 or vehicle. Incubate the plates for 24, 48, and 72 hours.

  • Cell Counting:

    • At each time point, aspirate the medium and wash the cells with PBS.

    • Trypsinize the cells and resuspend them in a known volume of culture medium.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan blue stain.

    • Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.[12]

  • Data Analysis: Plot cell number against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

Isotope Tracing and Metabolomics Analysis (LC-MS)

Objective: To trace the flux of one-carbon units from serine and quantify the metabolic perturbations caused by (+)-SHIN1.

Methodology:

  • Cell Culture: Culture cells (e.g., HCT-116 wild-type and SHMT1/2 knockout) in appropriate media.

  • Treatment: Treat the cells with a specific concentration of (+)-SHIN1 (e.g., 5 µM) or vehicle (DMSO) for a defined period (e.g., 24 hours).[7]

  • Isotope Labeling: Change the medium to one containing [U-¹³C] L-serine and continue the incubation with the inhibitor.[7]

  • Metabolite Extraction:

    • After the labeling period, rapidly aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells, collect the extract, and centrifuge to pellet cellular debris.

  • LC-MS Analysis:

    • Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS).

    • Monitor the mass isotopologue distributions of key metabolites in the one-carbon pathway, such as glycine, glutathione (B108866), and purine precursors (e.g., ADP).[7]

  • Data Analysis: Calculate the fractional labeling of metabolites to determine the extent to which ¹³C from serine is incorporated into downstream products. Compare the labeling patterns between DMSO- and (+)-SHIN1-treated cells to quantify the degree of pathway inhibition.[7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the impact of SHMT inhibition on cellular redox balance.

Methodology:

  • Cell Treatment: Treat cells (e.g., BIU-87 bladder cancer cells) with (+)-SHIN1, DMSO, and/or an antioxidant like N-acetylcysteine (NAC) as a control.[6][14]

  • Probe Staining: Incubate the treated cells with a ROS-sensitive fluorescent probe, such as CM-H2DCFDA, according to the manufacturer's instructions.[6][14]

  • Quantification:

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer to quantify the fluorescence intensity, which is proportional to intracellular ROS levels.[14]

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Nuclei can be counterstained with Hoechst 33342 for reference.[6][14]

  • Data Analysis: Compare the fluorescence intensity between the different treatment groups to determine the effect of (+)-SHIN1 on ROS production.

cluster_workflow General Experimental Workflow for SHIN1 Evaluation cluster_assays Perform Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with (+)-SHIN1, This compound (control), & Vehicle (DMSO) start->treat incubate Incubate for 24-72h treat->incubate prolif Cell Proliferation Assay (e.g., Trypan Blue) incubate->prolif metabolomics Metabolomics Analysis (LC-MS with ¹³C-Serine) incubate->metabolomics ros ROS Measurement (Flow Cytometry) incubate->ros ic50 Calculate IC₅₀ prolif->ic50 flux Determine Metabolic Flux Inhibition metabolomics->flux redox Quantify Oxidative Stress ros->redox

Caption: General experimental workflow for evaluating SHIN1.

Signaling Pathways and Metabolic Consequences

The inhibition of SHMT by (+)-SHIN1 triggers a cascade of downstream metabolic and signaling events.

  • Purine & Thymidylate Depletion: The most direct consequence is the reduced synthesis of purines and thymidylate.[4] Metabolomic studies show that treatment with (+)-SHIN1 leads to the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), just upstream of the one-carbon-dependent steps.[4][7] This depletion of essential nucleotides for DNA and RNA synthesis is a primary driver of the observed anti-proliferative effects.[12]

  • Glycine Depletion: By blocking the primary route of de novo glycine synthesis, (+)-SHIN1 can lead to glycine deficiency. This is particularly cytotoxic in cancer cells that have defects in glycine import, such as certain B-cell lymphomas.[8][11] The effects of (+)-SHIN1 can often be rescued by the addition of formate (to replenish the one-carbon pool) and glycine, confirming the on-target mechanism.[7][11]

  • Redox Imbalance: The mitochondrial one-carbon pathway is a significant source of NADPH, which is critical for regenerating the antioxidant glutathione (GSH).[4][8] By inhibiting SHMT2, (+)-SHIN1 can disrupt this process, leading to a decrease in the NADPH/NADP+ and GSH/GSSG ratios and a subsequent increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress and apoptosis.[4][14]

cluster_consequences Downstream Consequences SHIN1 (+)-SHIN1 SHMT SHMT1 / SHMT2 Inhibition SHIN1->SHMT OneC_Depletion Depletion of 5,10-CH2-THF SHMT->OneC_Depletion Glycine_Depletion Depletion of Glycine SHMT->Glycine_Depletion NADPH_Depletion Reduced Mitochondrial NADPH Production SHMT->NADPH_Depletion Purine_Depletion ↓ Purine Synthesis (AICAR Accumulation) OneC_Depletion->Purine_Depletion Thymidylate_Depletion ↓ Thymidylate Synthesis OneC_Depletion->Thymidylate_Depletion Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Glycine_Depletion->Cell_Cycle_Arrest in vulnerable cells GSH_Depletion ↓ Glutathione (GSH) Regeneration NADPH_Depletion->GSH_Depletion Purine_Depletion->Cell_Cycle_Arrest Thymidylate_Depletion->Cell_Cycle_Arrest ROS_Increase ↑ Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase ROS_Increase->Cell_Cycle_Arrest

Caption: Downstream consequences of SHMT inhibition by (+)-SHIN1.

References

The Discovery and Synthesis of (-)-SHIN1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-SHIN1, a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), has emerged as a critical tool for investigating the complexities of one-carbon (1C) metabolism and its role in pathological conditions, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the mechanism of action, summarizes key quantitative data, and provides explicit experimental protocols for the characterization of this and similar compounds. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug discovery.

Discovery and Rationale

This compound was developed from a pyrazolopyran scaffold, which was initially identified as an inhibitor of plant SHMT.[1][2] Subsequent optimization and enantiomeric resolution led to the identification of the active enantiomer, which potently inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human serine hydroxymethyltransferase.[2] These enzymes are pivotal in 1C metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][3] The 1C units generated are essential for the de novo synthesis of purines and thymidylate, critical components of DNA and RNA.[4] Given that cancer cells exhibit a heightened demand for these precursors to sustain rapid proliferation, SHMT1 and SHMT2 represent attractive therapeutic targets.[1][3]

Mechanism of Action

This compound functions as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2.[5][6] By blocking the activity of these enzymes, this compound disrupts the flux of the 1C metabolic pathway. This inhibition leads to a depletion of the cellular pool of 1C units, which in turn impairs the synthesis of purines and thymidylate.[4] The ultimate consequence for rapidly dividing cells, such as cancer cells, is an arrest of the cell cycle and an inhibition of proliferation.[4][7] Metabolomic studies have confirmed that treatment with SHIN1 results in the accumulation of purine (B94841) biosynthesis intermediates that require 1C donors for their subsequent conversion.[4]

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its enzymatic inhibition and its effects on the proliferation of various cancer cell lines.

Table 1: Enzymatic Inhibition of Human SHMT by this compound

Enzyme IsoformIC₅₀ (nM)
SHMT15[2][3][7]
SHMT213[2][3][7]

Table 2: In Vitro Cell Growth Inhibition by this compound

Cell LineCancer TypeIC₅₀Notes
HCT-116Colon Cancer870 nM[5]Efficacy is primarily driven by SHMT2 inhibition.
HCT-116 (SHMT2 knockout)Colon Cancer~10 nM[5][8]Demonstrates potent inhibition of cytosolic SHMT1.
HCT-116 (SHMT1 knockout)Colon CancerIndistinguishable from Wild-Type[5][8]Highlights the limiting role of mitochondrial SHMT2 inhibition.
8988TPancreatic Cancer<100 nM[2]These cells show a high dependency on SHMT1.
B-cell Lymphoma LinesHematological MalignancyVariesParticularly sensitive due to defective glycine import.[3]

Signaling and Metabolic Pathways

The inhibitory action of this compound directly impacts the central pathway of one-carbon metabolism. The following diagram illustrates the key steps of this pathway and the points of inhibition by this compound.

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF CH2THF_cyto 5,10-Methylene-THF THF_cyto->CH2THF_cyto SHMT1 Purine_synthesis Purine Synthesis CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis SHMT1 SHMT1 Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-Methylene-THF THF_mito->CH2THF_mito SHMT2 Formate Formate CH2THF_mito->Formate SHMT2 SHMT2 Formate->Purine_synthesis One-carbon unit shuttle SHIN1 This compound SHIN1->SHMT1 Inhibition SHIN1->SHMT2 Inhibition

Caption: Inhibition of One-Carbon Metabolism by this compound.

The downstream effects of SHMT inhibition by this compound culminate in the arrest of the cell cycle due to the depletion of essential nucleotide triphosphates.

Downstream_Effects SHIN1 This compound SHMT_Inhibition SHMT1 / SHMT2 Inhibition SHIN1->SHMT_Inhibition Depletion_1C Depletion of One-Carbon Units SHMT_Inhibition->Depletion_1C Inhibition_Purine Inhibition of Purine Synthesis Depletion_1C->Inhibition_Purine Depletion_NTP Depletion of Nucleotide Triphosphates Inhibition_Purine->Depletion_NTP Cell_Cycle_Arrest Cell Cycle Arrest Depletion_NTP->Cell_Cycle_Arrest

Caption: Downstream Effects of this compound on Purine Synthesis.

Experimental Protocols

Detailed methodologies for the characterization of this compound and other SHMT inhibitors are provided below.

SHMT Enzyme Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against purified SHMT enzymes.[3]

Reagents and Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • NADP⁺

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP⁺.

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the SHMT enzyme and the coupled enzyme MTHFD.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.[3]

  • Calculate the initial reaction velocities from the linear phase of the progress curves.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Enzyme_Inhibition_Workflow A Prepare Reaction Mixture (Buffer, Substrates, Cofactors) B Add Test Inhibitor (Varying Concentrations) A->B C Initiate Reaction (Add SHMT and MTHFD) B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Velocities D->E F Determine IC50 Values E->F

Caption: Experimental Workflow for SHMT Enzyme Inhibition Assay.

Cell Growth Inhibition Assay

This protocol describes a common method to assess the effect of SHMT inhibitors on the viability of cancer cells.[6]

Reagents and Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitors (e.g., this compound)

  • Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of the test inhibitor. Include a vehicle control.

  • Incubate the plates for a specified duration (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Synthesis

The synthesis of this compound is based on a pyrazolopyran scaffold. While detailed, step-by-step synthetic procedures are often proprietary, the general approach involves the construction of the core heterocyclic system followed by modifications to introduce the desired functional groups. The development of SHIN1 analogs, such as SHIN2, has been pursued to improve the pharmacokinetic properties of the parent compound, which has shown limitations in vivo.[1]

Limitations and Future Directions

Despite its high in vitro potency, this compound exhibits poor pharmacokinetic properties, including instability in liver microsomes, which has limited its utility in in vivo studies.[1][9] This has spurred the development of second-generation inhibitors, such as SHIN2, with improved metabolic stability and in vivo efficacy.[1] Nevertheless, this compound remains an invaluable pharmacological tool for the in vitro investigation of one-carbon metabolism and for validating SHMT as a therapeutic target in various cancers. Future research will likely focus on the development of SHMT inhibitors with more favorable drug-like properties for clinical translation.

References

The Unseen Half: A Technical Guide to Utilizing (-)-SHIN1 for Studying SHMT1/2 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical biology and drug discovery, the value of a clean negative control cannot be overstated. For researchers investigating the roles of serine hydroxymethyltransferase 1 and 2 (SHMT1/2) in one-carbon metabolism, the potent dual inhibitor (+)-SHIN1 has emerged as a critical tool. However, its stereoisomer, (-)-SHIN1, offers a unique and equally vital function: a high-quality negative control to delineate on-target from off-target effects. This technical guide provides an in-depth exploration of how to effectively use this compound to validate the specificity of (+)-SHIN1 and to uncover potential off-target interactions, ensuring the robustness and accuracy of experimental findings.

This compound is the inactive enantiomer of the potent pyrazolopyran-based SHMT1/2 inhibitor, (+)-SHIN1.[1] While (+)-SHIN1 actively binds to the folate site of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, this compound demonstrates no significant inhibitory activity against these enzymes.[1] This stereospecificity makes the pair an ideal tool for dissecting the biological consequences of SHMT inhibition. Any cellular phenotype observed with (+)-SHIN1 but absent with this compound can be confidently attributed to the inhibition of SHMT1/2. Conversely, effects observed with both compounds may indicate the involvement of off-target interactions.

This guide summarizes the quantitative differences between the enantiomers, provides detailed experimental protocols for their use, and illustrates key signaling pathways and workflows to aid in experimental design and data interpretation.

Data Presentation: Quantitative Comparison of SHIN1 Enantiomers

The stark contrast in biological activity between (+)-SHIN1 and this compound is most evident in their quantitative inhibitory and anti-proliferative capacities. The following tables consolidate available data to provide a clear comparison.

Parameter(+)-SHIN1This compoundReference
Enzymatic Inhibition
SHMT1 IC₅₀5 nMInactive[1]
SHMT2 IC₅₀13 nMInactive[1]
Cellular Activity
HCT-116 Cell Growth IC₅₀870 nMNo significant effect up to 30 µM[2]
SHMT2 knockout HCT-116 Cell Growth IC₅₀~10 nMNot reported[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz (DOT language), illustrate the core signaling pathways affected by SHMT inhibition and the logical workflows for utilizing this compound to study off-target effects.

SHMT1/2 Signaling Pathways

The inhibition of SHMT1 and SHMT2 by (+)-SHIN1 disrupts one-carbon metabolism, impacting nucleotide synthesis and cellular proliferation.[3] This can have downstream effects on major signaling pathways implicated in cancer, such as mTORC1, Akt/mTOR, and MAPK signaling.[4][5][6]

SHMT_Signaling cluster_one_carbon One-Carbon Metabolism cluster_inhibitors SHMT Inhibitors cluster_shmt SHMT Isoforms cluster_downstream Downstream Signaling Serine Serine SHMT1 SHMT1 (Cytosolic) Serine->SHMT1 SHMT2 SHMT2 (Mitochondrial) Serine->SHMT2 Glycine (B1666218) Glycine THF Tetrahydrofolate (THF) THF->SHMT1 THF->SHMT2 CH2THF 5,10-Methylene-THF Purines Purine Synthesis CH2THF->Purines Thymidylate Thymidylate Synthesis CH2THF->Thymidylate Cell_Growth Cell Growth & Proliferation Purines->Cell_Growth Thymidylate->Cell_Growth SHIN1_pos (+)-SHIN1 SHIN1_pos->SHMT1 Inhibits SHIN1_pos->SHMT2 Inhibits SHIN1_neg This compound SHIN1_neg->SHMT1 Inactive SHIN1_neg->SHMT2 Inactive SHMT1->Glycine SHMT1->CH2THF mTORC1 mTORC1 Signaling SHMT1->mTORC1 Activates SHMT2->Glycine SHMT2->CH2THF Akt_mTOR Akt/mTOR Pathway SHMT2->Akt_mTOR Activates MAPK MAPK Pathway SHMT2->MAPK Activates mTORC1->Cell_Growth Akt_mTOR->Cell_Growth MAPK->Cell_Growth Off_Target_Workflow Phenotypic_Screen 1. Phenotypic Screen (e.g., Cell Viability Assay) Treat_pos Treat with (+)-SHIN1 Phenotypic_Screen->Treat_pos Treat_neg Treat with this compound Phenotypic_Screen->Treat_neg Observe_Phenotype 2. Observe Phenotype Treat_pos->Observe_Phenotype Treat_neg->Observe_Phenotype Phenotype_pos Phenotype observed with (+)-SHIN1? Observe_Phenotype->Phenotype_pos Phenotype_neg Phenotype observed with this compound? Phenotype_pos->Phenotype_neg Yes No_Effect Conclusion: No effect observed Phenotype_pos->No_Effect No On_Target Conclusion: Phenotype is likely ON-TARGET Phenotype_neg->On_Target No Off_Target Conclusion: Phenotype is likely OFF-TARGET Phenotype_neg->Off_Target Yes ID_Off_Target 3. Identify Off-Target(s) (e.g., Chemical Proteomics, Computational Profiling) Off_Target->ID_Off_Target

References

The Inactive Enantiomer: A Technical Guide to the Chemical Properties of (-)-SHIN1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of (-)-SHIN1, the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1. While devoid of significant biological activity, this compound serves as an essential negative control in research to demonstrate the stereospecificity of its active counterpart. Understanding its characteristics is crucial for the accurate interpretation of experimental results in the study of one-carbon metabolism and the development of novel therapeutics targeting this pathway.

Core Chemical Properties

This compound, with the chemical name 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile, shares the same fundamental chemical structure as its active enantiomer.[1] Key physicochemical properties are summarized below.

PropertyValueReference
Molecular Weight 400.48 g/mol [1]
Molecular Formula C₂₄H₂₄N₄O₂[1]
Purity ≥98%[1]
Solubility Soluble to 50 mM in DMSO[1]
Storage Store at -20°C[1]
CAS Number 2146095-85-2 (for the racemate)[1]

Biological Inactivity: A Comparative Perspective

The defining characteristic of this compound is its lack of significant inhibitory activity against the serine hydroxymethyltransferase (SHMT) enzymes, SHMT1 and SHMT2. This stands in stark contrast to the potent, nanomolar inhibition exhibited by (+)-SHIN1.[2] This stereospecificity highlights the precise molecular interactions required for the inhibition of the SHMT active site.

The biological inactivity of this compound has been demonstrated in cell-based assays. For instance, in HCT-116 colon cancer cells, this compound showed no significant effect on cell growth at concentrations up to 30 µM.[3] This is a critical baseline for interpreting the potent anti-proliferative effects of (+)-SHIN1, which has an IC₅₀ of 870 nM in the same cell line.[3]

Parameter(+)-SHIN1This compoundReference
SHMT1 IC₅₀ 5 nMInactive[2]
SHMT2 IC₅₀ 13 nMInactive[2]
HCT-116 Cell Growth IC₅₀ 870 nMNo significant effect up to 30 µM[2][3]

The Role of this compound in Elucidating the Mechanism of Action of SHMT Inhibitors

The primary utility of this compound in research is as a negative control to validate that the observed biological effects of the active enantiomer are due to on-target SHMT inhibition. By demonstrating that this compound does not elicit the same cellular responses as (+)-SHIN1, researchers can confidently attribute the effects of the active compound to the disruption of one-carbon metabolism.

The inhibition of SHMT by (+)-SHIN1 blocks the conversion of serine to glycine (B1666218) and the simultaneous production of one-carbon units in the form of 5,10-methylenetetrahydrofolate.[4] This leads to a depletion of downstream metabolites essential for nucleotide biosynthesis and cellular proliferation.[4] Metabolomic studies have confirmed that treatment with (+)-SHIN1 leads to an accumulation of purine (B94841) biosynthetic intermediates, a hallmark of one-carbon pathway inhibition.[4] In contrast, treatment with this compound does not produce these metabolic changes.[3]

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibition Inhibition Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_synthesis Purine Synthesis CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis SHMT1->Glycine_cyto SHMT1->CH2THF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate->THF_cyto One-Carbon Unit Shuttle plus_SHIN1 (+)-SHIN1 plus_SHIN1->SHMT1 plus_SHIN1->SHMT2 minus_SHIN1 This compound cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well plate incubate1 Incubate Overnight start->incubate1 treat Treat with (+)-SHIN1, this compound, and Vehicle Control incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 1-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze cluster_workflow Metabolomics Workflow start Cell Culture and Treatment quench Quench Metabolism start->quench extract Metabolite Extraction quench->extract separate Phase Separation extract->separate dry Dry Metabolite Extract separate->dry analyze_lcms LC-MS Analysis dry->analyze_lcms process_data Data Processing and Analysis analyze_lcms->process_data

References

Methodological & Application

Application Notes and Protocols: Utilizing (-)-SHIN1 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-SHIN1 is the inactive enantiomer of the potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), (+)-SHIN1.[1] SHMT enzymes are critical components of one-carbon (1C) metabolism, a network of pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[2][3] This metabolic pathway is frequently upregulated in cancer cells to support rapid proliferation.[3] The active enantiomer, (+)-SHIN1, competitively inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT at the folate binding site, disrupting the supply of one-carbon units, which leads to cell cycle arrest and apoptosis.[2][3] In contrast, this compound has been shown to have no significant effect on cell growth, making it an ideal negative control for in vitro studies investigating the on-target effects of (+)-SHIN1.[1]

Mechanism of Action of the Active Enantiomer, (+)-SHIN1

(+)-SHIN1 targets both SHMT1 and SHMT2, enzymes that catalyze the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[3] This reaction is a primary source of one-carbon units required for de novo purine (B94841) and thymidylate synthesis.[4] By inhibiting these enzymes, (+)-SHIN1 depletes the cellular pool of one-carbon units, leading to the accumulation of purine biosynthetic intermediates and ultimately impairing DNA and RNA synthesis.[5] This disruption of nucleotide biosynthesis results in cell cycle arrest and the induction of apoptosis.[2][6]

Application of this compound in Cell Viability Assays

Given its lack of significant biological activity, this compound serves as an excellent negative control in cell viability assays designed to evaluate the efficacy of its active counterpart, (+)-SHIN1.[1] Its use allows researchers to confirm that the observed cytotoxic or anti-proliferative effects are due to the specific inhibition of SHMT1/2 by (+)-SHIN1 and not due to off-target effects or non-specific compound toxicity.

Quantitative Data Summary

The following tables summarize the inhibitory activity of the active enantiomer, (+)-SHIN1, against its enzymatic targets and in various cancer cell lines. This data provides a benchmark for the expected activity of the active compound, against which the inactivity of this compound can be compared.

Table 1: Enzymatic Inhibition of (+)-SHIN1 [3][7]

Target EnzymeIC50 (nM)
Human SHMT15
Human SHMT213

Table 2: Cellular Growth Inhibition (IC50) of (+)-SHIN1 in Cancer Cell Lines [3][8]

Cell LineCancer TypeIC50 (nM)Notes
HCT-116 (Wild-Type)Colon Cancer870Efficacy is primarily due to SHMT2 inhibition.[8]
HCT-116 (SHMT2 knockout)Colon Cancer~10Demonstrates potent inhibition of cytosolic SHMT1.[3]
HCT-116 (SHMT1 knockout)Colon CancerIndistinguishable from WTHighlights the primary role of SHMT2 in this cell line.[3]
8988TPancreatic Cancer<100Cells are highly dependent on SHMT1.[8]
B-cell Lymphoma LinesHematologicalVariesParticularly sensitive to SHMT inhibition due to defective glycine import.[2]
MOLT-4T-cell Acute Lymphoblastic Leukemia-Shows synergistic activity with methotrexate.[2]

Signaling Pathway

The inhibition of SHMT1/2 by (+)-SHIN1 disrupts one-carbon metabolism, leading to a cascade of events that culminate in apoptosis. The primary mechanism involves the depletion of nucleotides, which induces cell cycle arrest.[6] Furthermore, the inhibition of mitochondrial SHMT2 can lead to increased oxidative stress.[5] This cellular stress can trigger the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[9][10]

SHIN1_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Serine1 Serine SHMT1 SHMT1 Serine1->SHMT1 Glycine1 Glycine THF1 THF THF1->SHMT1 CH2THF1 5,10-methylene-THF Purine_Synth Purine Synthesis CH2THF1->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF1->Thymidylate_Synth SHMT1->Glycine1 SHMT1->CH2THF1 Nucleotide_Depletion Nucleotide Depletion Purine_Synth->Nucleotide_Depletion Thymidylate_Synth->Nucleotide_Depletion SHIN1_cyto (+)-SHIN1 SHIN1_cyto->SHMT1 SHIN1_mito (+)-SHIN1 Serine2 Serine SHMT2 SHMT2 Serine2->SHMT2 Glycine2 Glycine THF2 THF THF2->SHMT2 CH2THF2 5,10-methylene-THF Formate Formate CH2THF2->Formate SHMT2->Glycine2 SHMT2->CH2THF2 ROS_Increase Increased ROS SHMT2->ROS_Increase Formate->Purine_Synth One-carbon unit shuttle SHIN1_mito->SHMT2 Cell_Cycle_Arrest Cell Cycle Arrest Nucleotide_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ROS_Increase->Apoptosis

Caption: Inhibition of one-carbon metabolism by (+)-SHIN1.

Experimental Protocols

General Guidelines for Cell Viability Assays

These protocols describe common methods to assess the effect of SHIN1 on the viability of cancer cells. It is recommended to perform a cell titration experiment to determine the optimal cell seeding density for each cell line to ensure that the assay is performed in the linear range.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic conversion of MTT to a purple formazan (B1609692) product by mitochondrial dehydrogenases in living cells.[10][11]

Reagents and Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and (+)-SHIN1 stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete cell culture medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of (+)-SHIN1 and this compound in complete cell culture medium. A typical concentration range for (+)-SHIN1 would be from low nanomolar to high micromolar to determine its IC50. For this compound, a concentration matching the highest concentration of (+)-SHIN1 used is recommended to serve as a negative control. Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of (+)-SHIN1, this compound, or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[10][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Determine the IC50 value for (+)-SHIN1 by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to determine cell viability. It measures the reduction of the yellow tetrazolium salt XTT to a soluble orange formazan dye by metabolically active cells.[13]

Reagents and Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and (+)-SHIN1 stock solutions (dissolved in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm (with a reference wavelength of ~660 nm)

Procedure:

  • Cell Seeding: Follow step 1 from the MTT assay protocol.

  • Compound Preparation: Follow step 2 from the MTT assay protocol.

  • Cell Treatment: Follow step 3 from the MTT assay protocol.

  • Incubation: Follow step 4 from the MTT assay protocol.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT detection solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).[13]

  • XTT Addition: Add 50 µL of the freshly prepared XTT detection solution to each well.[13]

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.[14]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 450 nm using a microplate reader. A reference wavelength of 660 nm is recommended to subtract background absorbance.[15]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability as described in the MTT protocol.

    • Determine the IC50 value for (+)-SHIN1 as described in the MTT protocol.

Experimental Workflow Diagram

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of (+)-SHIN1 and this compound incubate_overnight->prepare_compounds treat_cells Treat cells with compounds incubate_overnight->treat_cells prepare_compounds->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_reagent Add MTT or XTT reagent incubate_treatment->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure_absorbance Measure absorbance incubate_reagent->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for a cell viability assay.

References

Application Notes and Protocols for the Use of (-)-SHIN1 with HCT-116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SHIN1 is a potent inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. This metabolic pathway is crucial for the biosynthesis of nucleotides and amino acids, and its upregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. SHIN1 exists as two enantiomers, (+)-SHIN1 and (-)-SHIN1, which exhibit distinct biological activities. The (+)-enantiomer is the active form that potently inhibits both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme. In contrast, this compound is the inactive enantiomer and serves as an ideal negative control for in vitro and in vivo studies to ensure that the observed effects of the active compound are due to on-target inhibition.[1]

In the human colorectal carcinoma cell line HCT-116, (+)-SHIN1 has been shown to inhibit cell growth by disrupting the one-carbon metabolic pathway, leading to a depletion of purine (B94841) nucleotides and subsequent cell cycle arrest.[1][2] Conversely, this compound does not exhibit significant growth-inhibitory effects on HCT-116 cells, even at high concentrations.[1]

These application notes provide detailed protocols for the culture of HCT-116 cells and for performing key experiments to validate the differential activity of the SHIN1 enantiomers. The use of this compound as a negative control is essential for attributing the biological effects observed with (+)-SHIN1 specifically to the inhibition of SHMT.

Data Presentation

Table 1: Comparative Cytotoxicity of SHIN1 Enantiomers in HCT-116 Cells
CompoundTarget(s)HCT-116 Cell Growth Inhibition IC50Reference(s)
(+)-SHIN1SHMT1/2~870 nM[1]
This compoundNone> 30 µM[1]
Table 2: Expected Cell Cycle Distribution in HCT-116 Cells after 48-hour Treatment
Treatment% G0/G1 Phase% S Phase% G2/M PhaseReference(s)
Vehicle Control (DMSO)Normal DistributionNormal DistributionNormal Distribution[3][4]
(+)-SHIN1 (e.g., 5 µM)IncreasedDecreasedDecreased[2]
This compound (e.g., 5 µM)Normal DistributionNormal DistributionNormal Distribution[1][2]

Mandatory Visualization

SHIN1_Mechanism_of_Action Mechanism of Action of (+)-SHIN1 in HCT-116 Cells cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion SHMT1 SHMT1 THF_cyto Tetrahydrofolate (THF) Serine_cyto Serine Glycine_cyto Glycine (B1666218) Serine_cyto->Glycine_cyto SHMT1 CH2THF_cyto 5,10-Methylene-THF CH2THF_cyto->THF_cyto Purine_cyto Purine Synthesis CH2THF_cyto->Purine_cyto Thymidylate Thymidylate Synthesis CH2THF_cyto->Thymidylate CellGrowth Cell Growth Arrest & Apoptosis Purine_cyto->CellGrowth Depletion Thymidylate->CellGrowth Depletion SHMT2 SHMT2 THF_mito Tetrahydrofolate (THF) Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 CH2THF_mito 5,10-Methylene-THF CH2THF_mito->THF_mito Formate Formate CH2THF_mito->Formate Formate->CH2THF_cyto One-Carbon Unit Transport SHIN1 (+)-SHIN1 SHIN1->SHMT1 SHIN1->SHMT2

Caption: Mechanism of (+)-SHIN1 inhibition of SHMT1/2 and its downstream effects.

SHIN1_Experimental_Workflow Experimental Workflow for Comparing SHIN1 Enantiomers cluster_assays Endpoint Assays start Start: HCT-116 Cell Culture seed_plates Seed HCT-116 cells in multi-well plates start->seed_plates treatment Treat cells with: - Vehicle (DMSO) - (+)-SHIN1 (various conc.) - this compound (various conc.) seed_plates->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_assay western_blot Western Blot Analysis incubation->western_blot data_analysis Data Analysis and Comparison viability_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis

Caption: Workflow for comparing the effects of (+)-SHIN1 and this compound on HCT-116 cells.

Experimental Protocols

HCT-116 Cell Culture

Materials:

  • HCT-116 cells (ATCC® CCL-247™)

  • McCoy's 5A Medium (Modified)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Complete Growth Medium: Prepare by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing of Cryopreserved Cells:

    • Quickly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Cell Maintenance and Passaging:

    • Culture cells until they reach 80-90% confluency.

    • Aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Add 7-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2 x 10⁴ cells/cm² (approximately 1.5 x 10⁶ cells per T-75 flask). A split ratio of 1:3 to 1:8 is typical.

    • Change the medium every 2-3 days.

Cell Viability (MTT) Assay

This assay is used to determine the concentration-dependent effect of SHIN1 enantiomers on HCT-116 cell viability.

Materials:

  • HCT-116 cells in complete growth medium

  • (+)-SHIN1 and this compound stock solutions (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count HCT-116 cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (+)-SHIN1 and this compound in complete growth medium. A typical concentration range for (+)-SHIN1 is 1 nM to 100 µM. For this compound, a range up to 30 µM or higher can be used to confirm inactivity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630-690 nm to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value for (+)-SHIN1.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • HCT-116 cells

  • 6-well plates

  • (+)-SHIN1 and this compound

  • PBS

  • 70% ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 0.5 x 10⁶ HCT-116 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of (+)-SHIN1, this compound, or vehicle control (DMSO) for 48 hours.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence).

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in cell cycle regulation.

Materials:

  • HCT-116 cells

  • 6-well plates

  • (+)-SHIN1 and this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p21, anti-p27, anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat HCT-116 cells in 6-well plates as described for the cell cycle analysis.

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.

References

Application Notes and Protocols for Metabolomics Analysis Using (-)-SHIN1 as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, discerning specific biological effects of a chemical probe from off-target or confounding effects is paramount. The use of appropriate controls is a cornerstone of rigorous experimental design. This document provides detailed application notes and protocols for utilizing (-)-SHIN1 as a negative control in metabolomics studies, particularly in the context of investigating one-carbon metabolism.

This compound is the inactive enantiomer of (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2.[1] Enantiomers are chiral molecules that are mirror images of each other; while they share the same chemical formula, their three-dimensional arrangement differs.[2][3][4] This difference in stereochemistry often leads to one enantiomer being biologically active while the other is inactive.[2][5] As the inactive counterpart, this compound serves as an ideal negative control to differentiate the specific metabolic consequences of SHMT1/2 inhibition by (+)-SHIN1 from any non-specific effects of the chemical scaffold.[1]

These protocols are designed for researchers in cell biology, cancer metabolism, and drug discovery to accurately assess the metabolic phenotype induced by the inhibition of the one-carbon metabolic pathway.

Core Concepts: The Role of SHMT in One-Carbon Metabolism

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[6][7] It catalyzes the reversible conversion of serine to glycine (B1666218), a reaction that provides one-carbon units for various essential biosynthetic pathways, including the synthesis of purines and thymidylate, which are fundamental for DNA and RNA production.[8][9] Cancer cells, with their high proliferative rate, often exhibit an increased reliance on one-carbon metabolism, making SHMT an attractive target for therapeutic intervention.[6][10]

The active compound, (+)-SHIN1, competitively inhibits both SHMT1 and SHMT2, leading to a disruption of the one-carbon metabolic flux.[8][9] This inhibition results in a depletion of downstream metabolites crucial for cell proliferation.[8]

Experimental Design and Protocols

A robust experimental design is crucial for obtaining reliable and interpretable metabolomics data. The following protocols outline a comprehensive workflow for a cell-based metabolomics study using this compound as a negative control.

Experimental Workflow

The overall experimental workflow for a comparative metabolomics analysis of (+)-SHIN1 and this compound is depicted below.

experimental_workflow cluster_setup Experimental Setup cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (e.g., HCT-116) treatment Treatment Groups: 1. Vehicle (DMSO) 2. (+)-SHIN1 3. This compound (Control) cell_culture->treatment quenching Metabolic Quenching (e.g., Cold Saline Wash) treatment->quenching extraction Metabolite Extraction (e.g., 80% Methanol) quenching->extraction collection Supernatant Collection extraction->collection lcms LC-MS/MS Analysis collection->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing stat_analysis Statistical Analysis (e.g., t-test, PCA) data_processing->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis

Figure 1: Experimental workflow for metabolomics analysis.
Detailed Protocols

1. Cell Culture and Treatment

  • Cell Line: HCT-116 (human colon cancer cell line) is a commonly used model for studying the effects of SHMT inhibitors.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Treatment: Once cells have adhered and are in the exponential growth phase, treat them with the following for 24-48 hours:

    • Vehicle control (e.g., 0.1% DMSO)

    • (+)-SHIN1 (e.g., 10 µM)

    • This compound (e.g., 10 µM)

    • Note: The optimal concentration of SHIN1 enantiomers and treatment duration should be determined empirically for the specific cell line and experimental goals.

2. Metabolite Extraction

  • Metabolic Quenching: Rapidly aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution to halt metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well.

  • Cell Lysis: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Precipitation: Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Supernatant Collection: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the polar metabolites.[11]

  • Drying: Dry the metabolite extracts using a vacuum concentrator. The dried pellets can be stored at -80°C until analysis.[11]

3. LC-MS/MS Analysis

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the liquid chromatography (LC) system.

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., a Q-Exactive or similar Orbitrap-based instrument) operating in both positive and negative ion modes to cover a broad range of metabolites.

4. Data Analysis

  • Data Processing: Process the raw LC-MS data using software such as Xcalibur, Compound Discoverer, or open-source platforms like XCMS. This involves peak picking, retention time alignment, and peak integration.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).

  • Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered between the treatment groups. Multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to visualize the overall metabolic differences.

Data Presentation

The following tables provide an example of how to present quantitative metabolomics data from a study comparing the effects of (+)-SHIN1 and this compound on HCT-116 cells. The data is hypothetical but based on the expected biological effects of SHMT inhibition.

Table 1: Relative Abundance of Key Metabolites in One-Carbon Metabolism

MetaboliteVehicle (DMSO)(+)-SHIN1 (10 µM)This compound (10 µM)p-value ((+)-SHIN1 vs. Vehicle)p-value (this compound vs. Vehicle)
Serine1.00 ± 0.121.52 ± 0.181.03 ± 0.15< 0.01> 0.05
Glycine1.00 ± 0.090.45 ± 0.070.98 ± 0.11< 0.001> 0.05
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)1.00 ± 0.153.25 ± 0.411.05 ± 0.13< 0.001> 0.05
Formate1.00 ± 0.110.38 ± 0.061.01 ± 0.10< 0.001> 0.05
Adenosine Monophosphate (AMP)1.00 ± 0.130.62 ± 0.090.99 ± 0.14< 0.01> 0.05
Guanosine Monophosphate (GMP)1.00 ± 0.100.58 ± 0.081.02 ± 0.12< 0.01> 0.05

Data are represented as mean relative abundance ± standard deviation (n=3). p-values are calculated using a two-tailed t-test.

Table 2: Isotope Tracing Analysis with U-¹³C-Serine

MetaboliteIsotopeVehicle (DMSO)(+)-SHIN1 (10 µM)This compound (10 µM)
GlycineM+285.2% ± 3.1%15.7% ± 2.5%84.5% ± 3.5%
ATPM+545.8% ± 4.2%8.9% ± 1.8%44.9% ± 4.5%
GlutathioneM+262.1% ± 5.5%12.3% ± 2.1%61.5% ± 5.8%

Data represent the percentage of the metabolite pool labeled with ¹³C from U-¹³C-serine after 24 hours of treatment. Values are mean ± standard deviation (n=3).

Signaling Pathways and Visualization

Inhibition of SHMT by (+)-SHIN1 directly impacts the one-carbon metabolism pathway. The following diagram illustrates this pathway and the point of inhibition.

one_carbon_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 SHMT1 SHMT1 Serine_c->SHMT1 SHMT1->Glycine_c CH2THF_c 5,10-Methylene-THF SHMT1->CH2THF_c THF_c THF THF_c->SHMT1 Purine_synth Purine Synthesis CH2THF_c->Purine_synth Thymidylate_synth Thymidylate Synthesis CH2THF_c->Thymidylate_synth Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 SHMT2 SHMT2 Serine_m->SHMT2 SHMT2->Glycine_m CH2THF_m 5,10-Methylene-THF SHMT2->CH2THF_m THF_m THF THF_m->SHMT2 Formate Formate CH2THF_m->Formate Formate->Purine_synth SHIN1 (+)-SHIN1 SHIN1->SHMT1 Inhibition SHIN1->SHMT2 Inhibition

Figure 2: Inhibition of One-Carbon Metabolism by (+)-SHIN1.

Beyond the direct impact on one-carbon metabolism, the inhibition of SHMT2 has been shown to affect other signaling pathways, such as the MAPK and VEGF pathways, which are critical for cell proliferation and angiogenesis.[12]

downstream_signaling SHMT2 SHMT2 OneCarbon One-Carbon Metabolism SHMT2->OneCarbon MAPK MAPK Pathway (ERK, p38) SHMT2->MAPK VEGF VEGF Signaling SHMT2->VEGF Nucleotide Nucleotide Synthesis OneCarbon->Nucleotide Proliferation Cell Proliferation Nucleotide->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis SHIN1 (+)-SHIN1 SHIN1->SHMT2 Inhibition

Figure 3: Downstream effects of SHMT2 inhibition.

Conclusion

The use of this compound as a negative control is essential for the rigorous investigation of the metabolic effects of SHMT inhibition by (+)-SHIN1. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can confidently attribute observed metabolic changes to the specific on-target activity of the inhibitor. This approach enhances the reliability and reproducibility of metabolomics studies, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.

References

Application Notes: (-)-SHIN1 in SHMT Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a critical role in one-carbon metabolism by catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][2] This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other crucial biomolecules.[2][3] Mammals possess two major isoforms of SHMT: a cytosolic form (SHMT1) and a mitochondrial form (SHMT2).[4] Elevated SHMT activity has been linked to the increased demand for DNA synthesis in rapidly proliferating cells, such as cancer cells, making it an attractive target for cancer chemotherapy.[4][5]

(-)-SHIN1 is a potent, stereospecific small-molecule inhibitor of both human SHMT1 and SHMT2.[6][7] As a pyrazolopyran derivative, it demonstrates significant inhibitory activity at nanomolar concentrations.[4] These application notes provide a comprehensive overview of the use of this compound in SHMT enzyme inhibition assays, including detailed protocols and data presentation. The inactive enantiomer, (+)-SHIN1, can be used as a negative control in experiments.[8]

Quantitative Data Summary

The inhibitory potency of this compound against human SHMT1 and SHMT2 has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTargetIC50 (nM)Cell-based IC50 (HCT-116 cells) (nM)Reference
This compoundHuman SHMT15870[9][10][11]
Human SHMT213[9][10][11]
This compoundSHMT2 deletion HCT-116 cells-10[11]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of SHMT, disrupting the one-carbon metabolic pathway.[8] By blocking the activity of both SHMT1 and SHMT2, this compound prevents the conversion of serine to glycine and the simultaneous generation of 5,10-methylenetetrahydrofolate.[8] This depletion of one-carbon units downstream inhibits the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[8] This disruption of nucleotide biosynthesis ultimately leads to cell cycle arrest and apoptosis in cancer cells.[12]

SHMT_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->CH2THF_cyto SHIN1_cyto This compound SHIN1_cyto->SHMT1 Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF CH2THF_mito->CH2THF_cyto One-carbon unit shuttle SHMT2->Glycine_mito SHMT2->CH2THF_mito SHIN1_mito This compound SHIN1_mito->SHMT2

Mechanism of SHMT Inhibition by this compound

Experimental Protocols

Spectrophotometric Coupled Enzyme Inhibition Assay

This assay indirectly measures SHMT activity by coupling the production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) to the NADP+-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in an increase in absorbance at 340 nm.[12][13]

Materials:

  • Purified recombinant human SHMT1 or SHMT2

  • This compound

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • NADP+

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, PLP, L-serine, THF, and NADP+.

  • Add the various concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding a mixture of the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the kinetic traces.

  • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

SHMT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound serial dilutions add_inhibitor Add this compound dilutions and vehicle control prep_inhibitor->add_inhibitor prep_reagents Prepare reaction mix (Buffer, PLP, L-serine, THF, NADP+) add_reagents Add reaction mix to 96-well plate prep_reagents->add_reagents add_reagents->add_inhibitor start_reaction Initiate reaction with SHMT and MTHFD enzymes add_inhibitor->start_reaction measure_abs Monitor absorbance at 340 nm start_reaction->measure_abs calc_velocity Calculate initial reaction velocities measure_abs->calc_velocity calc_inhibition Determine percent inhibition calc_velocity->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Workflow for SHMT Spectrophotometric Assay
Radioisotope-Based Inhibition Assay

This assay measures SHMT activity by monitoring the THF-dependent exchange of the pro-2S proton of [2-³H]glycine with the solvent.[13][14]

Materials:

  • Purified recombinant human SHMT1 or SHMT2

  • This compound

  • [2-³H]glycine

  • Tetrahydrofolate (THF)

  • Assay Buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5, 10 mM 2-mercaptoethanol)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a stock solution of this compound in DMSO and perform serial dilutions.

  • In appropriate tubes, prepare a reaction mixture containing the assay buffer, THF, and various concentrations of this compound or vehicle control.

  • Add the SHMT enzyme to each tube and pre-incubate.

  • Initiate the reaction by adding [2-³H]glycine.

  • Incubate the reaction at 37°C for a defined period.

  • Terminate the reaction.

  • Measure the amount of tritium (B154650) released into the solvent using a liquid scintillation counter.

  • Calculate the SHMT activity based on the rate of tritium release.

  • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Conclusion

This compound is a valuable research tool for studying the role of SHMT in cellular metabolism and for the development of novel anticancer therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in SHMT enzyme inhibition assays. Careful execution of these experiments will yield reliable and reproducible data to further elucidate the therapeutic potential of targeting SHMT.

References

Application Notes and Protocols for Isotope Tracing Studies Using (-)-SHIN1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-SHIN1 is a potent dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1] These enzymes play a critical role in one-carbon (1C) metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other crucial biomolecules.[2][3] Inhibition of SHMT1 and SHMT2 by this compound disrupts this pathway, leading to the depletion of one-carbon units and subsequent cell cycle arrest and inhibition of cancer cell proliferation.[3]

Isotope tracing is a powerful technique used to track the metabolic fate of labeled atoms from a substrate as they are incorporated into downstream metabolites.[4] When combined with a metabolic inhibitor like this compound, isotope tracing can elucidate the specific impact of the inhibitor on a metabolic pathway. This document provides detailed application notes and protocols for utilizing this compound in isotope tracing studies to investigate its effects on one-carbon metabolism.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2.[5] This inhibition blocks the transfer of a carbon atom from serine to tetrahydrofolate, thereby depleting the pool of 5,10-methylenetetrahydrofolate. This one-carbon unit is crucial for the de novo synthesis of purines and the conversion of dUMP to dTMP, a key step in pyrimidine (B1678525) synthesis. The disruption of these processes leads to a reduction in nucleotide triphosphates, ultimately causing cell cycle arrest.[6][7]

IsotopeTracing_Workflow cluster_prep Cell Culture and Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis A Seed cells and allow to adhere overnight B Replace with medium containing U-¹³C-serine and this compound or DMSO A->B C Incubate for a defined period (e.g., 24 hours) B->C D Wash cells with ice-cold PBS C->D E Quench metabolism and extract metabolites with ice-cold 80% methanol D->E F Scrape cells and collect lysate E->F G Centrifuge to pellet debris F->G H Collect supernatant G->H I Analyze metabolite extract by LC-MS H->I J Determine isotopic labeling patterns of downstream metabolites I->J

References

Application Notes: The Use of (-)-SHIN1 as a Negative Control in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-SHIN1 is the inactive enantiomer of the potent dual serine hydroxymethyltransferase (SHMT) 1 and 2 inhibitor, (+)-SHIN1. In cell culture experiments, this compound serves as an essential negative control to demonstrate the specific on-target effects of (+)-SHIN1. As it does not significantly inhibit SHMT1 or SHMT2, any observed cellular effects, or lack thereof, can be attributed to off-target interactions or the vehicle, thereby validating the specific mechanism of action of the active enantiomer. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper utilization of this compound in cell culture-based assays.

Core Mechanism of Action of the Active Enantiomer, (+)-SHIN1

(+)-SHIN1 is a pyrazolopyran-based small molecule that competitively inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This inhibition blocks the conversion of serine to glycine (B1666218) and the concurrent production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a critical one-carbon donor for nucleotide biosynthesis (purines and thymidylate), redox balance, and methylation reactions.[1][2][3] Disruption of this pathway by (+)-SHIN1 leads to cell cycle arrest and suppressed growth in various cancer cell lines.[1][2][4] In contrast, this compound has been shown to have no significant effect on the growth of cancer cell lines such as HCT-116 at concentrations up to 30 µM.[5]

Data Presentation: Quantitative Analysis of SHIN1 Enantiomers

The following tables summarize the quantitative data on the inhibitory activity of the active enantiomer, (+)-SHIN1, against its primary targets and its effects on cancer cell proliferation. This data highlights the potency of (+)-SHIN1 and underscores the importance of using this compound as a control to ensure observed effects are due to specific SHMT inhibition.

Table 1: Biochemical Inhibitory Activity of (+)-SHIN1 [2][6]

TargetIC50 (nM)
Human SHMT15
Human SHMT213

Table 2: In Vitro Anti-proliferative Activity of (+)-SHIN1 [5][6][7][8]

Cell LineCancer TypeIC50 (nM)Notes
HCT-116 (Wild-Type)Colon Cancer870Efficacy is primarily due to SHMT2 inhibition.
HCT-116 (SHMT2 knockout)Colon Cancer< 50Demonstrates potent inhibition of cytosolic SHMT1.
HCT-116 (SHMT1 knockout)Colon CancerIndistinguishable from WTHighlights the key role of SHMT2 in this cell line.
8988TPancreatic Cancer< 100These cells are highly dependent on SHMT1.
B-cell Lymphoma LinesHematological MalignancyVariesParticularly sensitive due to defective glycine import.
H1299 (FRAT1-overexpressing)Non-Small Cell Lung Cancer600

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Transport Glycine_cyto Glycine SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_Synth Purine (B94841) Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate CH2THF_mito->Formate Formate->Purine_Synth One-carbon source SHIN1_active (+)-SHIN1 SHIN1_active->SHMT1 Inhibits SHIN1_active->SHMT2 Inhibits SHIN1_inactive This compound (Control)

Caption: Mechanism of (+)-SHIN1 inhibition of one-carbon metabolism.

cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of: 1. (+)-SHIN1 2. This compound (Negative Control) 3. Vehicle (e.g., DMSO) B->C D Treat cells with compounds C->D E Incubate for a specified period (e.g., 72 hours) D->E F Add cell viability reagent (e.g., MTT, MTS) E->F G Measure absorbance/luminescence F->G H Calculate % viability vs. vehicle control G->H I Determine IC50 for (+)-SHIN1 H->I

Caption: Experimental workflow for a cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol outlines a method to assess the effect of SHIN1 enantiomers on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • (+)-SHIN1 and this compound stock solutions (e.g., 10 mM in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]

  • Prepare serial dilutions of (+)-SHIN1 and this compound in complete cell culture medium. A common concentration range for (+)-SHIN1 is 1 nM to 100 µM.[9] Use the same concentration range for this compound.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest SHIN1 concentration).[9]

  • Remove the old medium and add the medium containing the different concentrations of (+)-SHIN1, this compound, or vehicle control to the respective wells.[6]

  • Incubate the plates for a specified period (e.g., 72 hours).[6][8]

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours.[8]

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves.[6]

Protocol 2: Metabolomic Analysis of this compound Treated Cells

This protocol provides a general workflow for analyzing the metabolic effects of this compound as a negative control compared to the active (+)-SHIN1.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium, potentially with isotopic tracers (e.g., U-13C-serine)

  • (+)-SHIN1 and this compound stock solutions

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS system

Procedure:

  • Seed cells in multi-well plates (e.g., 6-well) at an appropriate density.

  • Treat cells with (+)-SHIN1 (e.g., 5 µM), this compound (e.g., 5 µM), and a vehicle control for a specified time (e.g., 24-48 hours).[4][5]

  • For isotopic labeling experiments, add the tracer to the medium at the time of treatment.[4]

  • After incubation, rapidly aspirate the medium and wash the cells with cold saline.

  • Quench metabolism and extract metabolites by adding cold extraction solvent.

  • Collect the cell extracts and analyze them using an LC-MS system.

  • Analyze the data to identify changes in metabolite levels, such as the accumulation of purine biosynthetic intermediates (e.g., AICAR) in (+)-SHIN1 treated cells, which should not be observed in this compound or vehicle-treated cells.[1][4]

Conclusion

The use of this compound as a negative control is critical for the rigorous evaluation of the biological effects of its active enantiomer, (+)-SHIN1. By demonstrating a lack of activity, this compound treatment helps to confirm that the observed anti-proliferative and metabolic effects of (+)-SHIN1 are due to the specific inhibition of SHMT1 and SHMT2. Adherence to the detailed protocols and careful consideration of the quantitative data presented will enable researchers to generate robust and reliable data in their studies of one-carbon metabolism in the context of cancer and other diseases.

References

Application Notes and Protocols: (-)-SHIN1 as a Vehicle Control Substitute

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacological and drug discovery research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are specifically due to the compound of interest. Vehicle controls, typically the solvent in which a drug is dissolved (e.g., DMSO), are essential for distinguishing the effect of the drug from that of its carrier. However, for highly specific molecular probes, an even more rigorous control is often required. (-)-SHIN1, the inactive enantiomer of the potent dual serine hydroxymethyltransferase 1 and 2 (SHMT1/2) inhibitor, (+)-SHIN1, serves as an ideal negative control, offering a superior alternative to a standard vehicle control. This document provides detailed application notes and protocols for the effective use of this compound in your research.

Mechanism of Action: The Importance of Stereochemistry

(+)-SHIN1 exerts its biological effects by competitively inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This inhibition disrupts the conversion of serine to glycine (B1666218) and blocks the generation of one-carbon units essential for the de novo synthesis of purines and thymidylate, which are critical for DNA replication and cell proliferation.[1][2]

In contrast, this compound, due to its stereochemistry, does not productively bind to the active site of SHMT1 and SHMT2 and is therefore enzymatically inactive.[1][3] This stereospecificity makes this compound an excellent negative control to demonstrate that the cellular effects observed with (+)-SHIN1 are a direct result of SHMT inhibition and not due to off-target effects of the chemical scaffold.

Data Presentation

The following tables summarize the key quantitative data highlighting the differential activity of (+)-SHIN1 and this compound.

Table 1: In Vitro Inhibitory Activity against Human SHMT Isoforms

CompoundSHMT1 IC₅₀ (nM)SHMT2 IC₅₀ (nM)Notes
(+)-SHIN15[1][]13[1][]Potent dual inhibitor
This compoundInactive[1]Inactive[1]Ideal negative control

Table 2: Cellular Growth Inhibition (IC₅₀) in Cancer Cell Lines

CompoundCell LineCell TypeIC₅₀Notes
(+)-SHIN1HCT-116Colon Cancer870 nM[1]Efficacy is primarily due to SHMT2 inhibition.
This compoundHCT-116Colon CancerNo significant effect up to 30 µM[1][3]Demonstrates lack of on-target activity in cells.
(+)-SHIN1HCT-116 (SHMT2 knockout)Colon Cancer< 50 nM[]Highlights potent inhibition of cytosolic SHMT1.

Mandatory Visualizations

SHMT_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 SHMT1 SHMT1 THF_cyto THF Methylene_THF_cyto 5,10-Methylene-THF THF_cyto->Methylene_THF_cyto SHMT1 Purine_synthesis Purine Synthesis Methylene_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_synthesis Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 THF_mito THF Methylene_THF_mito 5,10-Methylene-THF THF_mito->Methylene_THF_mito SHMT2 Formate Formate Methylene_THF_mito->Formate Formate->Methylene_THF_cyto One-carbon unit shuttle plus_SHIN1 (+)-SHIN1 plus_SHIN1->SHMT1 plus_SHIN1->SHMT2 minus_SHIN1 This compound minus_SHIN1->SHMT1 No Inhibition minus_SHIN1->SHMT2 No Inhibition

Caption: One-carbon metabolism pathway and points of inhibition by SHIN1 enantiomers.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Downstream Assays A Prepare Stock Solutions (+)-SHIN1, this compound, Vehicle (DMSO) C Vehicle Control (e.g., 0.1% DMSO) A->C D This compound (Negative Control) A->D E (+)-SHIN1 (Active Compound) A->E G SHMT Enzymatic Assay (In vitro) A->G B Cell Culture (e.g., HCT-116) B->C B->D B->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->F H Metabolomics Analysis (LC-MS) C->H I Western Blot (Target Engagement/Downstream Effects) C->I D->F D->H D->I E->F E->H E->I

Caption: General experimental workflow for using this compound as a negative control.

Experimental Protocols

In Vitro SHMT1/2 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of (+)-SHIN1 and this compound against purified human SHMT1 and SHMT2.

Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)

  • (+)-SHIN1 and this compound stock solutions in DMSO

  • Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • NADP⁺

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP⁺.

  • Add serial dilutions of (+)-SHIN1 and this compound to the wells of the microplate. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.

  • Calculate the initial reaction velocities from the linear phase of the progress curves.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

Objective: To assess the effect of (+)-SHIN1 and this compound on the viability of cancer cells (e.g., HCT-116).

Materials:

  • HCT-116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • (+)-SHIN1 and this compound stock solutions in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of (+)-SHIN1 and this compound in complete growth medium. A suggested starting range for (+)-SHIN1 is 0.01 µM to 100 µM. Use the same concentration range for this compound.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration.

  • Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate for 72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value for (+)-SHIN1. Confirm that this compound shows no significant effect on cell viability.

Metabolomics Sample Preparation for SHMT Inhibition Analysis

Objective: To prepare cell extracts for LC-MS-based metabolomics to analyze the impact of SHMT inhibition on one-carbon metabolism.

Materials:

  • HCT-116 cells cultured in 6-well plates

  • (+)-SHIN1 and this compound stock solutions in DMSO

  • Ice-cold PBS

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Seed HCT-116 cells in 6-well plates and grow to ~80% confluency.

  • Treat cells with vehicle (DMSO), an effective concentration of (+)-SHIN1 (e.g., 5 µM), and the same concentration of this compound for 24 hours.

  • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

  • Scrape the cells into the methanol and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the samples and incubate at -80°C for at least 30 minutes.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the metabolites) to a new tube for LC-MS analysis.

  • Normalize the data to cell number or protein content from a parallel plate.

Application in Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC consists of a "warhead" that binds the protein of interest, a ligand for an E3 ligase, and a linker.

Should (+)-SHIN1 be used as a warhead to develop a PROTAC targeting SHMT1 or SHMT2 for degradation, this compound would be the ideal negative control. A PROTAC constructed with this compound would be expected to be inactive in inducing SHMT degradation, as it cannot bind to the target protein. This control is crucial for demonstrating that the degradation observed with the (+)-SHIN1-based PROTAC is a direct result of ternary complex formation (SHMT-(+)-SHIN1-PROTAC-E3 ligase) and not due to non-specific effects of the PROTAC molecule.

PROTAC_Control_Logic cluster_active Active PROTAC cluster_control Negative Control PROTAC PROTAC_active (+)-SHIN1-Linker-E3 Ligand Ternary_Complex SHMT :: PROTAC :: E3 Ligase (Ternary Complex) PROTAC_active->Ternary_Complex Ubiquitination SHMT Ubiquitination Ternary_Complex->Ubiquitination Degradation SHMT Degradation Ubiquitination->Degradation PROTAC_inactive This compound-Linker-E3 Ligand No_Binding No SHMT Binding PROTAC_inactive->No_Binding No_Degradation No SHMT Degradation No_Binding->No_Degradation SHMT SHMT Protein SHMT->Ternary_Complex SHMT->No_Binding E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex E3_Ligase->PROTAC_inactive

Caption: Rationale for using this compound as a negative control in a hypothetical PROTAC application.

Conclusion

This compound is an indispensable tool for researchers studying one-carbon metabolism and the effects of SHMT inhibition. Its lack of biological activity, in stark contrast to its potent enantiomer, (+)-SHIN1, allows for the unambiguous attribution of experimental observations to the specific inhibition of SHMT1 and SHMT2. By incorporating this compound as a negative control in experimental designs, researchers can significantly enhance the rigor and validity of their findings. The protocols provided herein offer a starting point for the effective utilization of this compound in a variety of in vitro and cell-based assays.

References

Application Notes and Protocols: Experimental Design Using (+)/(-) SHIN1 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to utilizing the enantiomers of SHIN1. (+)-SHIN1 is a potent, pyrazolopyran-based dual inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism.[1][2][3] SHMT exists in two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, both of which are targeted by (+)-SHIN1.[2][4] This pathway is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, and its upregulation is a hallmark of various cancers.[1][5] The inactive enantiomer, (-)-SHIN1, does not inhibit SHMT and serves as an essential negative control to demonstrate the stereospecificity of (+)-SHIN1 and rule out off-target effects.[1][6] Rigorous experimental design employing both enantiomers is crucial for generating specific and reliable data.

Mechanism of Action

(+)-SHIN1 competitively inhibits both SHMT1 and SHMT2, blocking the conversion of serine to glycine.[1][2] This reaction is the primary source of one-carbon units, which are transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[2] The depletion of these one-carbon units disrupts the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation, ultimately leading to cell cycle arrest.[1][2][3] Metabolomic studies confirm this mechanism, showing that treatment with (+)-SHIN1 leads to an accumulation of purine (B94841) biosynthesis intermediates upstream of the one-carbon-dependent steps.[1][2]

SHIN1_Mechanism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mit Serine SHMT2 SHMT2 Serine_mit->SHMT2 Glycine_mit Glycine SHMT2->Glycine_mit mTHF 5,10-CH₂-THF SHMT2->mTHF THF Formate Formate mTHF->Formate cTHF 5,10-CH₂-THF Formate->cTHF One-carbon shuttle Serine_cyt Serine SHMT1 SHMT1 Serine_cyt->SHMT1 Glycine_cyt Glycine SHMT1->Glycine_cyt SHMT1->cTHF THF Purine Purine Synthesis cTHF->Purine Thymidylate Thymidylate Synthesis cTHF->Thymidylate Inhibitor (+)-SHIN1 Inhibitor->SHMT2 Inhibitor->SHMT1 Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Incubation Incubation cluster_Analysis Data Acquisition & Analysis Seed Seed Cells in Microplate Adhere Allow Cells to Adhere (e.g., 24h) Seed->Adhere Treat_Plus Add (+)-SHIN1 (Dose-response) Adhere->Treat_Plus Treat_Minus Add this compound (Matching High Dose) Adhere->Treat_Minus Treat_Vehicle Add Vehicle Control (e.g., DMSO) Adhere->Treat_Vehicle Incubate Incubate for a Defined Period (e.g., 72h) Treat_Plus->Incubate Treat_Minus->Incubate Treat_Vehicle->Incubate Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Measure Measure Absorbance/ Luminescence Assay->Measure Calculate Normalize to Vehicle Control Measure->Calculate Plot Plot Dose-Response Curve & Calculate IC₅₀ Calculate->Plot Metabolomics_Workflow start Culture & Treat Cells (e.g., 24h with (+)/(-) SHIN1, Vehicle) extract Quench Metabolism & Extract Intracellular Metabolites (e.g., cold Methanol/Acetonitrile/Water) start->extract analyze Analyze Extracts by Liquid Chromatography- Mass Spectrometry (LC-MS) extract->analyze quantify Quantify Relative Abundance of Key Metabolites (Serine, Glycine, Purine Intermediates) analyze->quantify end Identify Significant Changes to Confirm SHMT Inhibition quantify->end

References

Application Notes and Protocols: Preparing (-)-SHIN1 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-SHIN1 is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases, key enzymes in one-carbon (1C) metabolism.[1][2][3][4][5] By blocking the conversion of serine to glycine (B1666218), this compound depletes the one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other critical metabolic processes.[3][6][7] This disruption of 1C metabolism makes this compound a valuable tool for cancer research, particularly in malignancies dependent on this pathway.[2][3][6][8] Proper preparation and handling of this compound stock solutions are paramount for obtaining reliable and reproducible experimental results. These notes provide detailed protocols for the preparation, storage, and application of this compound solutions for both in vitro and in vivo studies.

Data Presentation

Quantitative data for this compound has been compiled to facilitate experimental planning.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms RZ-2994[2][3][5][9]
Chemical Name 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile[1][4]
Molecular Formula C₂₄H₂₄N₄O₂[1][2][4]
Molecular Weight 400.47 g/mol (also reported as 400.48 g/mol )[1][2][4][9]
CAS Number 2146095-85-2[1][2][4]
Appearance White to off-white solid[2][9]
Purity ≥98% (HPLC)[1][4]
Solubility DMSO: ≥ 50 mg/mL (Soluble to 50 mM, with reported values up to 80 mg/mL)[1][4][5][10]Ethanol: ~5 mg/mL[5][10]Water: Insoluble[5][10][1][4][5][10]
Storage (Powder) Store at -20°C for up to 3 years.[2][3][9]

Table 2: Biological Activity of this compound

Target/Cell LineIC₅₀ ValueAssay TypeSource(s)
SHMT1 (human) 5 nMIn vitro enzymatic assay[1][2][3][4][5]
SHMT2 (human) 13 nMIn vitro enzymatic assay[1][2][3][4][5]
HCT-116 cells 870 nMCell growth inhibition[1][4][6][7]
SHMT2 deletion HCT-116 cells < 50 nM (or ~10 nM)Cell growth inhibition[2][3][7][11]

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound in one-carbon metabolism.

Stock_Preparation_Workflow cluster_working_solution Working Solution Preparation start Start: this compound Powder equilibrate 1. Equilibrate Powder to Room Temperature start->equilibrate weigh 2. Accurately Weigh Powder equilibrate->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve primary_stock Primary Stock Solution (e.g., 10-50 mM in DMSO) dissolve->primary_stock aliquot 5. Aliquot into Single-Use Tubes primary_stock->aliquot intermediate 7. Prepare Intermediate Dilution (in DMSO or Media) primary_stock->intermediate store 6. Store at -80°C (Long-term) or -20°C (Short-term) aliquot->store final_dilution 8. Perform Final Dilution in Cell Culture Medium intermediate->final_dilution end End: Final Working Solution (Final DMSO ≤ 0.1%) final_dilution->end

Caption: Workflow for preparing this compound stock and working solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[9]

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or vials[9]

  • Calibrated precision balance

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents atmospheric moisture condensation.[9]

  • Calculation: Calculate the mass of this compound required. For a 10 mM solution using a molecular weight of 400.47 g/mol :

    • Mass (mg) = 10 mmol/L * 0.001 L * 400.47 g/mol * 1000 mg/g = 4.005 mg for 1 mL of stock solution.

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile amber or foil-wrapped vial.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the vial. It is critical to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly reduce solubility.[2][5][9]

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the powder is fully dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[3][10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] For long-term storage (up to 1-2 years), store at -80°C.[2][3][5] For short-term storage (up to 1 month), store at -20°C.[5][9]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Objective: To dilute the high-concentration DMSO stock solution into cell culture medium for treating cells, ensuring the final DMSO concentration is non-toxic.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the this compound primary stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in fresh DMSO or cell culture medium. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution. This step helps in accurately pipetting small volumes for the final dilution.[10]

  • Final Dilution: Add the stock or intermediate solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration. To minimize precipitation, add the stock solution to the medium while gently vortexing or mixing.[10][11]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally ≤0.1% (v/v), and generally not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[9][10]

  • Vehicle Control: Crucially , always prepare a vehicle control containing the same final concentration of DMSO in the culture medium without this compound to run in parallel with your experiments.[9][10]

  • Application: Use the freshly prepared working solution to treat cells immediately.

Protocol 3: Preparation of a Formulation for In Vivo Administration

This compound has poor stability and half-life in vivo, which has limited its use in animal models.[6][12] However, for formulation development or specific short-term studies, a common co-solvent vehicle can be used to improve solubility in aqueous systems.

Disclaimer: This is a reference formulation. Researchers must optimize and validate the formulation for their specific animal model and experimental design.

Example Formulation (1 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2][3]

Procedure:

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 10 mg/mL). To make 1 mL of the final formulation, dissolve 1 mg of this compound in 100 µL of DMSO.

  • Add Co-solvents Sequentially:

    • To the DMSO solution, add 400 µL of PEG300. Mix thoroughly until the solution is clear.[10][11]

    • Add 50 µL of Tween-80 to the mixture. Mix again until clear.[10][11]

  • Add Aqueous Component: Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.[10][11]

  • Final Solution: The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may aid dissolution.[2][11] This formulation should be prepared fresh before each use and administered immediately.[2][5][11]

Troubleshooting

  • Precipitation upon Dilution in Aqueous Media: This occurs when the compound crashes out of solution. To mitigate this, add the DMSO stock to the aqueous medium slowly and with constant mixing.[11] Pre-warming the medium to 37°C can also help.[10]

  • Incomplete Dissolution in DMSO: Ensure the DMSO is anhydrous and of high purity.[2][5] Use of sonication or gentle warming can assist in dissolving the compound.[3][11]

  • Cell Toxicity: If unexpected cytotoxicity is observed, verify that the final DMSO concentration is within a tolerable range for your specific cell line (e.g., ≤0.1%). Always compare against a vehicle control.[9][10]

References

Application Notes and Protocols for Inhibitor Studies in B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

Note: Information regarding a specific compound designated as "(-)-SHIN1" in the context of B-cell lymphoma studies could not be located in the available resources. The following application notes and protocols are based on the study of mechanistically related inhibitors, specifically targeting STAT3 and SHP2, which are critical signaling nodes in B-cell malignancies. These protocols provide a framework for researchers, scientists, and drug development professionals investigating novel inhibitors for B-cell lymphoma.

Introduction

B-cell lymphomas are a heterogeneous group of hematological malignancies characterized by the malignant transformation of B lymphocytes.[1][2][3] Constitutive activation of various signaling pathways is a hallmark of many B-cell lymphomas, driving their proliferation, survival, and resistance to therapy.[4] Key among these are the JAK/STAT and RAS/MAPK pathways, where Signal Transducer and Activator of Transcription 3 (STAT3) and Src homology 2 domain-containing phosphatase 2 (SHP2) act as critical mediators.[5][6] Inhibition of these molecules presents a promising therapeutic strategy for various B-cell lymphoma subtypes.[7][8][9]

These application notes provide a comprehensive guide for the preclinical evaluation of inhibitors targeting signaling pathways pertinent to B-cell lymphoma, using STAT3 and SHP2 inhibitors as primary examples.

Target Validation and Pathway Analysis

A crucial first step in evaluating a novel inhibitor is to confirm the activity of its target in relevant B-cell lymphoma models.

Constitutive Activation of STAT3 and SHP2 in B-cell Lymphoma

Constitutively activated STAT3 is frequently observed in various B-cell lymphomas, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[5][7] This persistent activation promotes tumor cell proliferation and survival.[8] Similarly, SHP2, a protein tyrosine phosphatase, plays a critical role in mediating signaling downstream of receptor tyrosine kinases and is essential for the viability of germinal center-derived lymphoma cells.[6]

Signaling Pathways

The following diagrams illustrate the central roles of STAT3 and SHP2 in B-cell lymphoma signaling.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R GP130 gp130 IL6R->GP130 JAK JAK GP130->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Transcription of Target Genes (e.g., MYC, BCL2L1) Inhibitor STAT3 Inhibitor (e.g., CpG-STAT3dODN) Inhibitor->STAT3_dimer Blocks DNA Binding SHP2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruitment SHP2 SHP2 RTK->SHP2 Activation SOS1 SOS1 GRB2->SOS1 Recruitment RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP GEF Activity RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MAPK Cascade MEK MEK RAF->MEK MAPK Cascade ERK ERK MEK->ERK MAPK Cascade Transcription Gene Transcription (e.g., c-Myc) ERK->Transcription Inhibitor SHP2 Inhibitor (e.g., SHP099) Inhibitor->SHP2 Allosteric Inhibition In_Vivo_Efficacy_Workflow start Start cell_culture B-cell Lymphoma Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth (100-200 mm³) implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Inhibitor Treatment Group randomization->treatment control Vehicle Control Group randomization->control monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (-)-SHIN1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-SHIN1. This resource is designed for researchers, scientists, and drug development professionals who are using this compound as a negative control in their experiments and have encountered unexpected activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve these issues.

FAQs: Understanding this compound and Its Expected Behavior

Q1: What is this compound and why is it used in experiments?

A1: this compound is the inactive enantiomer of (+)-SHIN1, a potent inhibitor of the enzymes Serine Hydroxymethyltransferase 1 (SHMT1) and Serine Hydroxymethyltransferase 2 (SHMT2).[1] These enzymes are crucial for one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids required for cell proliferation.[1] this compound is used as a negative control to demonstrate that the cellular effects observed with (+)-SHIN1 are due to specific, on-target inhibition of SHMT and not due to the general chemical structure of the compound or off-target effects.[1][2]

Q2: What is the expected "inert" behavior of this compound?

A2: In published studies, this compound has been shown to have no significant effect on the growth of cancer cell lines, such as HCT-116, at concentrations up to 30 µM.[2] At the same concentrations, its active counterpart, (+)-SHIN1, demonstrates potent inhibition of cell growth.[2] The expectation is that this compound will not inhibit SHMT enzymes or phenocopy the metabolic consequences of SHMT genetic deletion.[2]

Q3: Is it possible for this compound to show activity under certain conditions?

A3: While this compound is designed to be inactive as an SHMT inhibitor, observing a cellular phenotype is not impossible and could be due to several factors, including compound impurity, off-target effects at high concentrations, or experimental artifacts. This guide will help you troubleshoot these possibilities.

Troubleshooting Guide: When this compound is Not Inert

If you are observing unexpected cellular activity with this compound, follow these steps to diagnose the potential cause.

Step 1: Verify Compound Identity and Purity

Issue: The this compound sample may be contaminated with the active (+)-SHIN1 enantiomer or another impurity.

Troubleshooting Actions:

  • Source Verification: Ensure the compound was purchased from a reputable supplier. Request a certificate of analysis (CoA) that confirms its stereochemical purity.

  • Analytical Chemistry: If possible, perform analytical tests such as chiral chromatography to confirm the enantiomeric excess of your this compound stock.

  • Fresh Sample: Purchase a new, validated batch of this compound from a trusted vendor to rule out batch-to-batch variability or degradation of your current stock.

Step 2: Review Experimental Conditions

Issue: The observed effects may be an artifact of the experimental setup rather than a true biological activity of this compound.

Troubleshooting Actions:

  • Concentration Range: High concentrations of any compound can lead to non-specific effects. Confirm that you are using this compound at a concentration where it is expected to be inert (e.g., up to 30 µM for HCT-116 cells).[2] If you are using higher concentrations, consider the possibility of off-target effects.

  • Solvent Control: Ensure you have a vehicle-only control (e.g., DMSO) and that the final concentration of the solvent is consistent across all treatment groups and is not causing cellular toxicity.

  • Media and Reagent Interactions: Consider the possibility of this compound interacting with components in your cell culture media or other reagents.

Step 3: Investigate Potential Off-Target Effects

Issue: At concentrations higher than those typically used for negative controls, this compound could potentially have off-target effects unrelated to SHMT inhibition.

Troubleshooting Actions:

  • Dose-Response Curve: Perform a dose-response experiment with this compound over a wide range of concentrations to determine if the observed effect is dose-dependent.

  • Phenotypic Comparison: Compare the phenotype observed with this compound to that of (+)-SHIN1. If the phenotypes are different, it is more likely that the this compound effect is off-target.

  • Rescue Experiments: A key characteristic of on-target (+)-SHIN1 activity is that its anti-proliferative effects can be rescued by the addition of formate (B1220265), a downstream product of one-carbon metabolism.[1][2] If the effects of your this compound are not rescued by formate, this would strongly suggest an off-target mechanism.

Quantitative Data Summary

The following table summarizes the differential activity of (+)-SHIN1 and this compound from published literature.

Parameter(+)-SHIN1This compoundReference
Enzymatic Inhibition
SHMT1 IC₅₀5 nMInactive[1]
SHMT2 IC₅₀13 nMInactive[1]
Cellular Activity
HCT-116 Cell Growth IC₅₀870 nMNo significant effect up to 30 µM[2]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is to determine the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and (+)-SHIN1 (as a positive control)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and (+)-SHIN1 in complete medium. Include a vehicle-only control.

  • Remove the overnight medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubate the plates for a predetermined period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ values.

Protocol 2: Formate Rescue Experiment

This protocol is to determine if the observed effects of a compound are due to on-target inhibition of one-carbon metabolism.

Materials:

  • All materials from Protocol 1

  • Sodium formate solution

Procedure:

  • Follow steps 1-3 of the Cell Viability Assay protocol.

  • Prepare a parallel set of treatments that include a final concentration of 1 mM sodium formate in the medium along with the serial dilutions of this compound and (+)-SHIN1.

  • Incubate the plates and perform the cell viability assay as described in Protocol 1.

  • Compare the cell viability in the presence and absence of formate for each compound concentration. On-target SHMT inhibition by (+)-SHIN1 should be rescued by the addition of formate.[1][2]

Visual Guides

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine (B1666218) Serine_cyto->Glycine_cyto + THF SHMT1 SHMT1 Serine_cyto->SHMT1 THF_cyto THF Methylene_THF_cyto 5,10-Methylene-THF THF_cyto->Methylene_THF_cyto THF_cyto->SHMT1 Purine_Synth Purine Synthesis Methylene_THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->Methylene_THF_cyto Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito + THF SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF Methylene_THF_mito 5,10-Methylene-THF THF_mito->Methylene_THF_mito THF_mito->SHMT2 Formate Formate Methylene_THF_mito->Formate SHMT2->Glycine_mito SHMT2->Methylene_THF_mito Formate->Purine_Synth Rescues SHIN1 (+)-SHIN1 SHIN1->SHMT1 Inhibits SHIN1->SHMT2 Inhibits SHIN1_neg This compound (Inactive Control) Troubleshooting_Workflow Start Unexpected activity observed with this compound Check_Purity Step 1: Verify Compound Purity - Check CoA - Perform chiral chromatography - Use a new batch Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK [ Purity is high ] Contamination Contamination Likely Check_Purity->Contamination [ Purity is low ] Check_Conditions Step 2: Review Experimental Conditions - Check concentration range - Include proper solvent controls Conditions_OK Conditions Validated Check_Conditions->Conditions_OK [ Conditions are correct ] Artifact Experimental Artifact Check_Conditions->Artifact [ Conditions are flawed ] Check_Off_Target Step 3: Investigate Off-Target Effects - Perform dose-response - Compare phenotype to (+)-SHIN1 - Conduct formate rescue experiment Off_Target_Identified Off-Target Effect Likely Check_Off_Target->Off_Target_Identified [ Effects are dose-dependent, not rescued by formate ] Purity_OK->Check_Conditions Conditions_OK->Check_Off_Target Resolved Issue Resolved Off_Target_Identified->Resolved Contamination->Resolved Artifact->Resolved

References

Technical Support Center: Troubleshooting (-)-SHIN1 Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-SHIN1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound as a negative control in experiments involving its active enantiomer, (+)-SHIN1, and to troubleshoot unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the expected activity of this compound in cellular assays?

A1: this compound is the inactive enantiomer of the dual SHMT1/2 inhibitor, (+)-SHIN1. As such, it is expected to be biologically inert at concentrations where (+)-SHIN1 exhibits potent activity. For instance, while (+)-SHIN1 effectively blocks the growth of various cancer cell lines, this compound has been shown to have no significant effect on the growth of HCT-116 cells at concentrations up to 30 µM.[1] Therefore, this compound should not induce the characteristic metabolic changes associated with SHMT inhibition, such as purine (B94841) depletion or altered serine/glycine (B1666218) flux.[1]

Q2: Why am I observing a cytotoxic or anti-proliferative effect with my this compound control?

A2: An unexpected effect with this compound could stem from several factors:

  • Compound Purity: The batch of this compound may be contaminated with the active (+)-SHIN1 enantiomer or other impurities.

  • High Concentrations: At very high concentrations, small molecules can exert off-target effects or non-specific toxicity.

  • Solvent Effects: The vehicle (e.g., DMSO) used to dissolve the compound may be causing toxicity, especially if used at a high final concentration in the culture medium.

  • Cell Line Sensitivity: The specific cell line being used might be unusually sensitive to the compound or its vehicle for reasons unrelated to SHMT inhibition.

Q3: My metabolomics data shows slight alterations with this compound treatment. Is this expected?

A3: Minor, non-specific metabolic fluctuations can occur in cell culture experiments. However, significant and reproducible changes that mimic the effects of (+)-SHIN1 (e.g., accumulation of purine biosynthesis intermediates) are not expected.[1] If such on-target-like effects are observed, it strongly suggests contamination of your this compound stock with the active enantiomer.

Q4: How can I validate the inactivity of my this compound stock?

A4: To confirm that your this compound is behaving as an inactive control, you should perform a side-by-side comparison with (+)-SHIN1 in a sensitive cell line. A dose-response experiment measuring cell proliferation is a straightforward method. You should observe a potent inhibitory effect with (+)-SHIN1, while this compound should show no significant activity at the same concentrations.[1]

Troubleshooting Guide for Unexpected Results with this compound

If you encounter unexpected biological activity with this compound, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow for Unexpected this compound Activity

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Compound Integrity Assessment cluster_3 Decision & Action start Unexpected result observed with This compound control (e.g., cytotoxicity, metabolic shift) check_concentration Verify Final Concentration in experiment start->check_concentration check_solvent Assess Vehicle Control (e.g., DMSO only) start->check_solvent check_literature Review literature for cell line specific sensitivities start->check_literature decision_solvent Does vehicle control show the same effect? check_solvent->decision_solvent dose_response Perform Dose-Response Assay: (+)-SHIN1 vs this compound decision_purity Is this compound inactive in dose-response? dose_response->decision_purity purity_analysis Consider Analytical Chemistry: LC-MS or Chiral HPLC to check purity and identity action_contam This compound is likely contaminated. Source a new, validated batch. purity_analysis->action_contam decision_purity->purity_analysis No action_off_target Effect is likely off-target or cell-specific at high concentration. Lower concentration or use alternative control. decision_purity->action_off_target Yes decision_solvent->dose_response No action_solvent Issue is solvent/vehicle. Reduce final concentration. decision_solvent->action_solvent Yes

Caption: Troubleshooting workflow for unexpected results with this compound.

Data Summary

The following tables summarize the expected quantitative differences between (+)-SHIN1 and its inactive control, this compound.

Table 1: In Vitro Enzymatic Inhibition

Compound Target Enzyme IC₅₀ (nM) Expected Activity of Control Reference
(+)-SHIN1 Human SHMT1 5 N/A [2][3]
(+)-SHIN1 Human SHMT2 13 N/A [2][3]

| this compound | Human SHMT1/2 | Not active | Should not inhibit enzyme activity |[1] |

Table 2: Cellular Activity

Compound Cell Line Assay IC₅₀ Expected Activity of Control Reference
(+)-SHIN1 HCT-116 Growth Inhibition 870 nM N/A [1]
This compound HCT-116 Growth Inhibition > 30,000 nM Should not inhibit cell growth [1]

| (+)-SHIN1 | SHMT2 knockout HCT-116 | Growth Inhibition | < 50 nM | N/A |[1] |

Experimental Protocols

Protocol 1: Cell Viability Dose-Response Assay

This protocol is used to compare the cytotoxic or anti-proliferative effects of (+)-SHIN1 and this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of (+)-SHIN1 and this compound in DMSO. Create a serial dilution series for each compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of each compound. Include wells for "cells only" (no treatment) and "vehicle only" (DMSO control).

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Quantify cell viability using a preferred method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the results to the vehicle control wells and plot the dose-response curves. Calculate the IC₅₀ value for (+)-SHIN1. The curve for this compound should remain at or near 100% viability across the tested concentration range.

Protocol 2: Metabolite Extraction for LC-MS Analysis

This protocol is for preparing cell extracts to analyze the metabolic impact of SHMT inhibition.

  • Treatment: Culture cells and treat them with (+)-SHIN1 (at a concentration ~5x its IC₅₀), this compound (at the same concentration), or a vehicle control for 24-48 hours.

  • Quenching and Washing: Aspirate the medium and wash the cells rapidly with ice-cold saline to remove extracellular metabolites.

  • Extraction: Immediately add a cold extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C) to the cells.

  • Harvesting: Scrape the cells, collect the cell/solvent mixture, and vortex thoroughly.

  • Clarification: Centrifuge the extract at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

  • Analysis: Transfer the supernatant, which contains the soluble metabolites, to a new tube for analysis by liquid chromatography-mass spectrometry (LC-MS). The results should show that (+)-SHIN1, but not this compound, causes a buildup of purine intermediates upstream of the one-carbon-dependent steps.[1]

Signaling Pathway and Mechanism of Action

The primary utility of this compound is to serve as a negative control to confirm that the biological effects observed with (+)-SHIN1 are due to the specific inhibition of the one-carbon metabolism pathway.

Diagram: One-Carbon Metabolism and SHMT Inhibition

G cluster_0 Cytosol cluster_1 Mitochondria serine_c Serine shmt1 SHMT1 serine_c->shmt1 glycine_c Glycine shmt1->glycine_c meth_thf_c 5,10-CH2-THF shmt1->meth_thf_c thf_c THF thf_c->shmt1 purine Purine Synthesis meth_thf_c->purine thymidylate Thymidylate Synthesis meth_thf_c->thymidylate serine_m Serine shmt2 SHMT2 serine_m->shmt2 glycine_m Glycine shmt2->glycine_m meth_thf_m 5,10-CH2-THF shmt2->meth_thf_m thf_m THF thf_m->shmt2 formate Formate meth_thf_m->formate shin_plus (+)-SHIN1 shin_plus->shmt1 Inhibits shin_plus->shmt2 Inhibits shin_minus This compound (Inactive Control)

Caption: Inhibition of one-carbon metabolism by (+)-SHIN1.

References

solubility issues with (-)-SHIN1 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with (-)-SHIN1, with a specific focus on its solubility in DMSO. This guide provides solutions to specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the enzymes Serine Hydroxymethyltransferase 1 (SHMT1) and Serine Hydroxymethyltransferase 2 (SHMT2).[1][2] These enzymes are crucial for one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidylate) and other vital biomolecules.[3][4] By inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, this compound disrupts this pathway, leading to a depletion of one-carbon units and glycine.[3][4] This ultimately results in the inhibition of DNA synthesis and cell growth, making it a compound of interest in cancer research.[2][5]

Q2: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?

This is expected behavior as this compound is a hydrophobic molecule and is practically insoluble in water or aqueous buffers alone.[1][5] The correct procedure involves first creating a concentrated stock solution in a suitable organic solvent, such as DMSO.[5]

Q3: I've dissolved this compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. This often happens because the final concentration of DMSO is too low to maintain solubility. Here are some key strategies to prevent this:

  • Use an intermediate dilution step: Instead of diluting directly from a highly concentrated stock (e.g., 50 mM) into your final medium, perform a serial dilution in DMSO first to a lower concentration (e.g., 1 mM).[5]

  • Ensure rapid mixing: When adding the DMSO stock to the aqueous medium, vortex or pipette vigorously to ensure rapid and uniform dispersion.[5] This prevents localized high concentrations of the compound from precipitating out of solution.[5]

  • Limit final DMSO concentration: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to keep the final concentration as low as possible, ideally ≤0.1%.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]

  • Warm the aqueous medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[5]

Q4: I see a film or crystals in my vial of pre-dissolved this compound in DMSO after storage. Is it still usable?

This may indicate that the compound has precipitated out of solution during storage, which could be due to temperature fluctuations or moisture absorption by the DMSO.[5] To resolve this, gently warm the vial to 37°C and sonicate or vortex until the solution is clear.[5] If the compound fully redissolves and the solution is clear, it is likely usable.[5]

Q5: Could the quality of the DMSO be the problem?

Yes, absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water can significantly decrease its ability to dissolve certain organic compounds.[6][7] It is highly recommended to use fresh, anhydrous, high-purity DMSO and to store it in a tightly sealed container in a dry environment.[1][5][6]

Quantitative Data: Solubility of SHIN1

The following table summarizes the reported solubility of SHIN1 in various solvents. Note that solubility can vary between batches.

Solvent/FormulationConcentrationNotes
DMSO 50 mM-
50.5 mg/mL (126.1 mM)[8]Sonication is recommended.[8]
66.67 mg/mL (166.48 mM)[2]Use of fresh, anhydrous DMSO is critical as it is hygroscopic.[2]
80 mg/mL (199.76 mM)[1]Moisture-absorbing DMSO reduces solubility.[1]
Ethanol ~5 mg/mL[1][5]Limited solubility.[5]
Water Insoluble[1]-
In Vivo Formulation 1 1 mg/mL (2.5 mM)[8]10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[8]
In Vivo Formulation 2 ≥ 1.25 mg/mL (3.12 mM)[2]10% DMSO, 90% (20% SBE-β-CD in Saline).[2]
In Vivo Formulation 3 ≥ 1.25 mg/mL (3.12 mM)[2]10% DMSO, 90% Corn Oil.[2]
Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental procedures for working with this compound, the following diagrams are provided.

SHIN1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto Methylene_THF_cyto 5,10-Methylene-THF SHMT1->Methylene_THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_synthesis Purine Synthesis Methylene_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_synthesis Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito Methylene_THF_mito 5,10-Methylene-THF SHMT2->Methylene_THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate Methylene_THF_mito->Formate Formate->Methylene_THF_cyto One-carbon unit shuttle SHIN1 This compound SHIN1->SHMT1 inhibition SHIN1->SHMT2 inhibition

Caption: Mechanism of this compound action on one-carbon metabolism.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Dissolving This compound in DMSO use_fresh_dmso Use fresh, anhydrous DMSO start->use_fresh_dmso check_dissolution Does it dissolve completely? warm_sonicate Gently warm to 37°C and/or sonicate check_dissolution->warm_sonicate No successful_dissolution Stock solution prepared successfully check_dissolution->successful_dissolution Yes use_fresh_dmso->check_dissolution warm_sonicate->check_dissolution check_concentration Is the concentration too high? warm_sonicate->check_concentration prepare_dilute_stock Prepare a more dilute stock solution check_concentration->prepare_dilute_stock Yes check_concentration->successful_dissolution No, fully dissolved prepare_dilute_stock->check_dissolution

Caption: Troubleshooting workflow for this compound solubility in DMSO.

Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg) in a suitable sterile vial. The molecular weight of SHIN1 is 400.48 g/mol .

  • Solvent Addition: To prepare a 10 mM stock solution from 1 mg of this compound, add 250 µL of fresh, anhydrous DMSO.[5]

  • Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear and no particulates are visible.[5]

  • Storage: Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol describes the dilution of a 10 mM DMSO stock to a final concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration is 0.1%.[5]

  • Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting your 10 mM stock 1:10 in fresh DMSO.[5]

  • Final Dilution: Add 1 µL of the 1 mM intermediate solution to every 1 mL of your final volume of cell culture medium.[5]

  • Mixing: Mix immediately and vigorously to ensure the compound disperses evenly and does not precipitate.[5]

Protocol 3: Example of an In Vivo Formulation

For in vivo experiments, co-solvents are often required to maintain solubility in an aqueous environment.

  • Initial Dissolution: First, dissolve this compound in DMSO to achieve a concentrated stock (e.g., 10 mg/mL).[5]

  • Add PEG300: To the DMSO solution, add 4 volumes of PEG300 and mix thoroughly until the solution is clear.[9]

  • Add Tween 80: Add 0.5 volumes of Tween 80 to the mixture and mix again until the solution is clear.[9]

  • Add Saline: Slowly add 4.5 volumes of sterile saline to the mixture while vortexing to reach the final desired concentration.[5][9] The final solution should be clear.[5] It is recommended to use this formulation immediately after preparation.[1]

References

Technical Support Center: Optimizing (-)-SHIN1 for Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of (-)-SHIN1 as a negative control in experiments targeting one-carbon metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a control?

A1: this compound is the inactive enantiomer of the potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), (+)-SHIN1.[1] Since it is structurally almost identical to the active compound but does not significantly inhibit SHMT1/2, it serves as an ideal negative control to ensure that the observed experimental effects are due to the specific inhibition of the target and not from off-target or non-specific effects of the chemical scaffold.

Q2: At what concentration should I use this compound in my control experiments?

A2: For most cell-based assays, a concentration of this compound equivalent to the highest concentration of (+)-SHIN1 used is recommended. Studies have shown that this compound has no significant effect on cell growth at concentrations up to 30 µM.[1] It is always best practice to perform a dose-response experiment for your specific cell line to confirm the lack of activity.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO, and it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.[2] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the DMSO stock into your cell culture medium immediately before use, ensuring the final DMSO concentration is not toxic to your cells (typically ≤0.5%).[2]

Q4: I'm observing unexpected effects with my this compound control. What could be the cause?

A4: While this compound is designed to be inactive, unexpected results could arise from several factors:

  • Compound Purity: Ensure you are using a high-purity batch of this compound.

  • Final DMSO Concentration: High concentrations of the solvent (DMSO) can have independent effects on cells. Ensure your vehicle control has a matching DMSO concentration.

  • Cell Line Sensitivity: While unlikely, your specific cell line might have an unusual sensitivity. Consider testing a range of concentrations to confirm inactivity.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Step
Precipitation of this compound in aqueous media Low aqueous solubility of the compound.First, dissolve this compound in 100% DMSO to make a concentrated stock. When diluting into aqueous buffer or cell culture media, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation.[2]
Inconsistent results between experiments Degradation of the compound due to improper storage.Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C.[3]
Toxicity observed in control wells The final concentration of DMSO is too high.Most cell lines can tolerate DMSO up to 0.5%, but it's best to keep it at or below 0.1%. Ensure the final DMSO concentration is consistent across all experimental and control groups.[2]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of SHIN1 Enantiomers

CompoundTargetIC₅₀ (nM)
(+)-SHIN1Human SHMT15[4][5][6]
Human SHMT213[4][5][6]
This compoundHuman SHMT1/2Inactive[1]

Table 2: Cellular Activity of SHIN1 Enantiomers in HCT-116 Cells

CompoundAssayIC₅₀
(+)-SHIN1Cell Growth Inhibition870 nM[1]
This compoundCell Growth Inhibition> 30 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Cell Growth Inhibition Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare serial dilutions of (+)-SHIN1 and a corresponding high concentration of this compound (e.g., 30 µM) in complete cell culture medium. Include a vehicle control with the same final DMSO concentration.[3]

  • Treatment: Remove the existing medium and add the medium containing the different compound concentrations.[7]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[7]

  • Viability Assessment: Determine cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.[3]

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ values.[7]

Visualizations

SHIN1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine (B1666218) THF_cyto THF THF_cyto->SHMT1 Methylene_THF_cyto 5,10-Methylene-THF Purine_Synth Purine Synthesis Methylene_THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->Methylene_THF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 Methylene_THF_mito 5,10-Methylene-THF SHMT2->Glycine_mito SHMT2->Methylene_THF_mito SHIN1_active (+)-SHIN1 SHIN1_active->SHMT1 Inhibits SHIN1_active->SHMT2 Inhibits SHIN1_inactive This compound (Control) Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare DMSO Stock Solutions (+)-SHIN1 & this compound Prep_Working Prepare Working Dilutions in Cell Culture Medium Prep_Stock->Prep_Working Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with: - (+)-SHIN1 (Dose-Response) - this compound (Control) - Vehicle (DMSO Control) Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Analyze Data & Determine IC₅₀ Viability_Assay->Data_Analysis

References

potential off-target effects of high (-)-SHIN1 concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of high concentrations of (-)-SHIN1, the inactive enantiomer of the potent SHMT1/2 inhibitor. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is the enantiomer of (+)-SHIN1, a potent, dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2] Enantiomers are mirror-image isomers of a molecule. In this case, (+)-SHIN1 is the biologically active form (eutomer), while this compound is considered the inactive form (distomer). This compound is used as a negative control in experiments to ensure that the observed cellular effects of (+)-SHIN1 are due to specific inhibition of SHMT and not due to the chemical scaffold or other non-specific interactions.[3]

Q2: What are the known on-target effects of the active enantiomer, (+)-SHIN1?

A2: (+)-SHIN1 inhibits SHMT1 and SHMT2, which are crucial enzymes in one-carbon (1C) metabolism.[2] This inhibition blocks the conversion of serine to glycine (B1666218) and the production of 1C units necessary for the synthesis of purines and thymidylate (precursors for DNA and RNA).[2] The primary on-target effects include cell growth inhibition, depletion of purines, and cell cycle arrest.[1][4] These effects can typically be rescued by providing an external source of 1C units, such as formate (B1220265).[1]

Q3: Is this compound truly inactive? At what concentration are off-target effects a concern?

A3: Studies have shown that this compound has no significant effect on the growth of cell lines such as HCT-116 at concentrations up to 30 µM.[1] This is a concentration well above the cellular IC50 of the active (+)-SHIN1 enantiomer in most cell lines.[5] An "off-target" concentration for a negative control is not strictly defined, but concerns may arise at very high concentrations where physicochemical properties or impurities could lead to non-specific effects. It is crucial to test negative controls at the same high concentrations as the active compound to ensure observed effects are target-specific.

Q4: What potential off-target effects could high concentrations of this compound theoretically cause?

A4: While no specific off-target effects have been documented for this compound, high concentrations of any small molecule, including an inactive enantiomer, can potentially lead to:

  • Non-specific cytotoxicity: Disruption of cell membranes or aggregation of the compound.

  • Inhibition of unrelated enzymes: High concentrations might lead to binding to other proteins with low affinity.

  • Physicochemical interference: The compound might interfere with assay readouts (e.g., fluorescence).

  • Effects from impurities: Trace amounts of the active (+)-SHIN1 enantiomer or other impurities could become significant at high concentrations of this compound.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide is for researchers who observe unexpected effects with this compound at high concentrations and wish to troubleshoot.

Observed Issue Potential Cause Recommended Action
Unexpected cytotoxicity or reduced cell viability with high concentrations of this compound. 1. Compound Aggregation: The compound may be coming out of solution at high concentrations. 2. Non-specific Cellular Stress: High concentrations might induce stress pathways unrelated to SHMT inhibition. 3. Contamination: The stock solution or media may be contaminated.1. Check Solubility: Visually inspect the media for precipitation. Perform a solubility test for this compound in your specific cell culture medium. 2. Dose-Response Curve: Perform a detailed dose-response curve with this compound up to the highest concentration used. 3. Alternative Negative Control: If possible, use an alternative structurally unrelated negative control.
Metabolic changes observed with this compound that are not rescued by formate. 1. Off-Target Enzyme Inhibition: this compound might be inhibiting another metabolic enzyme. 2. Mitochondrial Dysfunction: High concentrations of small molecules can sometimes impact mitochondrial health.1. Untargeted Metabolomics: Perform untargeted metabolomics on cells treated with a high concentration of this compound versus a vehicle control to identify affected pathways. 2. Mitochondrial Health Assays: Use assays like MitoSOX Red or JC-1 staining to assess mitochondrial reactive oxygen species (ROS) and membrane potential, respectively.[6]
The biological effect of (+)-SHIN1 is not fully rescued by formate, leading to suspicion of off-target effects. 1. Glycine Depletion: In some cell lines, the depletion of glycine (another product of the SHMT reaction) is also critical and cannot be rescued by formate alone.[1] 2. Off-Target Effects of (+)-SHIN1: While considered specific, off-target effects at high concentrations cannot be entirely ruled out.1. Co-supplementation: Attempt to rescue the phenotype by adding both formate and glycine to the culture medium.[1] 2. Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or NanoBRET™ assay to confirm that both enantiomers show differential binding to SHMT1/2 in live cells.
Inconsistent results between experiments using this compound. 1. Stock Solution Degradation: The compound may be unstable with repeated freeze-thaw cycles. 2. Supplier Variability: Purity or enantiomeric excess may vary between batches or suppliers.1. Aliquot Stocks: Prepare single-use aliquots of your this compound stock solution. 2. Verify Purity: If problems persist, consider analytical chemistry techniques (e.g., chiral chromatography, NMR) to verify the purity and identity of your compound.

Quantitative Data Summary

The following tables summarize the known quantitative data for (+)-SHIN1 and its inactive enantiomer, this compound, to provide a reference for expected concentrations and activities.

Table 1: In Vitro and Cellular Activity of SHIN1 Enantiomers

CompoundTargetIC50 (nM)Cell LineCellular IC50Reference
(+)-SHIN1 Human SHMT15HCT-116870 nM[7]
Human SHMT213HCT-116 (SHMT2 KO)< 50 nM[5]
This compound Human SHMT1/2Not activeHCT-116No significant effect up to 30 µM[1]

Table 2: Expected Metabolic Changes with On-Target SHMT Inhibition by (+)-SHIN1

Metabolite/ProcessTreatment ConditionExpected Quantitative ChangeReference
Purine Intermediates (e.g., AICAR) 5 µM (+)-SHIN1, 24hAccumulation[2]
Homocysteine 10 µM (+)-SHIN1, 48h> 4-fold increase[2]
Nucleotide Triphosphates 5 µM (+)-SHIN1, 72hLarge reduction[1]
¹³C-Serine to Glycine Flux 5 µM (+)-SHIN1, 24hNearly complete blockade[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest (e.g., HCT-116) in complete culture medium.

  • 96-well cell culture plates.

  • This compound and (+)-SHIN1 stock solutions (e.g., 10 mM in DMSO).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent (5 mg/mL in PBS).

  • For MTT: Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and (+)-SHIN1 in culture medium. A typical concentration range to test for off-target effects could be from 1 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the compounds. Incubate for a specified period (e.g., 72 hours).

  • Assay Development:

    • For MTS: Add 20 µL of MTS reagent to each 100 µL well. Incubate for 1-4 hours at 37°C.[8]

    • For MTT: Add 10 µL of MTT stock solution to each 100 µL well. Incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[9]

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[5][8]

  • Analysis: Normalize the absorbance values to the vehicle-only control wells to determine the percentage of cell viability. Plot viability against the log of the compound concentration to generate dose-response curves.

Protocol 2: Metabolite Extraction for Off-Target Analysis

This protocol provides a general workflow for preparing cell samples for metabolomics analysis to investigate unexpected metabolic perturbations.

Materials:

  • 6-well plates with cultured cells.

  • High concentrations of this compound and vehicle control.

  • Ice-cold 0.9% NaCl solution (Saline).

  • Cold ( -80°C) extraction solvent (e.g., 80:20 Methanol:Water).

  • Cell scraper.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.

  • Treatment: Treat cells with the desired high concentration of this compound or vehicle for a defined period (e.g., 24 hours).

  • Metabolism Quenching: Place the plate on ice. Aspirate the medium and quickly wash the cells twice with ice-cold saline.

  • Extraction: Add 1 mL of -80°C extraction solvent to each well. Scrape the cells immediately and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Centrifugation: Vortex the tubes and centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.

Visualizations

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto Methylene_THF_cyto 5,10-CH2-THF SHMT1->Methylene_THF_cyto THF_cyto THF THF_cyto->SHMT1 Purines_Thymidylate Purines & Thymidylate (DNA/RNA Synthesis) Methylene_THF_cyto->Purines_Thymidylate 1C Unit Serine_mito Serine Serine_mito->Serine_cyto SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine Glycine_mito->Glycine_cyto SHMT2->Glycine_mito Methylene_THF_mito 5,10-CH2-THF SHMT2->Methylene_THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate Methylene_THF_mito->Formate Formate->Methylene_THF_cyto Rescue Pathway SHIN1 (+)-SHIN1 SHIN1->SHMT1 SHIN1->SHMT2 Off_Target_Workflow A Unexpected cellular effect observed with high concentration of this compound B Is the compound soluble in media at this concentration? A->B C No B->C No D Yes B->D Yes E Re-evaluate working concentration. Perform solubility tests. C->E F Perform dose-response curve for cytotoxicity (MTS/MTT). D->F G Is significant cytotoxicity observed with this compound? F->G H No G->H No I Yes G->I Yes J Proceed with experiment, but use the highest non-toxic concentration as the negative control limit. H->J K Investigate mechanism of toxicity. (e.g., untargeted metabolomics, mitochondrial health assays) I->K L Consider compound purity analysis K->L Troubleshooting_Logic start Start: (+)-SHIN1 effect is observed q1 Can the effect be rescued by formate? start->q1 a1_yes Likely on-target effect (1C depletion) q1->a1_yes Yes q2 Can the effect be rescued by formate + glycine? q1->q2 No a2_yes Likely on-target effect (1C + Glycine depletion) q2->a2_yes Yes a2_no Potential off-target effect or other cellular toxicity q2->a2_no No check_neg_ctrl Does this compound at the same high concentration cause the same effect? a2_no->check_neg_ctrl neg_yes Effect is likely off-target or an artifact check_neg_ctrl->neg_yes Yes neg_no Effect is likely specific to the (+)-SHIN1 enantiomer check_neg_ctrl->neg_no No

References

Technical Support Center: Troubleshooting (-)-SHIN1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected activity with the inactive enantiomer, (-)-SHIN1.

Frequently Asked Questions (FAQs)

Q1: What is the expected activity of this compound?

A1: this compound is the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1.[1][2] As such, it is designed to serve as a negative control in experiments and is expected to exhibit no significant biological activity.[1] In cellular growth assays, for instance, this compound has been shown to have no significant effect at concentrations up to 30 µM, whereas the active (+)-enantiomer inhibits cell growth with an IC₅₀ of 870 nM in HCT-116 cells.[1][2]

Q2: Why am I observing slight activity with my this compound sample?

A2: Observing slight activity with this compound is an unexpected result that warrants further investigation. The most common reasons for this observation include:

  • Chiral Purity: The this compound sample may be contaminated with a small amount of the highly potent (+)-SHIN1 enantiomer. Given the high potency of (+)-SHIN1, even minor contamination can lead to measurable effects.

  • Sample Integrity: The compound may have degraded or been contaminated with other active substances.

  • Experimental Artifacts: The observed activity could be due to non-specific effects or artifacts in the assay system, particularly at high concentrations.

Q3: How can I verify the purity of my this compound sample?

A3: To verify the chiral purity of your this compound sample, we recommend performing chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the two enantiomers and allow for the quantification of any (+)-SHIN1 contamination.

Troubleshooting Guide: Investigating Slight Activity of this compound

If you are observing unexpected activity with this compound, follow these troubleshooting steps:

Step 1: Verify Chiral Purity

  • Action: Perform chiral HPLC analysis on your this compound sample to determine the enantiomeric excess (e.e.).

  • Rationale: This is the most critical step to rule out contamination with the active (+)-SHIN1 enantiomer.

Step 2: Confirm On-Target Activity

  • Action: Conduct a rescue experiment by adding formate (B1220265) to your cell culture media when treating with this compound.

  • Rationale: The inhibitory effects of (+)-SHIN1 on cell growth can be rescued by the addition of formate, which provides an alternative source of one-carbon units.[2] If the slight activity you observe is reversed by formate, it strongly suggests the presence of contaminating (+)-SHIN1.

Step 3: Assess Sample Integrity

  • Action: Obtain a new, certified pure lot of this compound and repeat the experiment.

  • Rationale: This will help determine if the issue is with the specific batch of the compound you are using.

Step 4: Review Experimental Protocol

  • Action: Carefully review your experimental protocol for potential sources of error.

  • Rationale: High concentrations of any compound can sometimes lead to non-specific effects. Consider performing a dose-response curve to see if the activity is concentration-dependent.

Quantitative Data Summary

The following table summarizes the differential activity of (+)-SHIN1 and this compound based on published data.

Parameter(+)-SHIN1This compoundReference
Enzymatic Inhibition
SHMT1 IC₅₀5 nMInactive[2][3][4][5]
SHMT2 IC₅₀13 nMInactive[2][3][4][5]
Cellular Activity
HCT-116 Cell Growth IC₅₀870 nMNo significant effect up to 30 µM[1][2]

Experimental Protocols

1. Chiral HPLC for Enantiomeric Purity Assessment

  • Objective: To separate and quantify the enantiomers of SHIN1.

  • Methodology:

    • Utilize a chiral stationary phase (CSP) column suitable for the separation of chiral compounds, such as a cellulose- or amylose-based column.

    • Dissolve the this compound sample in an appropriate organic solvent.

    • Inject the sample into the HPLC system.

    • Elute with a mobile phase under isocratic or gradient conditions, monitoring the effluent with a UV detector.

    • The two enantiomers will have different retention times, allowing for their separation and quantification.

2. Cell Growth Inhibition Assay

  • Objective: To determine the effect of SHIN1 enantiomers on cell proliferation.

  • Methodology:

    • Seed cells (e.g., HCT-116) in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of (+)-SHIN1 and this compound.

    • Treat the cells with the compounds for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as a resazurin-based assay or by cell counting.

    • Calculate the IC₅₀ values from the dose-response curves.

Visualizations

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine (B1666218) Serine_cyto->Glycine_cyto SHMT1 SHMT1 SHMT1 THF_cyto THF CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto SHMT1 Purine_Synthesis Purine Synthesis CH2THF_cyto->Purine_Synthesis One-Carbon Units SHIN1_inhibition_cyto->SHMT1 (+)-SHIN1 Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 Formate Formate CH2THF_mito->Formate One-Carbon Units SHIN1_inhibition_mito->SHMT2 (+)-SHIN1 DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis

Caption: Simplified signaling pathway of one-carbon metabolism.

Troubleshooting_Workflow Start Slight Activity Observed with this compound Check_Purity Perform Chiral HPLC Start->Check_Purity Contaminated Sample is Contaminated with (+)-SHIN1 Check_Purity->Contaminated No Pure Sample is Chiral Pure Check_Purity->Pure Yes Conclusion1 Observed activity is likely due to (+)-SHIN1 contamination. Contaminated->Conclusion1 Rescue_Experiment Perform Formate Rescue Experiment Pure->Rescue_Experiment Rescued Activity is Rescued Rescue_Experiment->Rescued Yes Not_Rescued Activity is Not Rescued Rescue_Experiment->Not_Rescued No Rescued->Conclusion1 New_Sample Test New Batch of this compound Not_Rescued->New_Sample Review_Protocol Review Experimental Protocol for Artifacts New_Sample->Review_Protocol Conclusion2 Observed activity may be a non-specific effect or experimental artifact. Review_Protocol->Conclusion2

Caption: Troubleshooting workflow for this compound activity.

References

Technical Support Center: Troubleshooting (-)-SHIN1 Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent results with (-)-SHIN1. The following question-and-answer format directly addresses specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is the inactive enantiomer of SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). In research, this compound serves as a crucial negative control. Its active counterpart, (+)-SHIN1, blocks the conversion of serine to glycine (B1666218), depleting the one-carbon units necessary for purine (B94841) and thymidylate synthesis, which in turn inhibits cell proliferation.[1][2] Ideally, this compound should not exhibit significant biological activity, and its use helps confirm that the effects observed with (+)-SHIN1 are due to specific inhibition of the SHMT pathway and not off-target effects or artifacts.[1][3]

Q2: I am observing unexpected cellular effects with this compound. What are the potential causes?

A2: Observing activity with an inactive control like this compound is unusual and warrants investigation. Potential causes for inconsistent results include:

  • Compound Purity and Integrity: The this compound sample may be contaminated with the active (+)-SHIN1 enantiomer or other impurities. Degradation of the compound due to improper storage or handling can also lead to unexpected byproducts with biological activity.

  • Experimental Artifacts: Issues such as solvent effects (especially at high concentrations), assay interference, or cell line instability can produce misleading results.

  • High Compound Concentration: At very high concentrations, even an "inactive" compound can exhibit non-specific effects on cells.

Q3: How should this compound be properly stored and handled to ensure its stability?

A3: Proper storage and handling are critical for maintaining the integrity of this compound. Follow these guidelines:

  • Storage of Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[4]

  • Storage of Solvent Stocks: Prepare stock solutions in high-quality, anhydrous DMSO.[5][6] Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To prevent degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.

  • Working Solutions: It is recommended to prepare fresh working solutions for each experiment and use them immediately for optimal results.[5]

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Cell Growth with this compound

If you observe a reduction in cell proliferation when using this compound, consider the following troubleshooting steps.

Experimental Workflow for Troubleshooting Unexpected Activity

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Resolutions Obs Unexpected cell growth inhibition with this compound Purity Verify Compound Purity (LC-MS, Chiral SFC) Obs->Purity Is the compound pure? Concentration Perform Dose-Response Curve for this compound Purity->Concentration Yes NewSource Source New Batch of this compound Purity->NewSource No Solvent Run Solvent-Only Control Concentration->Solvent No effect at lower concentrations AdjustConc Adjust Working Concentration Concentration->AdjustConc Effect is dose-dependent at high concentrations Positive Run (+)-SHIN1 Positive Control Solvent->Positive Solvent is inert Artifact Identify Experimental Artifact Solvent->Artifact Solvent shows toxicity Positive->Artifact No significant difference between controls

Caption: Troubleshooting workflow for unexpected this compound activity.

Detailed Methodologies

Cell Proliferation Assay Protocol:

  • Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a density that allows for logarithmic growth over the assay duration (typically 24-72 hours). Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of (+)-SHIN1 and this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the diluted compounds or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Measurement: Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine IC50 values.[7]

Issue 2: Inconsistent Results Across Different Experimental Batches

Variability between experiments can be a significant challenge. Use the following guide to identify potential sources of inconsistency.

Data Presentation: Comparing Active vs. Inactive Enantiomers

For reference, the following table summarizes the expected inhibitory activities of the active enantiomer, (+)-SHIN1. Your this compound should ideally show no significant activity in these assays.

Target/Cell LineInhibitorIC50 ValueNotes
Human SHMT1 (in vitro)(+)-SHIN15 nMPotent enzymatic inhibition.
Human SHMT2 (in vitro)(+)-SHIN113 nMPotent enzymatic inhibition.
HCT-116 Cells(+)-SHIN1870 nMBlocks cell growth.[8]
HCT-116 (SHMT2 knockout)(+)-SHIN1< 50 nMDemonstrates potent inhibition of cytosolic SHMT1.[6][9]
HCT-116 CellsThis compound> 30 µMExpected to have no significant effect on cell growth.[1]
Signaling Pathway Affected by the Active (+)-SHIN1

Understanding the pathway targeted by the active compound can help in designing control experiments. (+)-SHIN1 disrupts one-carbon metabolism, which is crucial for nucleotide synthesis.

G cluster_0 One-Carbon Metabolism cluster_1 Downstream Processes Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 THF THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT1/2 Purine Purine Synthesis MethyleneTHF->Purine Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate DNA DNA/RNA Synthesis Purine->DNA Thymidylate->DNA SHMT SHMT1/2 SHIN1_pos (+)-SHIN1 SHIN1_pos->SHMT Inhibits SHIN1_neg This compound (Inactive Control)

Caption: Mechanism of action of (+)-SHIN1 in one-carbon metabolism.

By systematically evaluating your experimental setup, compound integrity, and data against the expected outcomes for both the active and inactive enantiomers of SHIN1, you can effectively troubleshoot and resolve inconsistencies in your results.

References

Technical Support Center: Ensuring the Enantiomeric Purity of (-)-SHIN1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-SHIN1. This resource is designed to assist researchers, scientists, and drug development professionals in verifying and troubleshooting the enantiomeric purity of this compound. Ensuring the stereochemical integrity of your sample is critical, as this compound serves as the inactive enantiomer and an essential negative control for studying the biological effects of its active counterpart, (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT1/2).[1]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to ensure the enantiomeric purity of my this compound sample?

A1: The biological activity of SHIN1 is stereospecific. (+)-SHIN1 is the active enantiomer that potently inhibits both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, disrupting one-carbon metabolism essential for cancer cell proliferation.[1][2][3][4] In contrast, this compound is biologically inactive and serves as a crucial negative control in experiments.[1] Contamination of your this compound sample with the active (+)-SHIN1 enantiomer could lead to erroneous experimental results, such as false positives or a misinterpretation of the compound's mechanism of action. Therefore, verifying high enantiomeric purity (typically >99% enantiomeric excess) is a mandatory quality control step to validate that any observed biological effects are specifically due to the active enantiomer.

Q2: What is the recommended primary method for determining the enantiomeric purity of this compound?

A2: The most reliable and widely used method for determining the enantiomeric purity of compounds like SHIN1 is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[5][6] This technique uses a chiral stationary phase (CSP) to create a chiral environment where the two enantiomers interact differently, allowing for their separation and quantification.[5] The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess (e.e.).

Q3: I don't have an established chiral HPLC method. Where do I start?

A3: Developing a chiral separation method often requires screening several columns and mobile phases.[6][7][8] Polysaccharide-based and macrocyclic glycopeptide columns are versatile and effective for a wide range of molecules.[9] A systematic screening approach is the most efficient strategy.

Below is a general protocol for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Method Development for SHIN1

1. Column Selection and Screening:

  • Begin by screening a set of complementary chiral stationary phases (CSPs). Polysaccharide-based columns are a common starting point.

    • Example Columns: CHIRALPAK® IA, IB, IC, etc.; CHIRALCEL® OD-H, AD-H, etc.

  • Equilibrate the column thoroughly with the initial mobile phase until a stable baseline is achieved. Chiral columns may require longer equilibration times than standard reversed-phase columns.[10]

2. Mobile Phase Screening:

  • Screen different modes of separation:

    • Normal Phase: Use mixtures of alkanes (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol (B130326), ethanol).

    • Reversed Phase: Use mixtures of water (often with a buffer like ammonium (B1175870) bicarbonate) and an organic modifier (e.g., acetonitrile, methanol).

    • Polar Organic Mode: Use a polar organic solvent like methanol, ethanol (B145695), or acetonitrile, often with additives.

  • For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[9]

3. Initial Screening Conditions (Example):

  • Flow Rate: Start with a lower flow rate, such as 0.5-1.0 mL/min, as chiral separations can be sensitive to flow rate.[10]

  • Temperature: Maintain a constant column temperature using a column oven, typically starting at 25 °C. Temperature can significantly impact selectivity.[7][10]

  • Detection: Use a UV detector at a wavelength where SHIN1 has strong absorbance.

  • Injection Volume: Inject a small volume (e.g., 1-5 µL) of a dilute solution of racemic SHIN1 to avoid column overload.[10]

4. Optimization:

  • Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the strong and weak solvents in small increments.

  • Adjust the flow rate and temperature to fine-tune the resolution and analysis time.

5. Enantiomeric Excess (e.e.) Calculation:

  • Once a baseline-resolved separation is achieved, integrate the peak areas for both enantiomers.

  • Calculate the e.e. using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The workflow for this process is visualized below.

G Workflow for Chiral HPLC Purity Analysis cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_eval Evaluation prep_racemate Prepare Racemic SHIN1 Standard inject_racemate Inject Racemic Standard to Confirm Separation prep_racemate->inject_racemate prep_sample Prepare this compound Test Sample inject_sample Inject this compound Sample prep_sample->inject_sample prep_system Equilibrate HPLC with Chiral Column prep_system->inject_racemate identify_peaks Identify (+)- and this compound Peaks from Standard inject_racemate->identify_peaks acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas in Test Sample acquire_data->integrate_peaks identify_peaks->integrate_peaks calculate_ee Calculate Enantiomeric Excess (e.e. %) integrate_peaks->calculate_ee

Workflow for Chiral HPLC Purity Analysis.
Q4: My chiral HPLC analysis shows poor or no resolution between the enantiomers. What are the common causes and solutions?

A4: Poor resolution is a common challenge in chiral method development. The primary causes include an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase.[10]

Potential Cause Troubleshooting Steps & Solutions
Inappropriate Chiral Stationary Phase (CSP) The CSP may not have sufficient stereoselectivity for SHIN1. Solution: Screen a different class of CSP (e.g., if a polysaccharide column fails, try a macrocyclic glycopeptide column).[10]
Suboptimal Mobile Phase The mobile phase composition is critical for achieving separation. Solution: 1. Systematically vary the ratio of the organic modifier. 2. Try a different organic modifier (e.g., switch from isopropanol to ethanol in normal phase). 3. Add or change the concentration of acidic/basic additives.[7][10]
Incorrect Flow Rate Chiral separations are often more successful at lower flow rates. Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for more interaction time between the analyte and the CSP.[10]
Inadequate Temperature Control Temperature can significantly affect chiral recognition. Solution: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) using a column oven. Both increasing and decreasing the temperature can improve resolution.[10]
Column Overload Injecting too much sample can cause peak broadening and loss of resolution. Solution: Dilute the sample and/or reduce the injection volume.[10]

This troubleshooting logic is illustrated in the decision tree below.

G Troubleshooting Poor HPLC Resolution start Poor or No Resolution Observed q1 Is the Chiral Stationary Phase (CSP) appropriate? start->q1 a1_yes Modify Mobile Phase q1->a1_yes Yes a1_no Screen Different CSPs (e.g., polysaccharide, macrocyclic glycopeptide) q1->a1_no No q2 Vary organic modifier ratio and type a1_yes->q2 end_good Resolution Achieved a1_no->end_good Success end_bad Consult Column Manufacturer a1_no->end_bad Failure q3 Adjust flow rate (try lower) q2->q3 q4 Optimize temperature q3->q4 q4->end_good Success q4->end_bad Failure

Decision tree for troubleshooting poor resolution.
Q5: Can I use Nuclear Magnetic Resonance (NMR) to determine the enantiomeric purity?

A5: Yes, NMR spectroscopy can be used as an alternative or complementary method, but it requires converting the enantiomers into diastereomers using a chiral derivatizing agent.[11][12][13] The most common method for molecules containing a hydroxyl group, like SHIN1, is Mosher's ester analysis .[11][12][14][15]

In this technique, the alcohol this compound is reacted in two separate tubes with the (R)- and (S)-enantiomers of a chiral acid chloride (e.g., α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) to form diastereomeric esters.[11][15] These diastereomers have distinct NMR spectra, and the signals (e.g., ¹H or ¹⁹F) for each can be integrated to determine their relative ratio, which corresponds to the enantiomeric ratio of the original alcohol.[12][14]

Experimental Protocol: Mosher's Ester Analysis

Objective: To determine the enantiomeric excess of a this compound sample containing a hydroxyl group.

Materials:

  • This compound sample

  • (R)-(-)-MTPA-Cl (Mosher's acid chloride)

  • (S)-(+)-MTPA-Cl

  • Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or CDCl₃

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Prepare two separate, dry NMR tubes or small vials. Label them "R-MTPA" and "S-MTPA".

  • To each tube, add a precisely weighed amount of the this compound sample (typically 1-5 mg).

  • Dissolve the sample in ~0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or another suitable anhydrous solvent.

  • To the "R-MTPA" tube, add a slight molar excess (e.g., 1.1 equivalents) of (S)-(+)-MTPA-Cl.

  • To the "S-MTPA" tube, add a slight molar excess (e.g., 1.1 equivalents) of (R)-(-)-MTPA-Cl.

  • Add a small amount of anhydrous pyridine to each tube to catalyze the reaction and scavenge the HCl byproduct. The reaction should proceed to completion to avoid kinetic resolution.[16]

  • Allow the reactions to proceed at room temperature until complete (monitor by TLC or LC-MS if necessary).

  • Acquire high-resolution ¹H NMR and/or ¹⁹F NMR spectra for both the R-MTPA and S-MTPA ester samples.

  • Identify well-resolved signals corresponding to protons near the stereocenter or the CF₃ group from the MTPA moiety. The CF₃ group in ¹⁹F NMR often gives two clean singlets for the two diastereomers, making quantification straightforward.[14]

  • Carefully integrate the corresponding signals for the two diastereomers. Calculate the enantiomeric excess (e.e.) based on the integration values.

G Mosher's Ester Analysis Concept cluster_start Starting Material (Enantiomers) cluster_products Products (Diastereomers) enantiomers Mixture of (+)-SHIN1 and this compound (Identical NMR Spectra) diastereomer1 Diastereomer 1 (this compound + (R)-MTPA) enantiomers->diastereomer1 + (R)-MTPA-Cl (Single Reaction) diastereomer2 Diastereomer 2 ((+)-SHIN1 + (R)-MTPA) enantiomers->diastereomer2 + (R)-MTPA-Cl (Single Reaction) r_mtpa (R)-MTPA-Cl s_mtpa (S)-MTPA-Cl nmr Analyze by NMR (Distinct Spectra) diastereomer1->nmr diastereomer2->nmr

Concept of forming distinguishable diastereomers.

Context: The SHIN1 Signaling Pathway

To underscore the importance of stereospecificity, the diagram below illustrates the metabolic pathway inhibited by the active (+)-SHIN1 enantiomer. Its inhibition of SHMT1/2 blocks the production of one-carbon units, which are critical for synthesizing the building blocks of DNA (purines and thymidylate), thereby halting cancer cell proliferation.[2][4] Using impure this compound could inadvertently trigger this pathway, confounding results.

G Metabolic Pathway Targeted by (+)-SHIN1 serine Serine glycine Glycine serine->glycine reversible shmt1 SHMT1 (Cytosol) serine->shmt1 shmt2 SHMT2 (Mitochondria) serine->shmt2 thf Tetrahydrofolate (THF) meth_thf 5,10-Methylene-THF (One-Carbon Unit) thf->meth_thf reversible thf->shmt1 thf->shmt2 purine Purine Synthesis meth_thf->purine thym Thymidylate Synthesis meth_thf->thym shmt1->glycine shmt1->meth_thf shmt2->glycine shmt2->meth_thf dna DNA & RNA Synthesis purine->dna thym->dna shin1 (+)-SHIN1 shin1->shmt1 Inhibition shin1->shmt2 Inhibition

References

stability of (-)-SHIN1 in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-SHIN1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in culture media and to offer troubleshooting advice for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in research?

A1: this compound is the inactive enantiomer of the potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), (+)-SHIN1. Due to its structural similarity to the active compound without the inhibitory effect on SHMT, this compound is primarily used as a negative control in cell-based assays to ensure that the observed effects of (+)-SHIN1 are due to specific inhibition of the one-carbon metabolism pathway and not due to off-target or non-specific effects of the chemical scaffold.

Q2: Is there quantitative data available on the stability of this compound in common cell culture media like DMEM or RPMI-1640?

A2: Currently, there is no publicly available quantitative data, such as half-life or degradation rate, specifically for this compound in common cell culture media. While the active enantiomer, (+)-SHIN1, has been noted to be suitable for in vitro cell culture studies, its stability is also not quantitatively defined in this context.[1] As enantiomers possess identical physical and chemical properties in an achiral environment, it is reasonable to assume that the intrinsic chemical stability of this compound is comparable to that of (+)-SHIN1.[2] However, empirical determination of its stability under specific experimental conditions is highly recommended.

Q3: What factors can influence the stability of this compound in my cell culture experiments?

A3: Several factors can affect the stability of small molecules like this compound in cell culture media:

  • pH: The typical pH of culture media (7.2-7.4) can influence the rate of hydrolysis of certain chemical structures.[3]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation compared to storage at lower temperatures.[3]

  • Media Components: Interactions with components in the media, such as amino acids, vitamins, or metal ions, could potentially lead to degradation.[4]

  • Serum Enzymes: If the medium is supplemented with serum, enzymes like esterases and proteases present in the serum could metabolize this compound.[3]

  • Light and Oxygen: Exposure to light can cause photodegradation of sensitive compounds, and dissolved oxygen can lead to oxidative degradation.[3]

Q4: How should I prepare and store this compound for my experiments?

A4: To ensure maximum stability and reproducibility, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[5] This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[6] When preparing working solutions, dilute the stock solution into your pre-warmed cell culture medium immediately before use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in culture medium 1. Poor aqueous solubility.2. Final concentration exceeds the solubility limit.3. Addition of cold stock solution to warmer media.1. Ensure the final DMSO concentration is low (typically <0.5%).2. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium rather than a single large dilution.3. Gently vortex the medium while adding the this compound stock solution.4. If precipitation persists, consider lowering the final working concentration.
Inconsistent experimental results 1. Degradation of this compound during the experiment.2. Inaccurate concentration of the stock solution due to improper storage.3. Variability in plating density or cell health.1. Perform a stability study of this compound in your specific culture medium and under your experimental conditions (see protocol below).2. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.3. Ensure consistent cell seeding and monitor cell viability throughout the experiment.
Unexpected biological effects observed with this compound 1. Contamination of the this compound stock.2. The cell line may have a unique sensitivity to the compound scaffold.1. Verify the purity of your this compound sample, if possible.2. Test a different negative control compound with a distinct chemical structure.3. Conduct dose-response experiments to see if the effect is concentration-dependent.

Quantitative Data Summary

As specific quantitative stability data for this compound in culture media is not publicly available, the following table provides a representative example of how such data would be presented. Researchers are encouraged to generate this data for their specific experimental system using the protocol provided below.

Table 1: Representative Stability of a Hypothetical Compound in Cell Culture Medium at 37°C

Time (hours)Concentration (µM)Percent Remaining
010.0100%
29.898%
89.595%
248.989%
488.181%
727.474%

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum supplementation

  • Sterile microcentrifuge tubes or 24-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (B52724) with an internal standard (for protein precipitation and extraction)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal (e.g., <0.1%).

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a multi-well plate. Incubate at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot from the incubated samples. The 0-hour time point should be collected immediately after preparation.

  • Sample Preparation: To each aliquot, add a sufficient volume of cold acetonitrile containing a known concentration of an internal standard to precipitate any proteins and extract the compound. Vortex and then centrifuge to pellet the precipitate.

  • Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This data can be used to determine the degradation rate and half-life of the compound in the specific medium.

Visualizations

SHIN1_Signaling_Pathway Simplified One-Carbon Metabolism and Target of SHIN1 Enantiomers cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto + 5,10-Methylene-THF Glycine_cyto->Serine_cyto + THF SHMT1 SHMT1 THF_cyto THF Methylene_THF_cyto 5,10-Methylene-THF Purine_synthesis Purine Synthesis Methylene_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_synthesis Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito + 5,10-Methylene-THF Glycine_mito->Serine_mito + THF SHMT2 SHMT2 THF_mito THF Methylene_THF_mito 5,10-Methylene-THF Formate Formate Methylene_THF_mito->Formate Positive_SHIN1 (+)-SHIN1 Positive_SHIN1->SHMT1 Inhibits Positive_SHIN1->SHMT2 Inhibits Negative_SHIN1 This compound (Inactive Control)

Caption: Role of SHIN1 enantiomers in one-carbon metabolism.

Stability_Workflow Experimental Workflow for this compound Stability Assessment A Prepare 10 mM this compound stock in DMSO B Dilute stock in pre-warmed culture medium to final concentration A->B C Aliquot into sterile tubes/plates B->C D Incubate at 37°C, 5% CO₂ C->D E Collect samples at T=0, 2, 8, 24, 48, 72h D->E F Add cold acetonitrile + internal standard E->F G Vortex and centrifuge F->G H Analyze supernatant by HPLC or LC-MS G->H I Calculate % remaining vs. T=0 H->I

Caption: Workflow for determining this compound stability in media.

References

Technical Support Center: Best Practices for Using (-)-SHIN1 as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of (-)-SHIN1 as a negative control in experiments involving its active enantiomer, (+)-SHIN1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

A1: this compound is the inactive enantiomer of (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2).[1] It is used as a negative control to demonstrate the stereospecificity of the biological effects observed with (+)-SHIN1, ensuring that the observed activities are due to the specific inhibition of SHMT and not due to off-target effects of the chemical scaffold.[1]

Q2: What is the mechanism of action of (+)-SHIN1?

A2: (+)-SHIN1 is a pyrazolopyran-based small molecule that acts as a competitive inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT.[2] By inhibiting these enzymes, (+)-SHIN1 blocks the conversion of serine to glycine (B1666218) and the simultaneous production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a crucial one-carbon donor for nucleotide biosynthesis (purines and thymidylate).[1][2] This disruption of one-carbon metabolism leads to cell cycle arrest and inhibition of cancer cell proliferation.[2]

Q3: How significant is the difference in activity between (+)-SHIN1 and this compound?

A3: The difference in activity is substantial. (+)-SHIN1 potently inhibits SHMT1 and SHMT2 with IC₅₀ values in the low nanomolar range, whereas this compound is essentially inactive.[1] For example, in cell growth assays with HCT-116 cells, (+)-SHIN1 has an IC₅₀ of 870 nM, while this compound shows no significant effect at concentrations up to 30 µM.[3]

Q4: Can I use a vehicle control (e.g., DMSO) instead of this compound?

A4: While a vehicle control is essential, it is not a substitute for a negative control compound like this compound. The vehicle control accounts for any effects of the solvent, whereas this compound specifically controls for potential off-target effects of the chemical structure shared by both enantiomers. Using both provides a more rigorous validation of the on-target activity of (+)-SHIN1.

Q5: Are there any known off-target effects of this compound?

A5: Current research suggests that at concentrations where (+)-SHIN1 shows potent on-target activity, this compound does not exhibit significant biological effects.[3] Untargeted LC-MS analysis of cells treated with (+)-SHIN1 showed no major metabolic changes indicative of off-target effects, and the observed changes were rescued by formate, further supporting its specific on-target action.[3]

Q6: Is this compound suitable for in vivo studies?

A6: No, both (+)-SHIN1 and this compound have poor in vivo half-lives and are unstable in liver microsome assays, making them unsuitable for animal models.[4][5] An analog, SHIN2, has been developed for in vivo studies.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected activity observed with this compound. 1. Compound Purity/Identity: The this compound sample may be contaminated with the active (+)-SHIN1 enantiomer or could be mislabeled. 2. High Concentration: The concentration of this compound being used may be excessively high, leading to non-specific effects. 3. Cell Line Sensitivity: The specific cell line being used might be unusually sensitive to the chemical scaffold.1. Verify the purity and identity of your this compound sample using analytical methods such as chiral chromatography. 2. Use this compound at the same concentration as the highest effective concentration of (+)-SHIN1. Based on literature, concentrations up to 30 µM of this compound have been shown to be inactive in HCT-116 cells.[3] 3. Test a range of concentrations of this compound to establish a baseline for any non-specific effects in your specific cell model.
No effect observed with (+)-SHIN1, making the this compound control difficult to interpret. 1. Cellular Context: The cell line may not be reliant on the one-carbon metabolism pathway targeted by SHIN1. 2. Experimental Conditions: Issues with compound solubility, stability in media, or incorrect dosage. 3. Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of SHMT inhibition.1. Select cell lines known to be sensitive to SHMT inhibition, such as certain B-cell lymphomas or pancreatic cancer cell lines with defects in mitochondrial folate metabolism.[3] 2. Ensure proper dissolution of the compound. Fresh DMSO is recommended.[7] Verify the stability of the compound in your culture medium over the course of the experiment. 3. Use a more direct measure of target engagement, such as metabolomics to detect changes in purine (B94841) intermediates.[3]
Variability in results between experiments. 1. Inconsistent Compound Handling: Differences in stock solution preparation, storage, or freeze-thaw cycles. 2. Cell Culture Conditions: Variations in cell passage number, density, or media composition.1. Prepare fresh stock solutions in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the start of the experiment.

Data Presentation

Table 1: Comparative In Vitro and Cellular Activity of (+)-SHIN1 and this compound

Parameter(+)-SHIN1This compoundReference
Enzymatic Inhibition
SHMT1 IC₅₀5 nMInactive[1]
SHMT2 IC₅₀13 nMInactive[1]
Cellular Activity
HCT-116 Cell Growth IC₅₀870 nMNo significant effect up to 30 µM[3]
SHMT2 knockout HCT-116 Cell Growth IC₅₀~10 nMNot reported[1]

Experimental Protocols

SHMT Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of (+)-SHIN1 and this compound against purified human SHMT1 and SHMT2.

Methodology:

  • Express and purify recombinant human SHMT1 and SHMT2 enzymes.

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol), pyridoxal (B1214274) 5'-phosphate (PLP), L-serine, and tetrahydrofolate (THF).[8]

  • Add varying concentrations of (+)-SHIN1 or this compound to the reaction mixture. Include a DMSO vehicle control.

  • Initiate the reaction by adding the SHMT enzyme.

  • Monitor the production of 5,10-methylenetetrahydrofolate (CH2-THF). This can be done using a coupled-enzyme assay where CH2-THF is oxidized by a dehydrogenase, leading to a measurable change in absorbance or fluorescence.[1]

  • Calculate IC₅₀ values by fitting the dose-response data to a suitable model.[1]

Cell Viability Assay

Objective: To assess the effect of (+)-SHIN1 and this compound on the viability of cancer cells.

Methodology:

  • Seed cells (e.g., HCT-116) into 96-well plates at an optimal density and allow them to adhere overnight.[8]

  • Treat the cells with a serial dilution of (+)-SHIN1 and this compound. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).[8]

  • Add a cell viability reagent (e.g., MTT, MTS, or resazurin) to each well and incubate according to the manufacturer's instructions.[8]

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the IC₅₀ value.

Metabolomic Analysis for Target Engagement

Objective: To confirm that (+)-SHIN1 engages its target (SHMT1/2) in a cellular context by measuring changes in metabolite levels.

Methodology:

  • Culture cells (e.g., HCT-116) and treat with DMSO, (+)-SHIN1, or this compound at a specified concentration (e.g., 5 µM) for a defined period (e.g., 24-48 hours).[3][4]

  • For rescue experiments, supplement the media with formate.[3]

  • Quench the cells with cold methanol (B129727) and extract metabolites.[3]

  • Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Identify and quantify key metabolites in the one-carbon pathway, such as purine intermediates (e.g., AICAR) and glycine.[2][3]

  • Compare the metabolite profiles between the different treatment groups to confirm the on-target effects of (+)-SHIN1 and the lack of effect from this compound.

Mandatory Visualizations

SHIN1_Mechanism_of_Action Serine Serine SHMT SHMT1 (Cytosol) SHMT2 (Mitochondria) Serine->SHMT Substrate Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT Substrate CH2THF 5,10-Methylene- tetrahydrofolate (CH2-THF) OneCarbonUnits One-Carbon Units CH2THF->OneCarbonUnits SHMT->Glycine Product SHMT->CH2THF Product plusSHIN1 (+)-SHIN1 plusSHIN1->SHMT Inhibits minusSHIN1 This compound (Inactive Control) minusSHIN1->SHMT No Inhibition NucleotideSynth Nucleotide Synthesis (Purines, Thymidylate) OneCarbonUnits->NucleotideSynth CellProliferation Cell Proliferation NucleotideSynth->CellProliferation

Caption: Mechanism of action of (+)-SHIN1 and the role of this compound.

Experimental_Workflow start Start Experiment treat_cells Treat Cells start->treat_cells group1 Vehicle Control (e.g., DMSO) treat_cells->group1 group2 (+)-SHIN1 (Active Compound) treat_cells->group2 group3 This compound (Negative Control) treat_cells->group3 assay Perform Assay (e.g., Cell Viability, Metabolomics) group1->assay group2->assay group3->assay analyze Analyze Data assay->analyze interpret Interpret Results analyze->interpret

Caption: General experimental workflow including appropriate controls.

Troubleshooting_Logic issue Issue: Unexpected activity with this compound cause1 Possible Cause 1: Compound Purity Issue issue->cause1 cause2 Possible Cause 2: Concentration Too High issue->cause2 cause3 Possible Cause 3: Cell Line Sensitivity issue->cause3 solution1 Solution: Verify purity via chiral chromatography cause1->solution1 solution2 Solution: Use at same concentration as active (+)-SHIN1 cause2->solution2 solution3 Solution: Perform dose-response with this compound cause3->solution3

Caption: Troubleshooting logic for unexpected this compound activity.

References

Validation & Comparative

(-)-SHIN1 vs (+)-SHIN1: A Comparative Analysis of Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cancer research and drug development, the stereochemistry of a molecule can be the determining factor in its biological activity. This guide provides a detailed comparison of the enantiomers of SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT), highlighting the stark contrast in their ability to inhibit cell growth. Experimental data is presented to objectively delineate the pharmacological profiles of (-)-SHIN1 and the biologically active (+)-SHIN1.

Differential Biological Activity: An Overview

(+)-SHIN1 is a powerful dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are pivotal in one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation, a hallmark of cancer.[2][3] In stark contrast, this compound is the inactive enantiomer and serves as a crucial negative control in research, demonstrating the stereospecificity of (+)-SHIN1's interaction with its target enzymes.[3]

Quantitative Comparison of Inhibitory Activity

The differential effects of the SHIN1 enantiomers are starkly illustrated by their respective inhibitory concentrations. Experimental data consistently demonstrates that (+)-SHIN1 potently inhibits both SHMT enzymes and subsequent cancer cell growth, while this compound shows no significant activity.

Parameter(+)-SHIN1This compoundReference
Enzymatic Inhibition
SHMT1 IC₅₀5 nMInactive[3]
SHMT2 IC₅₀13 nMInactive[3]
Cellular Activity
HCT-116 Cell Growth IC₅₀870 nMNo significant effect up to 30 µM[3][4]
HCT-116 (SHMT2 knockout) Cell Growth IC₅₀~10 nMNot reported[3]

Mechanism of Action: Targeting One-Carbon Metabolism

(+)-SHIN1 exerts its anti-proliferative effects by competitively inhibiting SHMT1 and SHMT2.[1][3] This inhibition blocks the conversion of serine to glycine (B1666218) and the simultaneous generation of one-carbon units carried by tetrahydrofolate.[3] These one-carbon units are indispensable for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1][3] The on-target activity of (+)-SHIN1 is confirmed by rescue experiments where the addition of formate, a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor.[3][4] Conversely, this compound does not interfere with these processes, underscoring its lack of interaction with the SHMT enzymes.[3]

SHIN1_Mechanism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto mTHF_cyto 5,10-methylene-THF SHMT1->mTHF_cyto THF Purine_Synth Purine Synthesis mTHF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis mTHF_cyto->Thymidylate_Synth Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF_mito 5,10-methylene-THF SHMT2->mTHF_mito THF Formate Formate mTHF_mito->Formate Formate->mTHF_cyto One-carbon unit shuttle SHIN1 (+)-SHIN1 SHIN1->SHMT1 inhibits SHIN1->SHMT2 inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis cluster_outcome Outcome start Seed Cancer Cells (e.g., HCT-116) treatment Treat with (+)-SHIN1 or this compound at various concentrations start->treatment incubation Incubate for 72 hours treatment->incubation viability Assess Cell Viability (e.g., CCK-8 Assay) incubation->viability calculation Calculate IC50 Values viability->calculation comparison Compare potencies of (+)-SHIN1 and this compound calculation->comparison

References

A Comparative Guide to the Metabolic Effects of (-)-SHIN1 and (+)-SHIN1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the enantiomers of the serine hydroxymethyltransferase (SHMT) inhibitor, SHIN1. The biologically active enantiomer, (+)-SHIN1, is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT. In stark contrast, (-)-SHIN1 is its inactive counterpart, frequently utilized as a negative control in experimental settings to demonstrate the stereospecificity of the active compound's effects.[1]

(+)-SHIN1's inhibition of SHMT disrupts one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids essential for cell proliferation, making it a compound of significant interest in cancer research.[1][2] This guide summarizes the quantitative data, details the experimental protocols for key assays, and provides visual diagrams of the affected signaling pathways and experimental workflows.

Data Presentation

The following tables provide a quantitative comparison of the biochemical and cellular activities of (+)-SHIN1 and this compound.

Table 1: Biochemical Inhibitory Activity

Target(+)-SHIN1 IC₅₀ (nM)This compound IC₅₀
Human SHMT15[1][2][3][4]Inactive[1]
Human SHMT213[1][2][3][4]Inactive[1]

Table 2: Cellular Growth Inhibition

Cell LineCancer Type(+)-SHIN1 IC₅₀ (nM)This compound Effect
HCT-116Colon Cancer870[1][5][6]No significant effect up to 30 µM[1][5]
HCT-116 (SHMT2 knockout)Colon Cancer< 50[3]Not reported
8988TPancreatic Cancer< 100[3][5]Not reported

Mechanism of Action: Targeting One-Carbon Metabolism

(+)-SHIN1 exerts its biological effects by competitively inhibiting SHMT1 and SHMT2, thereby blocking the conversion of serine to glycine (B1666218) and the concurrent production of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[2] This disruption of one-carbon flux leads to a depletion of downstream metabolites critical for cellular proliferation, including purines and thymidylate.[2] Metabolomic studies have demonstrated that treatment with (+)-SHIN1 leads to the accumulation of purine (B94841) biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), upstream of the one-carbon-dependent steps.[2] Conversely, this compound does not produce these metabolic changes, highlighting its lack of on-target activity.[1][5]

The on-target activity of (+)-SHIN1 is further confirmed by rescue experiments. The addition of formate (B1220265), a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor in certain cell lines.[1][5] However, in some cancer cells, such as diffuse large B-cell lymphoma, which have defective glycine import, formate addition can paradoxically potentiate the effects of (+)-SHIN1 due to an exacerbation of glycine deficiency.[7]

Signaling Pathway and Experimental Workflow Diagrams

SHIN1_Metabolic_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto mTHF_cyto 5,10-CH2-THF SHMT1->mTHF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_Synth Purine Synthesis mTHF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis mTHF_cyto->Thymidylate_Synth Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF_mito 5,10-CH2-THF SHMT2->mTHF_mito THF_mito THF THF_mito->SHMT2 Formate Formate mTHF_mito->Formate Formate->THF_cyto exports to cytosol & converts to 10-formyl-THF SHIN1 (+)-SHIN1 SHIN1->SHMT1 inhibits SHIN1->SHMT2 inhibits

Caption: Mechanism of (+)-SHIN1 inhibition of one-carbon metabolism.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_endpoints Endpoints A Seed Cancer Cells B Treat with (+)-SHIN1, This compound, or DMSO A->B C Cell Viability Assay (e.g., CCK-8) B->C D Metabolite Extraction B->D G Determine IC50 Values C->G E LC-MS Analysis D->E F Data Analysis E->F H Quantify Changes in Metabolite Levels F->H

References

Validating On-Target Effects: A Comparative Guide Featuring (-)-SHIN1 and VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of on-target effects is a cornerstone of preclinical research. This guide provides a comprehensive comparison of methodologies to confirm target engagement and downstream functional consequences, focusing on two distinct classes of molecules: the small molecule inhibitor (-)-SHIN1 and the advanced therapeutic modality of VHL-recruiting PROTACs.

Part 1: Validation of this compound as a SHMT1/2 Inhibitor

This compound (also known as RZ-2994) is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2] These enzymes are critical in one-carbon metabolism, catalyzing the conversion of serine to glycine (B1666218) and generating one-carbon units essential for nucleotide synthesis. Validating that the observed cellular effects of this compound are a direct result of SHMT1/2 inhibition is crucial.

Validation MethodExperimental ApproachExpected Outcome for On-Target EffectReference Compound(s)
Genetic Knockout Compare the IC50 of (+)-SHIN1 in wild-type vs. SHMT1 or SHMT2 knockout cell lines (e.g., HCT-116).Increased sensitivity in SHMT2 knockout cells, indicating potent inhibition of the remaining SHMT1 isoform.[1]This compound (inactive enantiomer) as a negative control.[1]
Metabolite Rescue Treat cells with (+)-SHIN1 in the presence or absence of downstream metabolites.Rescue of cell growth inhibition by the addition of formate, a product of the one-carbon pathway.[1]Vehicle control.
Isotope Tracing Use labeled serine (e.g., U-13C-serine) to trace its conversion to glycine and other downstream metabolites via LC-MS.Inhibition of the incorporation of serine-derived carbons into glycine, purines, and thymidine (B127349) upon (+)-SHIN1 treatment.[1][3]Vehicle control.
Cellular Thermal Shift Assay (CETSA) Measure the thermal stability of SHMT1 and SHMT2 in cell lysates or intact cells upon treatment with (+)-SHIN1.Increased thermal stability of SHMT1 and SHMT2 in the presence of (+)-SHIN1, indicating direct binding.Vehicle control.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine SHMT1 SHMT1 THF_cyto THF Methylene_THF_cyto 5,10-Methylene-THF Purine_synthesis Purine Synthesis Thymidylate_synthesis Thymidylate Synthesis Serine_mito Serine Glycine_mito Glycine SHMT2 SHMT2 THF_mito THF Methylene_THF_mito 5,10-Methylene-THF Formate Formate Formate->Purine_synthesis One-carbon unit shuttle

Cell Growth Inhibition Rescue Assay:

  • Seed cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Prepare media with a serial dilution of (+)-SHIN1, with and without supplementation of 1 mM formate.

  • Replace the existing media with the drug-containing media.

  • Incubate for 72 hours.

  • Assess cell viability using a suitable method (e.g., CellTiter-Glo®).

  • Normalize the data to the vehicle control and plot cell viability against the logarithm of the (+)-SHIN1 concentration to determine the IC50 in the presence and absence of formate.[1]

Part 2: Validation of On-Target Effects for VHL-Recruiting PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. Validating the on-target effects of a PROTAC involves demonstrating the formation of a ternary complex, the subsequent ubiquitination and degradation of the target protein, and the dependence of this degradation on the recruited E3 ligase and the proteasome.

This section uses the well-characterized BRD4-degrader MZ1 , which recruits the von Hippel-Lindau (VHL) E3 ligase, as a case study. A comparison with Cereblon (CRBN)-recruiting PROTACs, another major class, is also provided.

Validation MethodVHL-Recruiting PROTAC (e.g., MZ1)CRBN-Recruiting PROTAC (e.g., ARV-110)Key Parameter(s)
Target Degradation Potent degradation of BRD4.[4][5]Potent degradation of the Androgen Receptor (AR).[6][7]DC50 (concentration for 50% degradation), Dmax (maximal degradation).
Ternary Complex Formation Forms a [BRD4]-[MZ1]-[VHL] complex.[4][8]Forms an [AR]-[ARV-110]-[CRBN] complex.[6]Affinity (KD), cooperativity (alpha).
E3 Ligase Dependence Degradation is blocked by pre-treatment with a VHL ligand or by VHL knockout/knockdown.[5][9][10]Degradation is blocked by pre-treatment with a CRBN ligand (e.g., pomalidomide) or by CRBN knockout/knockdown.[6]Reversal of degradation.
Proteasome Dependence Degradation is rescued by co-treatment with a proteasome inhibitor (e.g., MG132).Degradation is rescued by co-treatment with a proteasome inhibitor (e.g., MG132).Reversal of degradation.
Off-Target Analysis (Proteomics) Global proteomics to identify unintended protein degradation. MZ1 shows selectivity for BRD4 over BRD2/3.[4][11]Global proteomics to identify unintended protein degradation.[11]Changes in protein abundance across the proteome.

PROTAC_Validation_Workflow Start Start: PROTAC Compound Degradation Assess Target Degradation (Western Blot, HiBiT) Start->Degradation Ternary_Complex Confirm Ternary Complex Formation (NanoBRET, SPR, TR-FRET) Degradation->Ternary_Complex If degradation observed Mechanism Validate Mechanism of Action Ternary_Complex->Mechanism Proteasome_Dep Proteasome Dependence (e.g., MG132 co-treatment) Mechanism->Proteasome_Dep E3_Ligase_Dep E3 Ligase Dependence (Ligand competition, KO/KD) Mechanism->E3_Ligase_Dep Selectivity Determine Selectivity (Global Proteomics) Proteasome_Dep->Selectivity E3_Ligase_Dep->Selectivity Functional_Assay Downstream Functional Assays Selectivity->Functional_Assay If selective End End: Validated On-Target Effect Functional_Assay->End

1. Western Blot for Target Degradation:

  • Culture relevant cells (e.g., HeLa for MZ1, VCaP for ARV-110) to 70-80% confluency.

  • Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Harvest and lyse the cells. Quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

  • Incubate with secondary antibodies and visualize the bands.

  • Quantify band intensity to determine the extent of degradation relative to the vehicle control.[4]

2. Ternary Complex Formation using NanoBRET™:

  • Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®.

  • Plate the transfected cells and label with the HaloTag® NanoBRET™ 618 Ligand.

  • Add the PROTAC at various concentrations.

  • Measure both donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.

  • Calculate the NanoBRET™ ratio, which is proportional to the proximity of the target and the E3 ligase, indicating ternary complex formation.[8]

3. Global Proteomics for Off-Target Analysis:

  • Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control.

  • Harvest cells, lyse, and digest the proteome into peptides (e.g., with trypsin).

  • Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • Analyze peptides by LC-MS/MS.

  • Use specialized software to identify and quantify proteins.

  • Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples. Any significantly downregulated proteins are potential off-targets that require further validation.[11]

By employing a combination of these biochemical, biophysical, and cellular assays, researchers can rigorously validate the on-target effects of their molecules, ensuring a solid foundation for further drug development.

References

Unveiling Stereoselectivity: A Comparative Analysis of SHIN1 Enantiomers in Serine Hydroxymethyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biologically active enantiomer, (+)-SHIN1, and its inactive counterpart, (-)-SHIN1. This analysis is supported by experimental data to delineate their distinct pharmacological profiles in targeting one-carbon metabolism.

SHIN1, a potent pyrazolopyran-based small molecule, has emerged as a significant tool in cancer research for its ability to inhibit serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism.[1][2][3] This pathway is essential for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of various cancers.[1] SHIN1 exists as two enantiomers, (+)-SHIN1 and this compound, which exhibit starkly different biological activities, highlighting the stereospecificity of the inhibitor-enzyme interaction.[1]

Quantitative Comparison of SHIN1 Enantiomer Activity

The differential activity of the SHIN1 enantiomers is most evident in their respective inhibitory concentrations against the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the target enzyme, as well as their impact on cancer cell proliferation. The active (+)-SHIN1 demonstrates potent, nanomolar-level inhibition, while the this compound enantiomer is largely inactive.[1][4]

Parameter(+)-SHIN1This compoundReference
Enzymatic Inhibition
SHMT1 IC₅₀5 nMInactive[1][3][5]
SHMT2 IC₅₀13 nMInactive[1][3][5]
Cellular Activity
HCT-116 Cell Growth IC₅₀870 nMNo significant effect up to 30 µM[1][4]
HCT-116 (SHMT2 knockout) Cell Growth IC₅₀~10 nMNot reported[1][6]
8988T Pancreatic Cancer Cell Growth IC₅₀< 100 nMNot reported[3][7]

Mechanism of Action: Targeting One-Carbon Metabolism

(+)-SHIN1 exerts its biological effects by competitively inhibiting both SHMT1 and SHMT2.[1] This inhibition blocks the conversion of serine to glycine (B1666218) and the simultaneous generation of one-carbon units carried by tetrahydrofolate.[1][2] These one-carbon units are vital for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2] The on-target activity of (+)-SHIN1 is confirmed by rescue experiments where the addition of formate, a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor.[1][4]

Metabolomic studies have further elucidated this mechanism, showing that treatment with (+)-SHIN1 leads to a build-up of purine (B94841) biosynthesis intermediates upstream of the steps requiring one-carbon unit donation.[1][4] Conversely, this compound does not produce these effects, underscoring its lack of interaction with the SHMT enzymes.[1][4]

SHIN1_Mechanism Mechanism of (+)-SHIN1 Inhibition of One-Carbon Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 SHMT1 SHMT1 THF_cyto THF CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto SHMT1 Purine_synthesis Purine Synthesis CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis SHIN1_active (+)-SHIN1 SHIN1_active->SHMT1 Inhibits SHMT2 SHMT2 SHIN1_active->SHMT2 Inhibits Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 Formate Formate CH2THF_mito->Formate Formate->Purine_synthesis One-carbon shuttle SHIN1_Signaling Downstream Signaling Effects of (+)-SHIN1 SHIN1 (+)-SHIN1 SHMT1_2 SHMT1/2 SHIN1->SHMT1_2 Inhibits ROS ROS ↑ SHIN1->ROS p53 p53 Activation SHIN1->p53 One_Carbon One-Carbon Unit Depletion SHMT1_2->One_Carbon Glycine_Depletion Glycine Depletion SHMT1_2->Glycine_Depletion Nucleotide Nucleotide Synthesis ↓ One_Carbon->Nucleotide Apoptosis Apoptosis Glycine_Depletion->Apoptosis in specific contexts DNA_RNA DNA/RNA Synthesis ↓ Nucleotide->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA->Cell_Cycle_Arrest DNA_RNA->Apoptosis ROS->Apoptosis p53->Cell_Cycle_Arrest p53->Apoptosis Enzymatic_Assay_Workflow Workflow for SHMT Enzymatic Inhibition Assay start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Buffers) start->prepare_reagents pre_incubate Pre-incubate Enzyme with SHIN1 Enantiomers prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrates pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Rate (Spectrophotometry) initiate_reaction->monitor_reaction calculate_ic50 Calculate IC50 Values monitor_reaction->calculate_ic50 end End calculate_ic50->end

References

A Comparative Analysis of SHMT1/2 Inhibition by SHIN1 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serine hydroxymethyltransferase (SHMT), a pivotal enzyme in one-carbon metabolism, has emerged as a significant target in cancer therapy. Its two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, are crucial for the biosynthesis of nucleotides and amino acids, processes vital for rapidly proliferating cancer cells. This guide provides a detailed comparative analysis of the inhibitory effects of the enantiomers of SHIN1, a potent SHMT inhibitor, on both SHMT1 and SHMT2. We present quantitative data, comprehensive experimental protocols, and visual diagrams to facilitate a thorough understanding of their differential activities.

Data Presentation: Quantitative Comparison of SHIN1 Isomers

The inhibitory potential of the active enantiomer, (+)-SHIN1, and its inactive counterpart, (-)-SHIN1, has been evaluated through both in vitro enzymatic assays and cellular growth inhibition studies. The data clearly demonstrates the stereospecificity of SHMT inhibition by SHIN1.

Parameter(+)-SHIN1This compoundReference
Enzymatic Inhibition
SHMT1 IC₅₀5 nMInactive
SHMT2 IC₅₀13 nMInactive
Cellular Activity
HCT-116 Cell Growth IC₅₀870 nMNo significant effect up to 30 µM
SHMT2 knockout HCT-116 Cell Growth IC₅₀~10 nM - < 50 nMNot reported

Table 1: Comparative Inhibitory Activity of (+)-SHIN1 and this compound. The table summarizes the key quantitative data highlighting the differential activity of the two enantiomers.

Mechanism of Action: Targeting One-Carbon Metabolism

(+)-SHIN1 functions as a potent dual inhibitor of both SHMT1 and SHMT2. It competitively binds to the folate binding site of the enzymes, thereby blocking the conversion of serine to glycine (B1666218) and the subsequent generation of one-carbon units essential for nucleotide synthesis. This on-target activity is confirmed by rescue experiments where the anti-proliferative effects of (+)-SHIN1 can be alleviated by the addition of formate, a downstream source of one-carbon units. Metabolomic studies further corroborate this mechanism, revealing an accumulation of intermediates in the purine (B94841) biosynthesis pathway upstream of the one-carbon unit donation steps upon treatment with (+)-SHIN1. In contrast, this compound does not elicit these metabolic changes, indicating its lack of interaction with SHMT enzymes.

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine1 Serine Glycine1 Glycine Serine1->Glycine1 SHMT1 SHMT1 SHMT1 SHMT1->Glycine1 MethyleneTHF1 5,10-methylene-THF SHMT1->MethyleneTHF1 THF1 THF THF1->MethyleneTHF1 SHMT1 Purine_Synthesis Purine Synthesis MethyleneTHF1->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis MethyleneTHF1->Thymidylate_Synthesis Serine2 Serine Glycine2 Glycine Serine2->Glycine2 SHMT2 SHMT2 SHMT2 SHMT2->Glycine2 MethyleneTHF2 5,10-methylene-THF SHMT2->MethyleneTHF2 THF2 THF THF2->MethyleneTHF2 SHMT2 Formate Formate MethyleneTHF2->Formate Formate->Purine_Synthesis One-carbon unit shuttle Inhibitor (+)-SHIN1 Inhibitor->SHMT1 Inhibits Inhibitor->SHMT2 Inhibits

Caption: Simplified pathway of one-carbon metabolism highlighting the roles of SHMT1 and SHMT2 and their inhibition by (+)-SHIN1.

cluster_workflow SHMT Enzyme Inhibition Assay Workflow A Prepare reaction mixture (Buffer, PLP, Serine, THF, NADP+) B Add test inhibitor (varying concentrations) and vehicle control to microplate wells A->B C Initiate reaction by adding SHMT and MTHFD enzymes B->C D Monitor absorbance at 340 nm over time C->D E Calculate initial reaction velocities D->E F Determine IC50 values from dose-response curves E->F

Caption: Experimental workflow for the SHMT enzyme inhibition assay.

cluster_workflow Cellular Growth Inhibition Assay Workflow A Seed cells in 96-well plates B Treat cells with serial dilutions of test inhibitor A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add cell viability reagent (e.g., MTT) C->D E Measure absorbance or luminescence D->E F Calculate IC50 values from dose-response curves E->F

Caption: Experimental workflow for the cellular growth inhibition assay.

Experimental Protocols

Detailed methodologies for the key assays are provided below to enable replication and validation of the findings.

SHMT Enzyme Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against purified SHMT enzymes.

Reagents and Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)

  • Test inhibitors (e.g., (+)-SHIN1, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • NADP⁺

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP⁺.

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the SHMT enzyme and the coupled enzyme MTHFD.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.

  • Calculate the initial reaction velocities from the linear phase of the progress curves.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Growth Inhibition Assay

This protocol describes a method to assess the effect of SHMT inhibitors on the viability of cancer cells.

Reagents and Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitors (e.g., (+)-SHIN1, this compound)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate for the recommended time to allow for the formation of a colored or luminescent product.

  • If using an MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance or luminescence using a microplate reader.

  • Normalize the data to the vehicle control and calculate the IC₅₀ values by fitting the data to a dose-response curve.

Metabolomics Analysis

This protocol provides a general workflow for analyzing the metabolic effects of SHMT inhibitors on cancer cells.

Sample Preparation:

  • Culture cells and treat them with the SHMT inhibitor or vehicle control for a defined period.

  • Rapidly quench metabolic activity, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

  • Collect the cell lysate and centrifuge to pellet cellular debris.

  • Collect the supernatant containing the metabolites and dry the extract, for instance, using a vacuum concentrator.

LC-MS Analysis and Data Interpretation:

  • Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS).

  • Perform statistical analysis to identify significant differences in metabolite levels between the inhibitor-treated and control groups.

  • Utilize pathway analysis tools to understand the metabolic pathways affected by the inhibitor.

The Inactive Enantiomer (-)-SHIN1: A Crucial Tool for Validating Stereospecific SHMT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Metabolic Pathways

Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism, has emerged as a significant target in cancer therapy due to its central role in nucleotide synthesis and amino acid homeostasis. The development of potent and specific SHMT inhibitors is a promising avenue for novel anticancer therapeutics. Among these, SHIN1 has been identified as a powerful dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[1][2] Crucially, SHIN1 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-SHIN1 and (-)-SHIN1. This guide provides a detailed comparison of these enantiomers and other SHMT inhibitors, highlighting the use of the biologically inactive this compound to unequivocally demonstrate the stereospecificity of SHMT inhibition.

Quantitative Comparison of SHMT Inhibitors

The efficacy of a targeted inhibitor is defined by its potency and selectivity. In the case of chiral molecules, the stereochemistry can dramatically influence biological activity. As the data below illustrates, (+)-SHIN1 is a highly potent inhibitor of both SHMT isoforms, while its enantiomer, this compound, is essentially inactive.[1][3] This stark difference underscores the specific three-dimensional interaction required for effective inhibition of the SHMT active site.

InhibitorTarget(s)SHMT1 IC50SHMT2 IC50Notes
(+)-SHIN1 SHMT1/SHMT25 nM[2][3][4][5]13 nM[2][3][4][5]Potent, dual inhibitor. The biologically active enantiomer.
This compound SHMT1/SHMT2Inactive[3]Inactive[3]Inactive enantiomer; serves as a negative control to demonstrate stereospecificity.[1][3]
Pemetrexed Folate Pathway EnzymesKᵢ of 19.1 µM-Weak SHMT inhibitor; also targets other enzymes in the folate pathway.[6]
Lometrexol Folate Pathway EnzymesIC50 of ~100 µMKᵢ of 20 µMClassic antifolate with modest activity against SHMT.[6]
SHMT-IN-2 SHMT1/SHMT213 nM66 nMA stereospecific inhibitor with sensitivity for B-cell lymphomas.[7]
SHIN2 SHMT1/SHMT2--An in vivo active analog of SHIN1.[6][8]

Cellular Activity of SHIN1 Enantiomers

In vitro enzymatic assays are critical, but cellular activity provides a more physiologically relevant measure of a compound's efficacy. The following table demonstrates the potent anti-proliferative effect of (+)-SHIN1 in the HCT-116 colon cancer cell line, while this compound shows no significant activity even at high concentrations.[1][3] This confirms that the stereospecificity observed in enzymatic assays translates to a cellular context.

CompoundCell LineGrowth Inhibition IC50Notes
(+)-SHIN1 HCT-116870 nM[1][3]Efficacy is primarily attributed to the inhibition of mitochondrial SHMT2.[1]
This compound HCT-116No significant effect up to 30 µM[1][3]Demonstrates the lack of cellular activity of the inactive enantiomer.
(+)-SHIN1 HCT-116 (SHMT2 knockout)~10-50 nM[1][3][9]Increased potency reveals potent inhibition of the remaining cytosolic SHMT1 isoform.

Experimental Protocols

To aid researchers in their evaluation of SHMT inhibitors, detailed protocols for key experiments are provided below.

SHMT Enzyme Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against purified SHMT enzymes.

Reagents and Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test inhibitors (e.g., (+)-SHIN1, this compound) dissolved in DMSO

  • Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • NADP+

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP+.

  • Add the test inhibitor at various concentrations to the wells of the microplate. A vehicle control (DMSO) should be included.

  • Initiate the reaction by adding the SHMT enzyme and the coupled enzyme MTHFD.

  • Monitor the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.[3]

  • Calculate the initial reaction velocities from the linear phase of the progress curves.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Growth Inhibition Assay (e.g., MTT Assay)

This assay assesses the anti-proliferative effects of SHMT inhibitors on cancer cell lines.

Reagents and Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitors (e.g., (+)-SHIN1, this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test inhibitors. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[3]

Visualizing the Role of this compound in Confirming Stereospecificity

The following diagrams illustrate the one-carbon metabolism pathway, the experimental workflow for determining stereospecificity, and the logical framework for how this compound validates the targeted action of (+)-SHIN1.

G cluster_cytosol Cytosol cluster_mito Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine (B1666218) THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->CH2THF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate->Purine_Synth Rescue Inhibitor (+)-SHIN1 Inhibitor->SHMT1 Inhibits Inhibitor->SHMT2 Inhibits

Figure 1: Simplified pathway of one-carbon metabolism highlighting the roles of SHMT1 and SHMT2.

G cluster_workflow Experimental Workflow for Stereospecificity cluster_compounds Test Compounds start Prepare parallel assays: - SHMT enzyme assay - Cell proliferation assay pos_SHIN1 (+)-SHIN1 (Active Enantiomer) neg_SHIN1 This compound (Inactive Enantiomer) control Vehicle Control (e.g., DMSO) assays Incubate with SHMT enzyme or cancer cells pos_SHIN1->assays neg_SHIN1->assays control->assays measurement Measure: - Enzyme activity (IC50) - Cell viability (IC50) assays->measurement analysis Compare results measurement->analysis conclusion Conclusion: Potent inhibition by (+)-SHIN1 and lack of inhibition by this compound confirms stereospecificity analysis->conclusion

Figure 2: Workflow to confirm the stereospecificity of SHMT inhibition using enantiomers.

G cluster_experiment Experimental Design cluster_observation Observation Hypothesis Hypothesis: SHIN1 inhibits SHMT in a stereospecific manner Exp1 Test (+)-SHIN1 on SHMT activity and cell proliferation Hypothesis->Exp1 Exp2 Test this compound on SHMT activity and cell proliferation Hypothesis->Exp2 Obs1 Result: Potent inhibition observed Exp1->Obs1 Obs2 Result: No significant inhibition observed Exp2->Obs2 Conclusion Conclusion: The differential activity confirms that SHIN1's mechanism of action is stereospecific. Obs1->Conclusion Obs2->Conclusion

Figure 3: Logical diagram illustrating the role of this compound as a negative control.

References

No Discernible Impact of (-)-SHIN1 on de Novo Purine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of (-)-SHIN1, the inactive enantiomer of the potent SHMT1/2 inhibitor (+)-SHIN1, reveals a lack of any significant effect on the de novo purine (B94841) synthesis pathway. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data, to delineate the stereospecificity of SHMT inhibition and its downstream metabolic consequences.

The de novo synthesis of purines is a fundamental cellular process that provides the necessary building blocks for DNA and RNA. This pathway is a target for various therapeutic agents, particularly in oncology and immunology. (+)-SHIN1 has been identified as a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This enzyme plays a critical role in one-carbon metabolism, supplying the one-carbon units essential for two steps in the de novo purine synthesis pathway. Consequently, inhibition of SHMT1/2 by (+)-SHIN1 leads to a disruption of purine synthesis and subsequent cell cycle arrest.[1][2] In contrast, its enantiomer, this compound, serves as a crucial negative control, demonstrating no inhibitory activity against SHMT enzymes or impact on purine metabolism.[3][4]

Comparative Efficacy of SHIN1 Enantiomers and Other Purine Synthesis Inhibitors

The differential effects of (+)-SHIN1 and this compound, alongside other known inhibitors of de novo purine synthesis, are summarized in the table below. The data clearly illustrates the inactivity of this compound compared to its active counterpart and other compounds that target this pathway.

CompoundTargetMechanism of ActionIC50 (Enzymatic)Cellular EffectImpact on Purine Synthesis
This compound SHMT1/2Inactive enantiomer, does not bind to SHMT.InactiveNo significant effect on HCT-116 cell growth up to 30 µM.[4]No reported changes in purine metabolite levels.[3]
(+)-SHIN1 SHMT1/2Competitive inhibitor of SHMT1 and SHMT2.[1]SHMT1: 5 nM, SHMT2: 13 nM[3]HCT-116 cell growth IC50: 870 nM.[4]Accumulation of purine precursors (e.g., ~25-fold increase in AICAR).[1][4]
Methotrexate DHFRInhibits dihydrofolate reductase, depleting tetrahydrofolate pools required for one-carbon transfers.-Potent antiproliferative effects.Broad inhibition of one-carbon metabolism, including purine and thymidylate synthesis.[5]
6-Mercaptopurine Multiple enzymesConverted to metabolites that inhibit multiple enzymes in the de novo purine synthesis pathway.-Used as an anticancer and immunosuppressive agent.Inhibition of de novo purine synthesis.[6]
Mycophenolate IMPDHInhibits inosine (B1671953) monophosphate dehydrogenase, blocking the conversion of IMP to GMP.[5]-Used as an immunosuppressant.Specific inhibition of GMP synthesis.[5]

Visualizing the Lack of Effect: Signaling Pathways and Experimental Workflow

To better understand the context of this compound's inactivity, the following diagrams illustrate the de novo purine synthesis pathway, the mechanism of action of SHMT inhibitors, and a typical experimental workflow for assessing the impact of compounds on this pathway.

purine_synthesis_pathway cluster_steps De Novo Purine Synthesis PRPP PRPP Step1 Multiple Steps PRPP->Step1 Glutamine IMP IMP Step2 Multiple Steps IMP->Step2 Aspartate Step3 Multiple Steps IMP->Step3 Glutamine AMP AMP Step4 Multiple Steps AMP->Step4 GMP GMP GMP->Step4 Purines Purine Nucleotides Step1->IMP Glycine (B1666218), Formate, Aspartate, CO2 Step2->AMP Step3->GMP Step4->Purines

Figure 1: De Novo Purine Synthesis Pathway.

shmt_inhibition cluster_inhibitors SHMT Inhibitors Serine Serine SHMT SHMT1/2 Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT Glycine Glycine SHMT->Glycine MethyleneTHF 5,10-Methylene-THF SHMT->MethyleneTHF OneCarbon One-Carbon Units (for Purine Synthesis) MethyleneTHF->OneCarbon Active_SHIN1 (+)-SHIN1 Active_SHIN1->SHMT Inhibits Inactive_SHIN1 This compound Inactive_SHIN1->SHMT No Effect

Figure 2: Mechanism of SHMT Inhibition.

experimental_workflow start Cancer Cell Culture treatment Treatment with: - this compound (Test) - (+)-SHIN1 (Positive Control) - Vehicle (Negative Control) start->treatment incubation Incubation with Isotopic Tracer (e.g., ¹⁵N-Glycine) treatment->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS Analysis extraction->analysis data Quantification of Purine Metabolites and Intermediates analysis->data result Comparative Analysis of Purine Synthesis Flux data->result

Figure 3: Metabolomics Workflow.

Experimental Protocols

The lack of effect of this compound on purine synthesis can be demonstrated using metabolomic approaches that quantify the flux through the de novo pathway. A common method involves stable isotope tracing followed by liquid chromatography-mass spectrometry (LC-MS).

Objective: To compare the effects of this compound and (+)-SHIN1 on de novo purine synthesis in a cancer cell line (e.g., HCT-116).

Methodology: Stable Isotope Tracing and LC-MS Analysis

  • Cell Culture: HCT-116 cells are cultured in a standard growth medium. For the experiment, cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The growth medium is replaced with a fresh medium containing the test compounds. Experimental groups typically include a vehicle control (e.g., DMSO), a positive control ((+)-SHIN1), and the test compound (this compound) at various concentrations.

  • Isotope Labeling: After a predetermined treatment period (e.g., 24 hours), the medium is replaced with a medium containing a stable isotope-labeled precursor for purine synthesis, such as [¹⁵N]glycine.[7] Cells are incubated with the tracer for a specific duration to allow for its incorporation into newly synthesized purines.

  • Metabolite Extraction: The labeling medium is removed, and the cells are washed with cold saline. Intracellular metabolites are then extracted using a cold solvent mixture, typically 80% methanol.[7] The cell lysates are centrifuged to pellet insoluble material.

  • LC-MS Analysis: The supernatant containing the extracted metabolites is analyzed by liquid chromatography-mass spectrometry (LC-MS).[3][8] The LC separates the different metabolites, and the MS detects and quantifies the mass isotopologues of purine intermediates and end-products (e.g., IMP, AMP, GMP).

  • Data Analysis: The incorporation of the stable isotope into purine metabolites is calculated to determine the rate of de novo synthesis. A lack of change in the labeling pattern in cells treated with this compound, compared to the vehicle control, would indicate no effect on purine synthesis. In contrast, a decrease in labeled purines and an accumulation of labeled upstream intermediates would be expected in the (+)-SHIN1 treated cells.[3]

Conclusion

The available experimental evidence consistently demonstrates that this compound is the inactive enantiomer of the SHMT1/2 inhibitor and does not perturb de novo purine synthesis. This makes it an ideal negative control for studies investigating the metabolic effects of its active counterpart, (+)-SHIN1, and for validating the on-target activity of SHMT inhibition. The clear distinction between the biological activities of these two enantiomers underscores the high degree of stereospecificity in the interaction between (+)-SHIN1 and its target enzymes. Researchers utilizing these compounds can be confident in ascribing the observed metabolic and cellular effects of (+)-SHIN1 to the inhibition of SHMT, given the inert nature of this compound.

References

The Crucial Role of the Inactive Control: Validating Phenotypic Outcomes with (-)-SH-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a clear link between a molecular target and a cellular phenotype is paramount. The use of well-characterized chemical probes is a cornerstone of this process, and the inclusion of a structurally related, inactive control is a critical component of rigorous experimental design. This guide provides a comparative framework for utilizing (-)-SH-IN-1 as a negative control to validate phenotypic outcomes observed with its active enantiomer, a potent inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] Its activity is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, a key cascade regulating cell proliferation, survival, and differentiation.[1][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[4][5][6]

The validation of on-target effects of a SHP2 inhibitor is crucial to ensure that the observed biological consequences are not due to off-target activities. The use of an enantiomeric pair, where one isomer is active and the other is inactive, provides a powerful tool for this validation. While the active enantiomer is expected to elicit a biological response by inhibiting SHP2, the inactive enantiomer, (-)-SH-IN-1, should not, despite its structural similarity. Any phenotypic changes observed with the active compound but not with (-)-SH-IN-1 can be more confidently attributed to the inhibition of the intended target.

Performance Comparison: Active vs. Inactive Control

To validate the on-target activity of a SHP2 inhibitor, a direct comparison with its inactive control, (-)-SH-IN-1, across various assays is essential. The following table summarizes the expected comparative data for an active SHP2 inhibitor and (-)-SH-IN-1.

Assay TypeParameterActive SHP2 Inhibitor(-)-SH-IN-1 (Inactive Control)Rationale
Biochemical Assay SHP2 Enzymatic Inhibition (IC50)Low nM>10 µMDemonstrates direct inhibition of the purified enzyme by the active compound and lack thereof by the inactive control.
Cell-Based Assay p-ERK Inhibition (IC50)Low to mid nMNo significant inhibitionConfirms target engagement in a cellular context by measuring the phosphorylation of a key downstream effector in the MAPK pathway.
Cell-Based Assay Cell Viability/Proliferation (IC50)Cell line-dependent (µM range)No significant effectLinks target inhibition to a functional cellular outcome. The lack of effect with the inactive control strengthens this link.

Key Experimental Protocols

Rigorous and reproducible experimental protocols are fundamental to generating high-quality, comparable data. Below are detailed methodologies for key experiments to validate the differential effects of an active SHP2 inhibitor and (-)-SH-IN-1.

Protocol 1: SHP2 Phosphatase Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of purified SHP2 in the presence of an inhibitor.

Materials:

  • Recombinant human SHP2 protein

  • Fluorogenic phosphatase substrate (e.g., DiFMUP)

  • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% P-20)

  • Test compounds (active inhibitor and (-)-SH-IN-1) dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the assay plate.

  • Add recombinant SHP2 protein to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity kinetically over time.

  • Calculate the rate of the enzymatic reaction and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular p-ERK Western Blot Assay

This assay assesses the inhibition of SHP2-mediated signaling in a cellular context by measuring the phosphorylation of ERK, a downstream target.

Materials:

  • Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520)

  • Cell culture medium and supplements

  • Test compounds (active inhibitor and (-)-SH-IN-1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds for a specified duration (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-ERK.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

  • Quantify band intensities and normalize the p-ERK signal to the total ERK signal.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of SHP2 inhibition on cell proliferation and viability.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds (active inhibitor and (-)-SH-IN-1)

  • 96-well culture plates

  • MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a range of concentrations of the test compounds.

  • Incubate for a period that allows for several cell divisions (e.g., 72 hours).

  • Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the SHP2 signaling pathway and a typical workflow for validating a SHP2 inhibitor.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes SHP2->Ras promotes activation Active_Inhibitor Active SHP2 Inhibitor Active_Inhibitor->SHP2 inhibits

Caption: SHP2 signaling pathway and point of inhibition.

Experimental_Workflow Biochemical Biochemical Assay (SHP2 Enzymatic Activity) Active_vs_Inactive Compare Active Inhibitor vs. (-)-SH-IN-1 (Control) Biochemical->Active_vs_Inactive Cellular_Signaling Cellular Assay (p-ERK Western Blot) Cellular_Signaling->Active_vs_Inactive Cellular_Phenotype Cellular Assay (Cell Viability) Cellular_Phenotype->Active_vs_Inactive Data_Analysis Data Analysis (IC50 Determination) Active_vs_Inactive->Data_Analysis Conclusion Validate On-Target Phenotypic Outcome Data_Analysis->Conclusion

Caption: Workflow for validating phenotypic outcomes.

By employing the inactive control (-)-SH-IN-1 alongside its active counterpart in these well-defined experimental protocols, researchers can robustly validate that the observed phenotypic outcomes are a direct consequence of SHP2 inhibition. This rigorous approach is indispensable for advancing our understanding of SHP2-driven biology and for the development of novel targeted therapeutics.

References

A Comparative Guide to (-)-SHIN1 and Other Negative Controls for SHMT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-SHIN1, the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor (+)-SHIN1, with other SHMT inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to facilitate a comprehensive understanding of the role of this compound as a negative control in studying one-carbon metabolism.

Introduction to SHMT and One-Carbon Metabolism

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for cellular methylation processes. This pathway's upregulation is a well-established hallmark of cancer, making SHMT a compelling target for therapeutic intervention. SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, both of which play significant, albeit distinct, roles in cellular metabolism.

The development and validation of potent and specific SHMT inhibitors are crucial for advancing our understanding of one-carbon metabolism and for developing novel anticancer therapies. A key aspect of this research is the use of appropriate negative controls to ensure that the observed biological effects are a direct result of on-target enzyme inhibition. This compound serves as an exemplary negative control, demonstrating the stereospecificity of its active counterpart, (+)-SHIN1.

Quantitative Comparison of SHMT Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of (+)-SHIN1, its inactive enantiomer this compound, and other relevant SHMT inhibitors. This data highlights the potent and specific nature of (+)-SHIN1 and the corresponding lack of activity of this compound.

Table 1: In Vitro Enzymatic Inhibition of Human SHMT Isoforms

InhibitorSHMT1 IC₅₀ (nM)SHMT2 IC₅₀ (nM)Notes
(+)-SHIN1 513Potent dual inhibitor of both cytosolic and mitochondrial isoforms.[1][2]
This compound InactiveInactiveThe inactive enantiomer, serving as a negative control.[1]
SHMT-IN-2 1366A stereospecific inhibitor of human SHMT1/2.
SHMT2-IN-1 18301210Potent inhibitor of SHMT2, also inhibits SHMT1 at higher concentrations.

Table 2: Cellular Growth Inhibition of SHMT Inhibitors

CompoundCell LineCancer TypeIC₅₀Notes
(+)-SHIN1 HCT-116Colon Cancer870 nMDemonstrates potent inhibition of cancer cell proliferation.[3][4]
This compound HCT-116Colon CancerNo significant effect up to 30 µMUnderscores the stereospecificity of SHMT inhibition.[3]
(+)-SHIN1 SHMT2 knockout HCT-116Colon Cancer~10 nMHighlights the potent inhibition of the cytosolic SHMT1 isoform.[4]
(+)-SHIN1 8988TPancreatic Cancer<100 nMEffective in cancers with defects in mitochondrial folate metabolism.[3]
(+)-SHIN1 B-cell Lymphoma linesHematological MalignanciesVariesParticularly sensitive due to defective glycine (B1666218) import.[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental context and the biological impact of SHMT inhibition, the following diagrams illustrate the one-carbon metabolism pathway, a typical experimental workflow for assessing SHMT inhibitors, and the logical relationship in using enantiomers as controls.

OneCarbonMetabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_ext Serine Serine_cyt Serine Serine_ext->Serine_cyt Transport Glycine_cyt Glycine Serine_cyt->Glycine_cyt Serine_mito Serine Serine_cyt->Serine_mito THF_cyt THF SHMT1 SHMT1 THF_cyt->SHMT1 CH2THF_cyt 5,10-CH2-THF CH2THF_cyt->SHMT1 Purine_Synth Purine Synthesis CH2THF_cyt->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyt->Thymidylate_Synth SHMT1->Serine_cyt SHMT1->Glycine_cyt DNA_RNA DNA/RNA Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Glycine_mito Glycine Serine_mito->Glycine_mito THF_mito THF SHMT2 SHMT2 THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate CH2THF_mito->SHMT2 Formate->THF_cyt Transport SHMT2->Serine_mito SHMT2->Glycine_mito Inhibitor (+)-SHIN1 Inhibitor->SHMT1 Inhibits Inhibitor->SHMT2 Inhibits Neg_Control This compound Neg_Control->SHMT1 Inactive Neg_Control->SHMT2 Inactive

Caption: One-Carbon Metabolism Pathway and SHIN1 Inhibition.

ExperimentalWorkflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Purified_Enzyme Purified SHMT1/2 Enzyme Incubate_Biochem Incubate with (+)-SHIN1 or this compound Purified_Enzyme->Incubate_Biochem Substrates Substrates (Serine, THF) Substrates->Incubate_Biochem Measure_Activity Measure Enzymatic Activity Incubate_Biochem->Measure_Activity IC50_Calc Calculate IC₅₀ Measure_Activity->IC50_Calc Culture_Cells Culture Cancer Cell Lines Treat_Cells Treat with (+)-SHIN1 or this compound Culture_Cells->Treat_Cells Incubate_Cellular Incubate for Specified Duration Treat_Cells->Incubate_Cellular Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate_Cellular->Assess_Viability Cell_IC50_Calc Calculate IC₅₀ Assess_Viability->Cell_IC50_Calc

Caption: Experimental Workflow for SHMT Inhibitor Testing.

EnantiomerControlLogic SHIN1 SHIN1 (Racemic Mixture) Active (+)-SHIN1 (Active Enantiomer) SHIN1->Active Inactive This compound (Inactive Enantiomer) SHIN1->Inactive Target SHMT Enzyme Active->Target Binds & Inhibits Inactive->Target Does Not Bind Effect Biological Effect (e.g., Cell Death) Target->Effect Leads to NoEffect No Biological Effect Target->NoEffect Absence of Inhibition

Caption: Logic of Enantiomers as Controls.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical SHMT Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against purified human SHMT1 and SHMT2.

Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT)

  • Test compounds (e.g., (+)-SHIN1, this compound) dissolved in DMSO

  • Coupled enzyme system (e.g., MTHFD2 and NADP+) for spectrophotometric detection

  • 384-well plates

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing assay buffer, PLP, L-serine, THF, and the components of the coupled enzyme system.

  • Test compounds are serially diluted and added to the wells of a 384-well plate. A DMSO-only control is included.

  • The reaction is initiated by the addition of the SHMT enzyme.

  • The rate of the reaction (e.g., the production of NADPH by the coupled enzyme) is monitored over time by measuring the change in absorbance at 340 nm.

  • Initial reaction velocities are calculated from the linear phase of the progress curves.

  • The percentage of inhibition for each compound concentration is determined relative to the DMSO control.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Growth Inhibition Assay

Objective: To assess the effect of SHMT inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • Test compounds (e.g., (+)-SHIN1, this compound) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A DMSO-only control is included.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's protocol.

  • Following an additional incubation period, the absorbance or luminescence is measured using a plate reader.

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.

  • IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The data presented in this guide unequivocally demonstrates the utility of this compound as a negative control for studying SHMT inhibition. Its lack of activity, in stark contrast to the potent inhibitory effects of its enantiomer, (+)-SHIN1, provides a clear and robust method for confirming that the observed biological effects of (+)-SHIN1 are due to its specific interaction with SHMT1 and SHMT2. The use of such well-characterized negative controls is indispensable for the rigorous validation of novel therapeutic agents targeting one-carbon metabolism.

References

A Comparative Guide to the SHMT Inhibitor (-)-SHIN1 and its Active Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activity of the serine hydroxymethyltransferase (SHMT) inhibitor (-)-SHIN1 and its active counterpart, (+)-SHIN1. Primarily, this compound serves as a crucial negative control in experimental settings to confirm the on-target effects of (+)-SHIN1, a potent dual inhibitor of SHMT1 and SHMT2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting one-carbon metabolism.

Quantitative Data Summary

The following tables summarize the inhibitory activities of (+)-SHIN1 and provide control data for this compound, alongside a comparison with other known SHMT inhibitors.

Table 1: In Vitro Inhibitory Activity against Human SHMT Isoforms

InhibitorSHMT1 IC₅₀ (nM)SHMT2 IC₅₀ (nM)Notes
(+)-SHIN1 5[1][2]13[1][2]Potent dual inhibitor.
This compound Not reported to be activeNot reported to be activeInactive enantiomer, used as a negative control.[3][4]
PemetrexedKᵢ of 19.1 µMWeak inhibitorAlso targets other enzymes in the folate pathway.[1]
LometrexolKᵢ of 20 µMIC₅₀ of ~100 µMClassic antifolate with modest SHMT activity.[1]

Table 2: Cellular Growth Inhibition (IC₅₀) of SHMT Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (nM)Notes
(+)-SHIN1 HCT-116Colon Cancer870Efficacy is primarily due to SHMT2 inhibition.[1]
HCT-116 (SHMT2 knockout)Colon Cancer< 50Demonstrates potent inhibition of cytosolic SHMT1.[1][5]
8988TPancreatic Cancer< 100Cells are highly dependent on SHMT1.[3][4]
B-cell Lymphoma LinesHematologicalVariesParticularly sensitive to SHMT inhibition due to defective glycine (B1666218) import.[1]
This compound HCT-116Colon Cancer> 30,000Does not inhibit cell growth at concentrations up to 30 µM, confirming its role as a negative control.[3][4]
SHIN2Molt4T-cell Acute Lymphoblastic Leukemia-An in vivo active analog of SHIN1 that shows synergistic activity with methotrexate.[1]

Signaling Pathways and Mechanism of Action

SHMT enzymes are pivotal in the one-carbon metabolism network, which is essential for the biosynthesis of nucleotides (purines and thymidylate) and other vital biomolecules. The inhibition of SHMT by (+)-SHIN1 disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1] The inactive enantiomer, this compound, does not interfere with this pathway and is used to validate that the observed cellular effects of the racemate or the (+) enantiomer are due to specific SHMT inhibition.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto mTHF_cyto 5,10-methylene-THF SHMT1->mTHF_cyto THF Purine_Synth Purine Synthesis mTHF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis (dTMP) mTHF_cyto->Thymidylate_Synth Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF_mito 5,10-methylene-THF SHMT2->mTHF_mito THF Formate Formate mTHF_mito->Formate Formate->mTHF_cyto One-carbon unit shuttle Inhibitor (+)-SHIN1 Inhibitor->SHMT1 Inhibitor->SHMT2

Simplified one-carbon metabolism pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of results. Below are protocols for key experiments used to characterize SHMT inhibitors.

In Vitro SHMT Inhibition Assay

  • Reaction Mixture Preparation : A reaction mixture is prepared containing assay buffer, PLP, L-serine, THF, and NADP⁺.

  • Inhibitor Addition : Test inhibitors, such as (+)-SHIN1 and this compound, are added at various concentrations to the wells of a microplate. A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation : The reaction is initiated by adding the SHMT enzyme and a coupled enzyme, MTHFD.

  • Data Acquisition : The increase in absorbance at 340 nm is monitored over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.[1]

Cellular Proliferation Assay

  • Cell Seeding : Cancer cells (e.g., HCT-116) are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a serial dilution of the test compounds ((+)-SHIN1, this compound) or vehicle control for a specified duration (e.g., 24-72 hours).

  • Cell Viability Measurement : Cell viability is assessed using methods such as Trypan blue exclusion and direct cell counting or colorimetric assays like CCK-8.[2][6]

  • Data Analysis : IC₅₀ values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Metabolite Extraction for LC-MS Analysis

  • Cell Culture and Treatment : Cells are cultured and treated with the SHMT inhibitor or a vehicle control for a defined period.

  • Metabolic Quenching : Metabolic activity is rapidly quenched by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

  • Metabolite Collection : Cells are scraped, and the cell lysate is collected. The lysate is centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.

  • Sample Preparation : The metabolite extract is dried, for example, using a vacuum concentrator.

  • Data Analysis : The raw LC-MS/MS data is processed to identify and quantify metabolites. Statistical analysis is performed to identify significant differences in metabolite levels between the inhibitor-treated and control groups.[1][7]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Treat with (+)-SHIN1, this compound (control), or Vehicle A->B C Quench Metabolism (Ice-cold saline) B->C D Extract Metabolites (80% Methanol) C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Processing & Statistical Analysis F->G H Pathway Analysis G->H

General experimental workflow for metabolomics.

References

Safety Operating Guide

Proper Disposal of (-)-SHIN1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like (-)-SHIN1 is a critical component of laboratory safety and environmental responsibility. Given that this compound is a potent serine hydroxymethyltransferase (SHMT) inhibitor, all materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to the following procedures is essential to mitigate risks to personnel and the environment.

Summary of Key Safety and Disposal Information

Based on available safety data, SHIN1 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, a cautious approach to its disposal is mandatory. The following table summarizes essential information for the safe handling and disposal of this compound.

PropertyData
Chemical Name This compound
Synonyms (-)-RZ-2994
Hazard Class Harmful if swallowed, Very toxic to aquatic life
Primary Disposal Route Incineration at a licensed hazardous waste facility
Waste Categorization Hazardous Chemical Waste, Potentially Cytotoxic Waste
PPE Requirement Chemical-resistant gloves, lab coat, and safety glasses

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and all contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials that have come into contact with this compound, including personal protective equipment (PPE) such as gloves and gowns, contaminated absorbent materials from spill cleanups, and used lab supplies like pipette tips and vials, must be collected in a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste."

  • Liquid Waste: All aqueous and organic solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. The label must include "Hazardous Waste" and list all chemical constituents, including solvents.

  • Sharps Waste: Needles, syringes, and contaminated broken glass must be disposed of in a puncture-resistant sharps container specifically labeled for "Cytotoxic Waste."

2. Container Management:

  • Ensure all waste containers are kept securely closed when not in use.

  • Store waste containers in a designated and well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.

3. Decontamination of Work Areas:

  • Thoroughly decontaminate all work surfaces and equipment that have been in contact with this compound.

  • Use an appropriate solvent, such as 70% ethanol, followed by a standard laboratory cleaning agent.

  • All cleaning materials, such as wipes and paper towels, must be disposed of as solid hazardous waste.

4. Final Disposal:

  • Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.

  • Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • The primary and recommended method for the final disposal of cytotoxic and potent research compounds is high-temperature incineration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G start Waste Generation (Contaminated with this compound) is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Sharps Container (Labeled 'Cytotoxic') is_sharp->sharps_container Yes solid_waste Solid Waste Container (Labeled 'Hazardous' & 'Cytotoxic') is_liquid->solid_waste No liquid_container Liquid Waste Container (Labeled 'Hazardous') is_liquid->liquid_container Yes ehs_disposal Dispose via EHS/ Licensed Contractor (Incineration) solid_waste->ehs_disposal sharps_container->ehs_disposal liquid_container->ehs_disposal

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Operational Guide for Handling (-)-SHIN1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, handling instructions, and disposal plans for (-)-SHIN1, a potent serine hydroxymethyltransferase (SHMT) inhibitor. Given that the complete toxicological profile of novel research compounds like this compound is often not fully established, a precautionary approach is essential to ensure personnel safety and minimize environmental impact. The following procedures are based on available safety data and best practices for managing potent, biologically active small molecules in a laboratory setting.

Hazard Identification and Risk Assessment

According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its potent biological activity as an enzyme inhibitor, it should be handled as a potentially hazardous compound. All personnel must conduct a thorough risk assessment before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for aerosol generation or spills. In the absence of comprehensive toxicity data, treat this compound as a compound with the potential for high potency and toxicity.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various procedures involving this compound.

Procedure Required Personal Protective Equipment (PPE) Glove Type & Breakthrough Time
Weighing and preparing stock solutions (powder) Disposable gown or lab coat, double gloves (nitrile), safety goggles with side shields, and a fit-tested N95 respirator. Work should be performed in a chemical fume hood or a ventilated balance enclosure.Inner Glove: NitrileOuter Glove: NitrileBreakthrough Time: Change outer glove immediately upon contamination.
Handling dilute solutions (<1 mg/mL) Disposable gown or lab coat, single pair of nitrile gloves, and safety glasses.NitrileBreakthrough Time: Change gloves frequently and immediately if contaminated.
Spill Cleanup Disposable gown or lab coat, double gloves (neoprene over nitrile), chemical splash goggles, and a face shield. An N95 respirator or higher may be required depending on the spill size and potential for aerosolization.Inner Glove: NitrileOuter Glove: Neoprene (>240 minutes for DMSO)[1]

Note: Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), selecting gloves with adequate resistance to DMSO is critical. Thin, disposable nitrile gloves are intended for incidental splash protection only and should be changed immediately upon contact with the chemical. For prolonged handling or in the event of a spill, more robust gloves such as neoprene should be used.[1]

Quantitative Data Summary

Property Value
Molecular Formula C₂₄H₂₄N₄O₂
Molecular Weight 400.47 g/mol [1]
Appearance White to off-white solid
Storage (Powder) Store at -20°C for up to 3 years.[2]
Storage (in Solvent) Store at -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles.[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[3]
IC₅₀ (SHMT1) 5 nM[2][4]
IC₅₀ (SHMT2) 13 nM[2][4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood by laying down absorbent bench paper.

  • Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of this compound powder to the tube. For 1 mg of this compound, this will be 1 mg.

  • Solubilization: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube. To prepare a 10 mM stock solution from 1 mg of this compound (MW: 400.47 g/mol ), add 249.7 µL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in clearly labeled cryovials to avoid repeated freeze-thaw cycles. Store at -80°C.

Operational Plans

Standard Handling Procedures
  • Pre-operational Checks: Before handling this compound, ensure that a current Safety Data Sheet is accessible and has been reviewed by all personnel involved. Verify that the chemical fume hood is functioning correctly and that all necessary PPE is available.

  • Weighing and Reconstitution: All weighing of powdered this compound must be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Post-handling: After handling is complete, decontaminate all surfaces and equipment. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water.

Spill Cleanup Procedures
  • Immediate Actions: Alert personnel in the immediate area and restrict access. If the spill is large or involves a significant amount of powder, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Put on the appropriate spill cleanup PPE as outlined in the table above.

  • Containment:

    • For liquid spills: Gently cover the spill with absorbent pads, working from the outside in to prevent splashing.

    • For powder spills: Cover the spill with damp absorbent pads to avoid generating dust.

  • Waste Collection: Using forceps, carefully pick up any broken glass and place it in a designated sharps container for cytotoxic waste. Place all absorbent materials and contaminated items into a clearly labeled cytotoxic waste bag.[1]

  • Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[1]

  • Waste Disposal: Seal the cytotoxic waste bag and place it in the designated hazardous waste container.

  • Doff PPE: Carefully remove and dispose of all PPE as cytotoxic waste.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.

  • Solid Waste: This includes unused or expired this compound powder, contaminated gloves, gowns, pipette tips, and absorbent pads. Collect all solid waste in a clearly labeled, leak-proof cytotoxic waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If using organic solvents like DMSO, the waste should be collected in a container designated for flammable organic waste.[1]

  • Sharps Waste: Needles, syringes, and contaminated broken glass must be disposed of in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[1]

  • Decontamination of Glassware: Reusable glassware should be soaked in a suitable decontamination solution (e.g., a solution of sodium hypochlorite, followed by a thorough rinse with water and a laboratory detergent) before being washed.

  • Waste Pickup: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Visualizations

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weigh Powder Weigh Powder Don PPE->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling and disposal of this compound.

G Signaling Pathway of SHIN1 Inhibition cluster_pathway One-Carbon Metabolism cluster_synthesis Downstream Effects Serine Serine SHMT SHMT1/2 Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT Methylene_THF 5,10-Methylene-THF Purine_Synthesis Purine Synthesis Methylene_THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis SHMT->Glycine SHMT->Methylene_THF Cell_Proliferation Cell Proliferation Purine_Synthesis->Cell_Proliferation Thymidylate_Synthesis->Cell_Proliferation SHIN1 This compound SHIN1->SHMT

Caption: Mechanism of action of this compound as an inhibitor of SHMT1/2.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。